molecular formula C7H13NO B3008536 Octahydrofuro[3,4-c]pyridine CAS No. 933688-11-0

Octahydrofuro[3,4-c]pyridine

Cat. No.: B3008536
CAS No.: 933688-11-0
M. Wt: 127.187
InChI Key: NTEWESQMWWIQDQ-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-c]pyridine is a saturated fused bicyclic compound of significant interest in pharmaceutical research and development. This structure features a bridged furo[3,4-c]pyridine core, which incorporates both oxygen and nitrogen heteroatoms within its octahydro framework (Molecular Formula: C7H13NO, Molecular Weight: 127.18) . This unique architecture makes it a valuable intermediate for constructing more complex molecules. Its primary research value lies in its role as a key synthetic building block and a potential pharmacophore, particularly in the exploration of central nervous system (CNS) targets. For instance, structurally related octahydropyrrolo[3,4-c]pyrrole derivatives have been investigated for their ability to antagonize orexin receptors, which are G-protein coupled receptors implicated in the regulation of sleep-wake cycles, feeding behavior, and reward pathways . As such, this compound serves as a critical scaffold for medicinal chemists working on novel therapeutics for conditions such as sleep disorders, depression, anxiety, and other neurological conditions . The compound is offered with a guaranteed purity of ≥95% and is accompanied by comprehensive analytical data, including 933688-11-0 and MDL Number MFCD14581359, to ensure consistency and reliability in research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request bulk quantities for scale-up operations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEWESQMWWIQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933688-11-0
Record name octahydrofuro[3,4-c]pyridine
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of the Octahydrofuro[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of a Privileged Scaffold

The octahydrofuro[3,4-c]pyridine core represents a vital bicyclic N-heterocyclic scaffold in modern drug discovery. Its three-dimensional architecture, featuring a fused tetrahydrofuran and piperidine ring system, provides a rigid framework ideal for presenting substituents in precise vectors to engage with biological targets. This structure is found in a variety of biologically active compounds, making it a "privileged scaffold" for library synthesis.[1][2] However, the very features that make it attractive—multiple stereocenters, conformational constraints, and a saturated backbone—present significant challenges for unambiguous structural elucidation.

This technical guide provides an in-depth, experience-driven approach to characterizing the this compound core. We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how each experiment builds upon the last to construct a complete and validated structural picture. This self-validating system of analysis is crucial for ensuring the scientific integrity required in pharmaceutical and chemical research.

Part 1: Foundational Analysis - Confirming the Blueprint

The initial phase of analysis focuses on answering two fundamental questions: "What is the molecular formula?" and "What are the basic chemical environments of the atoms present?" High-Resolution Mass Spectrometry (HRMS) and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Before delving into complex connectivity, it is imperative to confirm the elemental composition. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. For the parent this compound scaffold (C₇H₁₃NO), the expected monoisotopic mass is 127.0997 Da.[3]

Experimental Causality: Electrospray Ionization (ESI) is the preferred method for this type of polar, nitrogen-containing molecule as it is a soft ionization technique that typically preserves the molecular ion, most often observed as the protonated species [M+H]⁺.

Data Presentation: Predicted HRMS Adducts

AdductFormulaCalculated m/z
[M+H]⁺C₇H₁₄NO⁺128.1070
[M+Na]⁺C₇H₁₃NNaO⁺150.0889
[M+K]⁺C₇H₁₃KNO⁺166.0629
[M+NH₄]⁺C₇H₁₇N₂O⁺145.1335
Data derived from PubChem C7H13NO entry.[3]

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-20 µM) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a hybrid ion trap-Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[4]

  • Ionization Mode: Operate in positive ionization mode to detect protonated molecules and other common adducts.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Process the data using the instrument's software to identify the monoisotopic peak for the molecular ion and compare the measured exact mass to the theoretical value calculated for the expected formula (C₇H₁₃NO). The mass error should be below 5 ppm.

1D NMR Spectroscopy (¹H & ¹³C): The Initial Sketch

¹H and ¹³C NMR spectra provide the first glimpse into the molecule's electronic structure, confirming the number and types of proton and carbon environments. For a saturated bicyclic system like this, the spectra will be characterized by signals in the aliphatic region, often with complex splitting patterns due to restricted bond rotations.

Expertise & Experience: The chemical shifts in the ¹H NMR spectrum are influenced by proximity to the heteroatoms. Protons on carbons adjacent to the nitrogen (C1, C3) and the oxygen (C6, C7a) will be deshielded and appear further downfield compared to the other methylene protons. Similarly, in the ¹³C NMR spectrum, these carbons will resonate at higher chemical shifts.[5][6]

Data Presentation: Illustrative NMR Data for the Parent Scaffold (Note: As a dedicated spectrum for the unsubstituted parent compound is not readily published, these are representative chemical shifts based on analysis of similar saturated N,O-heterocycles.)

Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm)¹H Multiplicity
1~48-52~2.8-3.0m
3~48-52~2.7-2.9m
3a~40-44~2.2-2.4m
4~25-29~1.6-1.8m
6~70-74~3.6-3.8m
7~28-32~1.7-1.9m
7a~75-79~3.9-4.1m

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve high resolution.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Use a relaxation delay of 1.5-2.0 seconds.[7]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.

Part 2: Assembling the Framework with 2D NMR

While 1D NMR provides a parts list, 2D NMR experiments are essential for understanding how those parts connect. This phase moves from hypothesis to a concrete structural framework by mapping correlations between nuclei.

Elucidation_Workflow cluster_initial Initial Confirmation cluster_connectivity Connectivity Mapping cluster_3D Stereochemistry cluster_final Final Proof HRMS HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Confirms Formula COSY COSY NMR_1D->COSY Identifies Spin Systems HSQC HSQC NMR_1D->HSQC Links ¹H to ¹³C HMBC HMBC COSY->HMBC Defines Fragments HSQC->HMBC Assigns Carbons NOESY NOESY / ROESY HMBC->NOESY Builds Skeleton XRAY X-Ray Crystallography NOESY->XRAY Defines Relative Stereochem.

Caption: Integrated workflow for structural elucidation.

COSY (Correlation Spectroscopy): Tracing Proton Neighbors

The COSY experiment is the first step in connectivity mapping. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in the COSY spectrum indicates that they are neighbors in a spin system.

Expertise & Experience: For the this compound core, one can "walk" along the proton correlations. For example, a proton at position 4 should show a COSY correlation to the proton at the bridgehead (3a), which in turn correlates to the protons on C3. This allows for the assembly of distinct fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool that maps each proton signal directly to the carbon atom it is attached to (one-bond ¹JCH correlation).[7] This definitively assigns the chemical shifts of all protonated carbons and simplifies the subsequent analysis.

Trustworthiness: By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, every protonated carbon is unambiguously identified. This provides a validated set of assignments that serve as the foundation for the more complex HMBC analysis.

HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

The HMBC experiment is arguably the most critical for elucidating novel or complex scaffolds. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[7] This is the key to connecting the fragments identified by COSY and to placing substituents and quaternary carbons.

Experimental Causality: For the this compound core, the HMBC is essential for confirming the ring fusion. For example, a proton on C6 (in the furan ring) should show a long-range correlation to the bridgehead carbon C7a and potentially to C3a. Likewise, a proton on C1 (in the pyridine ring) should show a correlation to the bridgehead carbon C7a. These cross-ring correlations are irrefutable evidence of the fused bicyclic structure.

Data Presentation: Integrated 2D NMR Correlation Table (Illustrative)

¹H Position (δ)Direct ¹³C (HSQC)H-H Neighbors (COSY)Long-Range C Correlations (HMBC)
H-1 (~2.9)C-1 (~50)H-7aC-3, C-7a, C-7
H-3 (~2.8)C-3 (~50)H-3a, H-4C-1, C-3a, C-4
H-3a (~2.3)C-3a (~42)H-3, H-4, H-7aC-1, C-3, C-4, C-7, C-7a
H-6 (~3.7)C-6 (~72)H-7C-3a, C-7, C-7a
H-7a (~4.0)C-7a (~77)H-1, H-3a, H-7C-1, C-3a, C-6, C-7

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Use the same sample as for 1D NMR, ensuring it is well-shimmed.

  • COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire 1024 or 2048 points in the direct dimension and 256-512 increments in the indirect dimension.[7]

  • HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹JCH couplings (~145 Hz).

  • HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz. [7] This choice is critical for observing the key correlations that define the molecular skeleton.

Part 3: Unambiguous Proof of Structure & Stereochemistry

With the 2D connectivity established, the final and most rigorous step is to confirm the three-dimensional arrangement of atoms in space, including relative and absolute stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity

The stereocenters at the ring junction (3a and 7a) and any substituted positions dictate the molecule's 3D shape. A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

Experimental Causality: For a cis-fused ring system, the bridgehead protons (H-3a and H-7a) would be on the same face of the molecule and should exhibit a NOE cross-peak. In a trans-fused system, they would be too far apart. This single experiment can often solve the critical question of the ring fusion stereochemistry.

Caption: NOESY differentiates cis/trans ring fusions.

Single-Crystal X-ray Crystallography: The Gold Standard

When NMR data is ambiguous or when absolute stereochemistry must be determined, single-crystal X-ray crystallography provides the definitive answer. This technique generates a 3D electron density map of the molecule, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Trustworthiness: An X-ray crystal structure is considered irrefutable proof of molecular structure and is often required for patents and publications involving novel chemical entities.

Data Presentation: Representative Crystallographic Data Table (Note: Data is modeled on a published structure of a related substituted pyridine heterocycle to illustrate typical parameters.)[8]

ParameterValue
Chemical FormulaC₁₉H₁₉FN₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.5219 (3)
b (Å)13.8808 (4)
c (Å)12.1140 (3)
β (°)97.829 (1)
Volume (ų)1586.20 (8)
R-factor (%)4-6% (typical for good structure)

Experimental Protocol: X-ray Crystallography Workflow

  • Crystallization: The most critical and often challenging step. Grow single crystals of high quality and sufficient size (>0.1 mm) by slow evaporation, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.[9]

  • Data Collection: Place the crystal in a diffractometer under a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.[9]

  • Structure Solution & Refinement: Process the diffraction data to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Conclusion

The structural elucidation of the this compound core is a multi-faceted process that relies on the logical integration of data from orthogonal analytical techniques. It begins with the foundational confirmation of the molecular formula by HRMS and a preliminary sketch from 1D NMR. The molecular framework is then rigorously assembled using a suite of 2D NMR experiments (COSY, HSQC, and HMBC), which together map the full covalent bonding network. Finally, the three-dimensional structure and stereochemistry are confirmed through NOESY and, most definitively, by single-crystal X-ray crystallography. Following this systematic, self-validating workflow ensures the highest degree of scientific integrity and provides the unambiguous structural data essential for advancing research and development.

References

Stereoisomers of Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

The octahydrofuro[3,4-c]pyridine scaffold is a privileged heterocyclic system that constitutes the core of numerous biologically active molecules. Its rigid, bicyclic structure, combined with multiple stereocenters, presents a rich stereochemical landscape that is pivotal to its function in medicinal chemistry. The precise three-dimensional arrangement of atoms dictates the molecule's interaction with chiral biological targets such as enzymes and receptors, making stereochemical control not just an academic exercise, but a fundamental requirement for the development of potent and selective therapeutics. This guide provides an in-depth exploration of the stereoisomers of this compound, detailing strategies for their stereoselective synthesis, robust analytical methods for stereochemical assignment, and the profound impact of stereoisomerism on biological activity.

Introduction: The Significance of the this compound Core

Fused heterocyclic systems are cornerstones of modern drug discovery. Among these, hydrogenated furo[3,2-c]pyridines and related scaffolds are key components of many bioactive compounds, demonstrating activities such as JAK2 inhibition and potent κ-opioid receptor agonism.[1] The this compound core, an isomer of this system, shares this therapeutic potential. Its structure features a saturated furan ring fused to a saturated pyridine (piperidine) ring.

The fusion of the two rings creates two chiral bridgehead carbons, leading to the existence of stereoisomers. This stereoisomerism is critically important, as different enantiomers and diastereomers of a compound often exhibit widely divergent pharmacological and toxicological profiles.[2] For instance, in the well-known 1,4-dihydropyridine class of calcium channel blockers, the antihypertensive activity can reside almost exclusively in one stereoisomer, with others being significantly less potent.[3] Therefore, for drug development professionals, the ability to synthesize and characterize stereochemically pure octahydrofuro[3,4-c]pyridines is paramount.

The core structure possesses at least two stereocenters at the ring junction (C3a and C7a, using standard numbering for the parent ring system). This gives rise to both diastereomers (related to the relative orientation of substituents at these centers, termed cis and trans) and enantiomers (non-superimposable mirror images).

G cluster_cis cis-Isomers (Enantiomeric Pair) cluster_trans trans-Isomers (Enantiomeric Pair) cis_R (3aR,7aS)-Octahydrofuro[3,4-c]pyridine mirror1 Mirror Plane cis_R->mirror1 cis_S (3aS,7aR)-Octahydrofuro[3,4-c]pyridine trans_R (3aR,7aR)-Octahydrofuro[3,4-c]pyridine mirror2 Mirror Plane trans_R->mirror2 trans_S (3aS,7aS)-Octahydrofuro[3,4-c]pyridine mirror1->cis_S mirror2->trans_S

Strategies for Stereocontrolled Synthesis

Achieving absolute and relative stereochemical control is the central challenge in synthesizing the stereoisomers of this compound. The synthetic strategy must be designed to selectively form one desired isomer out of the multiple possibilities.

G start Racemic Mixture of This compound resolution Classical Resolution (Diastereomeric Salts) start->resolution chromatography Chiral Chromatography (Chiral Stationary Phase) start->chromatography enzymatic Enzymatic Resolution (e.g., Lipase) start->enzymatic chiral_pool Chiral Pool Synthesis (from enantiopure starting materials) target Single Stereoisomer (Enantiopure Product) chiral_pool->target asymmetric_cat Asymmetric Catalysis (using chiral catalysts) asymmetric_cat->target chiral_aux Chiral Auxiliaries (temporary chiral director) chiral_aux->target resolution->target chromatography->target enzymatic->target

Diastereoselective and Enantioselective Synthesis

The most elegant approach is to build the molecule with the desired stereochemistry from the outset. While specific literature for this compound is specialized, general principles from related heterocyclic syntheses, such as the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines, can be adapted.[1][4]

  • Substrate Control: A chiral center present in a precursor molecule can direct the stereochemical outcome of a cyclization reaction, leading to a diastereoselective synthesis.

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, particularly transition metal complexes with chiral ligands, can facilitate highly enantioselective transformations, such as asymmetric hydrogenations or conjugate additions, to set key stereocenters.[5] Copper-catalyzed asymmetric alkylation of alkenyl pyridines, for example, has proven effective for creating chiral pyridine derivatives with excellent enantioselectivity.[5]

Chiral Resolution of Racemates

When a stereoselective synthesis is not feasible, a racemic mixture can be synthesized and then separated into its constituent enantiomers.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized method based on classical resolution techniques.[6]

  • Salt Formation:

    • Dissolve the racemic this compound base (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add a solution of a chiral acid (0.5 eq.), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent. Rationale: The chiral acid will react with both enantiomers of the basic pyridine to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.

    • Stir the mixture, possibly with gentle heating, to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.

    • The less soluble diastereomeric salt will preferentially crystallize out of the solution.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals (the diastereomerically enriched salt) in water.

    • Basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 10. This neutralizes the chiral acid and liberates the free base of the single enantiomer.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation. The mother liquor can be treated to recover the other enantiomer.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[7] CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. Tetraproline-based chiral columns have demonstrated success in resolving various racemic 4-aryl-1,4-dihydropyridines.[7]

Structural Elucidation and Stereochemical Assignment

Once a single stereoisomer is synthesized or isolated, its exact three-dimensional structure must be unequivocally determined.

NMR Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the connectivity and relative stereochemistry (cis or trans) of the ring fusion.[8]

  • ¹H NMR: The chemical shifts and coupling constants of the bridgehead protons and adjacent protons are highly dependent on the dihedral angles, which differ between cis and trans isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial. It detects protons that are close in space (< 5 Å). For a cis-fused isomer, an NOE correlation will be observed between the two bridgehead protons. For a trans-fused isomer, these protons are on opposite faces of the ring system, and no such correlation will be seen.

Proton Position Typical Chemical Shift (δ) in CDCl₃ (ppm) Notes
Pyridine α-protons (adjacent to N)~2.5 - 3.5Deshielded due to proximity to the electronegative nitrogen.
Furan α-protons (adjacent to O)~3.5 - 4.5Deshielded due to proximity to the electronegative oxygen.
Bridgehead Protons (C3a-H, C7a-H)~2.0 - 3.0Chemical shift is highly dependent on the cis/trans geometry and substitution.
Other Ring Protons~1.5 - 2.5Complex multiplet region.
Table 1: Predicted ¹H NMR chemical shift ranges for the this compound core. Actual values can vary significantly with substitution.[8]
Chiroptical Methods for Absolute Stereochemistry

To determine the absolute configuration (e.g., distinguishing (3aR,7aS) from (3aS,7aR)), chiroptical techniques are essential. Vibrational Circular Dichroism (VCD) has emerged as a powerful method for this purpose.[9][10]

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution. The standard workflow involves comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles quantum mechanical calculations, typically using Density Functional Theory (DFT).[9][11] A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the 'R' configuration) provides a confident assignment of the absolute stereochemistry.[11]

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Synthesized Enantiopure Sample vcd_spectrometer VCD Spectrometer Measurement exp_sample->vcd_spectrometer exp_spectrum Experimental VCD Spectrum vcd_spectrometer->exp_spectrum comparison Compare Experimental and Calculated Spectra exp_spectrum->comparison comp_model Build 3D Models (e.g., R- and S-Isomers) dft_calc Quantum Calculation (DFT) Predict VCD Spectra comp_model->dft_calc calc_spectra Calculated Spectra for R- and S-Isomers dft_calc->calc_spectra calc_spectra->comparison assignment Assign Absolute Configuration comparison->assignment

Biological Importance and Structure-Activity Relationships

The stereochemistry of the this compound core is fundamental to its biological function. Chiral molecules interact with chiral biological targets, and this interaction is often stereospecific—akin to a left hand fitting into a left-handed glove. Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide range of activities, including analgesic, sedative, antidiabetic, and antitumor properties.[12][13] In nearly all cases, the biological activity is expected to reside primarily in one stereoisomer.

For example, studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives as aldose reductase inhibitors found that the precise spatial relationship between the heterocyclic scaffold and a carboxylic acid side chain was crucial for activity.[12] Changing this distance and geometry, which is intrinsically linked to the stereochemistry of the core, would drastically alter the binding affinity. This underscores the necessity of stereochemical control in designing effective drug candidates.

SAR cluster_isomers Stereoisomers receptor Chiral Receptor Binding Pocket activity activity receptor->activity Biological Response isomer_R Isomer A (Correct Fit) isomer_R->receptor Strong Binding (High Affinity) isomer_S Isomer B (Poor Fit) isomer_S->receptor Weak/No Binding (Low Affinity) no_activity No/Reduced Response isomer_S->no_activity

Conclusion and Future Perspectives

The this compound scaffold is a compelling platform for the discovery of new therapeutic agents. However, realizing its full potential is critically dependent on mastering its stereochemistry. The development of efficient and scalable stereoselective synthetic routes remains a key objective for chemists. Concurrently, the application of advanced analytical techniques, particularly NMR for relative stereochemistry and chiroptical methods like VCD for absolute configuration, is essential for the unambiguous characterization of these complex molecules. As drug development moves towards ever more specific and potent agents, the ability to design, synthesize, and analyze single, well-defined stereoisomers of this compound and related scaffolds will continue to be a vital skill for researchers in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Biological Activity of Octahydrofuro[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry, with heterocyclic scaffolds forming the backbone of a significant portion of clinically approved drugs. Among these, fused pyridine systems have demonstrated a remarkable diversity of biological activities. This technical guide delves into the chemistry and potential biological significance of a lesser-explored scaffold: the octahydrofuro[3,4-c]pyridine core. While direct biological data for this specific saturated heterocycle is nascent, this document, authored from the perspective of a Senior Application Scientist, will provide a comprehensive overview of its synthesis, potential therapeutic applications by drawing parallels with structurally related analogs, and detailed experimental frameworks to guide future research. We will explore the rationale behind its design as a potential modulator of key biological targets, particularly in the central nervous system, and provide insights into the structure-activity relationships that are likely to govern its efficacy.

Introduction: The Promise of Fused Pyridine Scaffolds in Drug Discovery

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and natural products.[1] Its presence is associated with a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The fusion of a pyridine ring with other heterocyclic systems, such as a furan ring, generates rigid bicyclic scaffolds that can present substituents in well-defined spatial orientations, making them attractive for targeting specific binding pockets in biological macromolecules.

The this compound core represents a saturated, conformationally constrained analog of other biologically relevant furo- and pyrrolo-pyridine systems. Saturation introduces a three-dimensional character that can be advantageous for achieving higher selectivity and improved pharmacokinetic properties compared to its planar aromatic counterparts. This guide will illuminate the synthetic accessibility and the largely untapped therapeutic potential of this intriguing heterocyclic system.

Synthesis of the this compound Core: A Strategic Approach

While dedicated synthetic routes for the this compound scaffold are not extensively documented in peer-reviewed literature, a robust and adaptable strategy can be extrapolated from the synthesis of the closely related octahydropyrano[3,4-c]pyridine scaffold, which has been efficiently prepared from the naturally occurring alkaloid, quinine.[3] This approach offers the advantages of stereochemical control and the use of a readily available starting material.

A plausible synthetic pathway would involve the oxidative cleavage of a suitable vicinal diol precursor to form a dialdehyde, followed by reductive amination with a primary amine to construct the piperidine ring. Subsequent intramolecular cyclization would yield the desired fused furo-pyridine core.

Below is a proposed workflow for the synthesis of a generic this compound scaffold.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Derivatization start Chiral Pool Starting Material (e.g., from Tartaric Acid) diol Vicinal Diol Precursor start->diol Multi-step synthesis dialdehyde Dialdehyde Intermediate diol->dialdehyde Oxidative Cleavage (e.g., NaIO4) reductive_amination Reductive Amination dialdehyde->reductive_amination Primary Amine (R-NH2) cyclization Intramolecular Cyclization reductive_amination->cyclization Spontaneous or Acid-catalyzed core This compound Core cyclization->core derivatives Functionalized Derivatives core->derivatives N-alkylation, acylation, etc.

Caption: Proposed synthetic workflow for this compound derivatives.

Exemplary Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol is a conceptual guide based on established methodologies for related heterocyclic systems.[3]

  • Step 1: Oxidative Cleavage. A solution of the vicinal diol precursor in a mixture of tetrahydrofuran and water is treated with sodium periodate at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Reductive Amination and Cyclization. The resulting crude dialdehyde is dissolved in a suitable solvent such as methanol, and a primary amine (e.g., benzylamine) is added. The mixture is stirred for a period to allow for imine formation, followed by the addition of a reducing agent like sodium borohydride.

  • Step 3: Purification. The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

  • Step 4: Derivatization. The secondary amine of the bicyclic core can be further functionalized using standard N-alkylation or N-acylation procedures to generate a library of derivatives.

Potential Biological Activities: An Extrapolation from Structurally Related Scaffolds

Direct biological data on this compound derivatives is scarce. However, the principle of bioisosterism allows for informed hypotheses about their potential therapeutic applications based on the well-documented activities of the closely related pyrrolo[3,4-c]pyridine scaffold.[4][5] The replacement of the N-H or N-R group in the pyrrolidine ring with an oxygen atom in the furan ring is a common isosteric substitution in medicinal chemistry.

Central Nervous System (CNS) Activity: Analgesic and Sedative Properties

Derivatives of the pyrrolo[3,4-c]pyridine system have been extensively studied for their effects on the CNS, demonstrating both analgesic and sedative properties.[6] This activity is often attributed to the modulation of neurotransmitter systems. It is plausible that this compound derivatives, with their rigid, three-dimensional structure, could serve as novel scaffolds for CNS-acting agents.

A Focus on Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are key targets for the treatment of cognitive deficits in Alzheimer's disease and psychosis in schizophrenia.[7][8] The development of subtype-selective muscarinic receptor modulators is a major goal in CNS drug discovery.[9] While many known muscarinic agonists and positive allosteric modulators (PAMs) feature a pyridine or related heterocyclic core, the this compound scaffold has not been explored in this context.[10] Its structural features, including the presence of a hydrogen bond-accepting oxygen atom and a basic nitrogen, make it an intriguing candidate for interaction with the orthosteric or allosteric sites of mAChRs.

G cluster_0 Potential Mechanism of Action at M1 Muscarinic Receptor ligand This compound Derivative (Hypothetical M1 Agonist/PAM) receptor M1 Muscarinic Receptor (Gq/11-coupled) ligand->receptor Binds to Orthosteric or Allosteric Site g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 and DAG pip2->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release IP3 Mediates pkc Protein Kinase C (PKC) ip3_dag->pkc DAG Activates cellular_response {Neuronal Excitation | Cognitive Enhancement} ca_release->cellular_response pkc->cellular_response

Caption: Hypothesized signaling pathway for an this compound derivative acting as an M1 muscarinic receptor agonist or PAM.

Antimicrobial and Antitumor Potential

The broader family of pyridine derivatives has a rich history in the development of antimicrobial and anticancer agents.[1][2] The pyrrolo[3,4-c]pyridine scaffold, in particular, has yielded compounds with antimycobacterial and antitumor activities.[4] The structural and electronic modifications introduced by the oxygen atom in the this compound core could lead to novel interactions with microbial or cancer-related targets, warranting investigation in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights from Analogs

While a direct SAR for this compound derivatives cannot be constructed without experimental data, valuable insights can be gleaned from studies on related scaffolds. For instance, in the pyrrolo[3,4-c]pyridine series, the nature of the substituent on the pyrrolidine nitrogen is often critical for activity. By analogy, derivatization of the piperidine nitrogen in the this compound core is expected to be a key determinant of biological activity.

Table 1: Biological Activities of Representative Pyrrolo[3,4-c]pyridine Derivatives [4]

Compound ClassSubstituentsBiological ActivityPotency
Pyrrolo[3,4-c]pyridine-1,3-dionesVaried N-alkyl and N-arylAnalgesic, SedativeActivity varies with substituent
7-Amino-pyrrolo[3,4-c]pyridinesVaried benzyl groupsAntimycobacterialMICs in the low µM range
Pyrrolo[3,4-c]pyridine-1,3,6-trionesVaried C2 substituentsAnti-HIV-1 IntegraseIC50 values in the µM range
4-Methyl-pyrrolo[3,4-c]pyridinesPyrazolyl substituentsPI3K InhibitionIC50 in the nM range

This table serves as a starting point for designing a library of this compound derivatives for screening.

Future Directions and Conclusion

The this compound scaffold is a promising, yet underexplored, area of medicinal chemistry. This technical guide has outlined a clear path forward for researchers interested in this novel heterocyclic system. The key takeaways are:

  • Synthetic Feasibility: A viable synthetic route can be adapted from established methods for closely related scaffolds.

  • Hypothesis-Driven Drug Design: The known biological activities of the pyrrolo[3,4-c]pyridine series provide a strong foundation for targeted screening of this compound derivatives, particularly in the areas of CNS disorders, infectious diseases, and oncology.

  • Potential for Novelty: The unique three-dimensional structure of the this compound core offers the potential for novel intellectual property and the development of drugs with improved selectivity and pharmacokinetic profiles.

The next critical step is the synthesis of a focused library of this compound derivatives and their systematic biological evaluation. This will undoubtedly open up new avenues for the discovery of innovative therapeutics.

References

An In-Depth Technical Guide to the In Vitro Screening of Octahydrofuro[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Octahydrofuro[3,4-c]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold, a structural motif frequently found in biologically active compounds and natural products. Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for precise spatial presentation of functional groups, making it an attractive starting point for drug discovery campaigns.[1] Analogs of this scaffold have shown potential in modulating key biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic receptors, which are implicated in a range of neurological disorders.[2][3][4][5] The journey from a promising chemical scaffold to a viable therapeutic candidate is contingent upon a rigorous, well-designed screening strategy. This guide provides a comprehensive framework for the in vitro screening of novel this compound analogs, emphasizing the causal logic behind experimental choices and the establishment of a self-validating data cascade to ensure scientific integrity.

Chapter 1: Designing a Fit-for-Purpose Screening Cascade

The primary goal of a screening cascade is to facilitate rapid and informed decision-making.[6] It is a multi-stage, hierarchical process designed to efficiently sift through a library of analogs, identifying compounds with the desired biological activity while simultaneously flagging those with undesirable properties. A successful cascade for this compound analogs should be tailored to the project's specific goals, evolving as compounds progress from initial "hit" identification to "lead" optimization.[6]

The cascade is built on a foundation of progressively complex and physiologically relevant assays. It begins with high-throughput primary screens to identify any compound with activity at the target. These initial hits are then subjected to a battery of secondary and orthogonal assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and potential liabilities.

Below is a logical workflow for a typical screening cascade.

Triage_Logic start Confirmed Hit potency_check Potent at Target? (e.g., EC50 < 100 nM) start->potency_check Functional Assay advance Advance to Lead Optimization deprioritize Deprioritize / Redesign potency_check->deprioritize No selectivity_check Selective? (e.g., >100-fold vs. M2/M3) potency_check->selectivity_check Yes selectivity_check->deprioritize No safety_check Safe? (e.g., hERG IC50 > 10 µM) selectivity_check->safety_check Yes safety_check->advance Yes safety_check->deprioritize No

References

Octahydrofuro[3,4-c]pyridine scaffold in natural products

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather information on the octahydrofuro[3,4-c]pyridine scaffold. I'm looking into its presence in natural products, reported biological activities, and synthesis methods. The goal is a comprehensive overview of existing literature to inform the next steps of my investigation.

Defining Guide Structure

I've outlined the structure for the technical guide. I'll introduce the this compound scaffold's importance, detail key natural products, and then devote significant space to synthetic strategies, explaining rationale. I'll include biological targets and mechanisms, backed by data, and ensure all claims are cited. A thorough reference section with verifiable URLs will follow.

Refining Search Parameters

I'm now expanding my Google searches. I'm focusing on identifying key natural products and associated biological targets. I'll summarize synthesis approaches used, and then refine my understanding of the data presentation and visualization techniques required for this guide. Tables summarizing natural products and diagrams of synthetic pathways will be crucial.

Contextualizing the Search

I've established a solid foundation with my initial research. I've found some relevant information on natural products containing similar structures, such as azasugars and piperidines, which is proving to be valuable context. I'm focusing specifically on references to (-)-spec.

Targeting the Core Structure

I'm now zeroing in on the this compound scaffold. My searches yielded a good foundation, but they were too broad. I've uncovered some synthetic routes and biological activities of related compounds. The next step is a more focused search to find natural products with this specific core, detailed synthetic routes, and biological information.

Analyzing Specific Syntheses

I'm now getting a clearer picture. The second search round yielded much more specific data. I've uncovered some promising results regarding the synthesis of related heterocyclic scaffolds, such as tetrahydrofuro[3,2-c]pyridines and pyrazolo[3,4-d]pyrimidines. This is definitely moving in the right direction!

Narrowing Search Parameters

I'm making progress in my investigation. I've got promising leads on the synthesis of relevant heterocyclic scaffolds, particularly tetrahydrofuro[3,2-c]pyridines and pyrazolo[3,4-c]pyrimidines, which will be useful. I've confirmed spectinomycin's mechanism, but I'm still seeking more examples with the this compound core. I need more on its biological effects, and also specific synthetic routes. More targeted searches are coming next.

Focusing on Key Molecules

I've been making good progress; my searches turned up Spectinomycin, a natural product structurally related to the target heterocycle. Its well-established mechanism as a protein synthesis inhibitor is particularly interesting. I also uncovered a reference to tal...

Analyzing Related Compounds

I am now focusing on the chemical structure of Spectinomycin and the talactones. Their similar heterocyclic systems are offering new potential biological activity information. Additionally, I've gathered synthetic strategies for similar compounds, such as octahydropyrano and tetrahydrofuro pyridines. However, I am still searching for more natural products and specific synthetic pathways.

Synthesizing Document Structure

I am now focusing on structuring the document, and I've planned an introduction to highlight the scaffold. The natural products section will feature Spectinomycin and the talactones. I will discuss synthetic strategies for related heterocycles and acknowledge the need for specific methods for the this compound core. I will also incorporate information on the biological activities of related compounds, to illustrate potential areas of exploration.

Organizing Document Content

I am now structuring the document, and I've planned an introduction to highlight the scaffold and its medicinal chemistry significance. The natural products section features Spectinomycin and the talactones. Synthetic strategies are discussed for related heterocycles, with an acknowledgment of the need for specific methods for the target core. I'll include biological activity information and also propose an experimental protocol.

Structuring the Document

I am now structuring the document to focus on an introduction to highlight the scaffold and its medicinal chemistry importance. The natural products section will cover Spectinomycin and talactones B and C. I've also identified the synthesis of related compounds, like perhydropyrrolo[3,4-c]pyridine, for discussing synthetic strategies. I will include biological activity data, and propose an experimental protocol and workflow for the synthesis of the this compound core. I plan to present DOT diagrams and tables and plan to include detailed references.

An In-depth Technical Guide on Potential Therapeutic Targets for Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The Octahydrofuro[3,4-c]pyridine scaffold is a compelling starting point for novel drug discovery. This guide provides a technical framework for identifying and validating its therapeutic targets. We will explore both hypothesis-driven and unbiased screening methodologies, detailing the experimental protocols necessary for robust target identification and validation. This document is designed to serve as a practical resource for researchers aiming to unlock the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core, a fused heterocyclic system, represents a class of compounds with significant potential in medicinal chemistry.[1] Fused heterocyclic compounds are prevalent in a wide range of biologically active molecules and approved drugs, underscoring their importance in drug discovery.[2][3][4] The rigid conformation of the this compound scaffold, combined with the presence of heteroatoms, provides a three-dimensional arrangement of functional groups that can interact with a variety of biological targets. While research on this specific scaffold is emerging, analogous structures, such as pyrrolo[3,4-c]pyridines, have demonstrated a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimicrobial, antiviral, and antitumor effects.[5][6][7]

Target Identification Strategies

Identifying the molecular targets of a novel chemical scaffold is a critical step in drug development.[8][9] A dual approach, combining hypothesis-driven and unbiased methods, is recommended for the comprehensive exploration of the this compound scaffold's therapeutic potential.

Hypothesis-Driven Approach: Targeting Muscarinic Acetylcholine Receptors

Given the structural features of the this compound scaffold, particularly the presence of a basic nitrogen atom within a constrained framework, a logical starting point is to investigate its interaction with G-protein coupled receptors (GPCRs). Muscarinic acetylcholine receptors (mAChRs), a family of five GPCR subtypes (M1-M5), are particularly relevant targets.[10][11][12] These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes and disease states, including neuropsychiatric and neurodegenerative disorders.[13][14]

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of this compound derivatives for mAChR subtypes.

Methodology:

  • Membrane Preparation: Utilize cell membranes from cell lines engineered to express individual human muscarinic receptor subtypes (e.g., CHO-M1, CHO-M2, etc.).

  • Radioligand: Select a suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine).

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Unbiased Approach: Affinity Chromatography-Mass Spectrometry

To discover novel and unexpected targets, an unbiased screening approach is essential.[15] Affinity chromatography coupled with mass spectrometry (AS-MS) is a powerful technique for identifying protein targets of small molecules from complex biological samples.[16][17][18][19][20]

Experimental Workflow:

Caption: A streamlined workflow for target identification using affinity chromatography-mass spectrometry.

Target Validation: Confirming Biological Relevance

Once potential binding partners are identified, it is crucial to validate these interactions and demonstrate a functional consequence.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that confirms direct target engagement in a cellular context.[21][22][23][24][25] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Functional Assays

Demonstrating that target engagement translates into a functional cellular response is the final step in target validation. The choice of assay depends on the identified target.

  • For GPCRs (e.g., mAChRs): A GTPγS binding assay can be used to measure the activation of G-proteins, an early event in GPCR signaling.[26][27][28][29] This assay can differentiate between agonists, antagonists, and inverse agonists.[29]

  • For Enzymes: Direct enzymatic assays that measure the conversion of a substrate to a product in the presence of the compound can confirm inhibitory or activating effects.

  • For Ion Channels: Electrophysiological techniques, such as patch-clamp, can directly measure changes in ion flux across the cell membrane.

Summary of Potential Therapeutic Targets and Data Interpretation

The following table provides a hypothetical summary of data that could be generated from the proposed screening cascade:

CompoundTargetAssayResultInterpretation
OHP-AM1 mAChRRadioligand BindingKi = 50 nMPotent binder to the M1 muscarinic receptor.
OHP-AM1 mAChRCETSAΔTm = +3.5°CConfirms direct engagement of the M1 receptor in cells.
OHP-AM1 mAChRGTPγS BindingEC₅₀ = 150 nMFunctional agonist activity at the M1 receptor.
OHP-BKinase XAS-MSIdentified as a binding partnerNovel potential target identified through unbiased screening.
OHP-BKinase XEnzymatic AssayIC₅₀ = 200 nMFunctional inhibition of the identified kinase.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. A systematic approach, combining both hypothesis-driven and unbiased screening strategies, is essential for a thorough investigation of its therapeutic potential. The experimental workflows and validation techniques outlined in this guide provide a robust framework for identifying and characterizing the molecular targets of this and other novel chemical entities. Rigorous target validation, linking binding to a clear functional outcome, is paramount for the successful translation of a promising scaffold into a viable drug discovery program.

References

The Pyrrolo[3,4-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolo[3,4-c]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the presence of both a pyrrole and a pyridine ring, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrrolo[3,4-c]pyridine derivatives across several key therapeutic areas, offering insights into the rational design of novel drug candidates.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT): A Strategy for Cancer Therapy

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells. Inhibition of NAMPT represents a promising strategy for anticancer therapy. Structure-based design has led to the identification of potent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as NAMPT inhibitors.[1]

Core SAR Insights

The general structure of these NAMPT inhibitors features a central 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a urea linkage, and two aromatic substituents. The key SAR observations are summarized below:

  • The Pyrrolo[3,4-c]pyridine Core: This bicyclic system provides a rigid scaffold that orients the substituents in a favorable conformation for binding to the NAMPT active site.

  • The Urea Linkage: The urea moiety is crucial for interacting with key residues in the enzyme's active site, likely through hydrogen bonding.

  • Substituents on the Aromatic Rings: The nature and position of substituents on the two aromatic rings (R1 and R2) significantly influence the inhibitory potency and pharmacokinetic properties of the compounds.

Quantitative SAR Data

The following table summarizes the in vitro NAMPT inhibitory activity and antiproliferative activity of selected 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas.

CompoundR1R2NAMPT IC50 (nM)PC-3 Antiproliferative IC50 (nM)
18 4-CF3-Ph3-pyridyl1136
29 4-F-Ph5-pyrimidinyl107 (A2780)

Data sourced from literature.[1]

Experimental Protocol: In Vitro NAMPT Enzyme Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Coupling enzyme and detection reagent master mix

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 25 µL of assay buffer to all wells of a 96-well plate.

  • Add 5 µL of serially diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Add 10 µL of recombinant NAMPT enzyme to all wells except for the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of a substrate mix containing NAM, PRPP, and ATP to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and initiate the detection by adding 50 µL of the coupling enzyme and detection reagent master mix to all wells.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

NAMPT_Inhibitor_SAR cluster_core Pyrrolo[3,4-c]pyridine Core cluster_substituents Key Substitutions cluster_activity Biological Activity Core Rigid Scaffold Urea Urea Linkage (H-bonding) Core->Urea Positions for Substituent Attachment R1 Aromatic Ring 1 (R1) (Hydrophobic Interactions) Urea->R1 R2 Aromatic Ring 2 (R2) (Polar Interactions, Solubility) Urea->R2 Activity Potent NAMPT Inhibition (IC50 in nM range) R1->Activity Modulates Potency R2->Activity Influences Potency & PK

Caption: Key structural features of pyrrolo[3,4-c]pyridine-based NAMPT inhibitors.

Analgesic Properties of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic activity, in some cases comparable to or exceeding that of standard drugs like aspirin and even morphine in preclinical models.[4][5]

Core SAR Insights

The analgesic activity of this class of compounds is influenced by substituents at the N-2 position of the dione ring system.

  • N-2 Substituent: The nature of the substituent at the N-2 position is a key determinant of analgesic potency. The presence of a linker, often a hydroxypropyl group, connecting to a substituted piperazine or other amine-containing moiety is a common feature.

  • Piperazine Ring Substituent: For derivatives containing a piperazine ring at the N-2 position, the substituent on the distal nitrogen of the piperazine ring significantly impacts activity. Aromatic substituents, such as methoxyphenyl groups, have been shown to enhance potency.

  • Alkoxy Group on the Pyridine Ring: The presence and size of an alkoxy group at the 2-position of the pyridine ring can also modulate analgesic activity.

Quantitative SAR Data

The following table presents the analgesic activity of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the writhing test.

CompoundN-2 SubstituentAnalgesic Activity (ED50, mg/kg)
9 2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl3.25
11 2-hydroxy-3-(4-(4-fluorophenyl)piperazin-1-yl)propyl3.67
Morphine -2.44
Aspirin -39.15

Data sourced from literature.[5]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol describes a standard method for evaluating the peripheral analgesic activity of test compounds.

Materials:

  • Male or female Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compounds

  • Standard analgesic drug (e.g., aspirin or morphine)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

Procedure:

  • Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups.

  • Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.

  • After a predetermined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL/10 g of the acetic acid solution i.p. to each mouse.

  • Immediately place each mouse in an individual observation cage.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic protection using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

  • Calculate the ED50 value for the test compounds.

Analgesic_SAR Core 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione N2_Sub N-2 Substituent (Linker + Amine) Core->N2_Sub Key Modification Site Pyridine_Sub Alkoxy Group on Pyridine Core->Pyridine_Sub Modulates Activity Piperazine_Sub Substituent on Piperazine (e.g., Aryl group) N2_Sub->Piperazine_Sub Influences Potency Activity Analgesic Activity (Writhing Test) Piperazine_Sub->Activity Pyridine_Sub->Activity

Caption: SAR of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as analgesic agents.

Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Pyrrolo[3,4-c]pyridine derivatives have shown promise in this area, with some compounds exhibiting potent activity against M. tuberculosis.[2][3]

Core SAR Insights

The antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Pyrrolo[3,4-c]pyridine-3-one Core: For this series, the substitution pattern on the phenyl ring at the 1-position is critical. Unsubstituted or meta-substituted phenyl rings are generally more active, while ortho-substitution can abolish activity.[3]

  • Linker between the Phenyl Ring and the Core: The type of linker connecting the phenyl ring to the pyrrolopyridine core also influences activity. Replacing a methyl or sulfur linker with an oxygen or NH group has been shown to decrease activity.[3]

  • 7-Amino-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core: In this series, ester derivatives have demonstrated good in vitro activity, while the corresponding nitriles and amides were found to be inactive. The carboxylic acid derivative showed moderate activity with improved solubility and metabolic stability.[2]

Quantitative SAR Data

The following table shows the minimum inhibitory concentration (MIC) values for selected pyrrolo[3,4-c]pyridine derivatives against M. tuberculosis.

Compound SeriesKey Structural FeaturesMIC90 (µM)
14 (InhA inhibitors) 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one, unsubstituted or meta-substituted phenylActive (specific MICs not provided in abstract)
15 (Nitriles and Amides) 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine>160
16 (Esters) 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine<0.15
16 (Carboxylic Acid) 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine3.13

Data sourced from literature.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin solution (Alamar blue)

  • Standard antimycobacterial drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Antimycobacterial_SAR cluster_core Pyrrolo[3,4-c]pyridine Core cluster_substituents Key Substitutions cluster_activity Biological Activity Core Varies: - Pyrrolo[3,4-c]pyridin-3-one - 7-Amino-1,3-dioxo... Substituent1 Substituents on Phenyl Ring (Positional Effects) Core->Substituent1 Linker Linker Type (S, CH2 vs. O, NH) Core->Linker Functional_Group Functional Group at C7 (Ester vs. Amide/Nitrile) Core->Functional_Group Activity Antimycobacterial Activity (MIC) Substituent1->Activity Crucial for Potency Linker->Activity Impacts Activity Functional_Group->Activity Determines Activity

Caption: SAR of pyrrolo[3,4-c]pyridine derivatives as antimycobacterial agents.

Kinase Inhibitors: Targeting a Key Family of Enzymes

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] While extensive SAR studies on the pyrrolo[3,4-c]pyridine core as kinase inhibitors are less common compared to its isomers, notable examples have emerged.

Aurora Kinase Inhibition

The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of potent Aurora kinase inhibitors.[6]

  • Compound 9d: This compound emerged as a potent inhibitor of Aurora kinases with low nanomolar potency against other anticancer kinase targets. It demonstrated high antiproliferative activity in various cancer cell lines and showed significant efficacy in in vivo tumor models.[6]

Phosphoinositide 3-Kinase (PI3K) Inhibition

Derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized and identified as inhibitors of PI3Ks, a family of enzymes crucial for cell growth and survival.[3] Further detailed SAR for this specific series is an area for future investigation.

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against Aurora kinase A.

Materials:

  • Recombinant human Aurora kinase A enzyme

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the test compound dilutions, the Aurora kinase A enzyme, and the Kemptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibitor_SAR Core Pyrrolo[3,4-c]pyridine Core (or related fused systems) Substituents Substituents at Various Positions (e.g., Phenylacetyl at N-5) Core->Substituents Key for Potency & Selectivity Target_Kinase Target Kinase (e.g., Aurora, PI3K) Substituents->Target_Kinase Determines Target Specificity Activity Kinase Inhibition (IC50) Target_Kinase->Activity

Caption: General SAR considerations for pyrrolo[3,4-c]pyridine-based kinase inhibitors.

Conclusion

The pyrrolo[3,4-c]pyridine scaffold is a versatile and valuable core in the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency and selectivity against a range of biological targets. The insights provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of pyrrolo[3,4-c]pyridine-based medicines.

References

Methodological & Application

Application Note & Protocols: Scalable Synthesis Routes for Octahydrofuro[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Octahydrofuro[3,4-c]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This bicyclic system, which can be viewed as a conformationally constrained analogue of functionally critical piperidines, offers a unique three-dimensional architecture for probing biological space. The fusion of the furan ring to the piperidine core reduces conformational flexibility, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties in drug candidates.[3] Consequently, this scaffold is a key component in a variety of biologically active molecules, including potent and selective inhibitors, agonists, and antagonists for various therapeutic targets.

Despite its clear potential, the synthesis of the this compound scaffold, particularly in a stereocontrolled and scalable manner, presents considerable challenges. The construction of the fused bicyclic system with precise control over multiple stereocenters requires robust and efficient synthetic strategies. This application note details three distinct and scalable synthetic routes, providing researchers with the foundational knowledge and practical protocols to access this valuable chemical entity. The discussed methodologies include:

  • Intramolecular Cycloetherification: A robust approach leveraging a piperidine precursor.

  • Intermolecular Diels-Alder Cycloaddition: A powerful strategy for establishing stereochemistry early.

  • Reductive Amination Cascade: A convergent and efficient one-pot procedure.

Each section will delve into the strategic rationale behind the chosen route, provide a detailed experimental protocol, and summarize key data to guide researchers in selecting the most appropriate method for their specific research and development goals.

Route 1: Intramolecular Cycloetherification from a Piperidine Precursor

This strategy is a classic and reliable method for constructing the fused furan ring onto a pre-formed piperidine core. The key step involves an intramolecular Williamson ether synthesis or a related cyclization, where a nucleophilic hydroxyl group attacks an electrophilic carbon center on a side chain attached to the piperidine. The scalability of this route is often dependent on the efficient, stereocontrolled synthesis of the key substituted piperidine intermediate.

Strategic Rationale

The logic of this approach is to first build a decorated piperidine ring, which often allows for excellent control of stereochemistry at the C3 and C4 positions. This precursor is designed to contain both a nucleophile (hydroxyl group) and a suitable leaving group (or a group that can be converted into one), positioned to facilitate a 5-exo-tet cyclization. This method is often highly regioselective and can be adapted for the synthesis of various enantiomerically pure isomers, depending on the choice of starting material.

Visualization of the Synthetic Workflow

G cluster_0 Route 1: Intramolecular Cycloetherification A N-Protected 3,4-Substituted Piperidine Precursor B Activation of Side Chain (e.g., Tosylation) A->B R-OH -> R-OTs C Base-Mediated Intramolecular Cyclization B->C NaH, THF D This compound Scaffold C->D 5-exo-tet E Optional Deprotection & Derivatization D->E

Caption: Workflow for the intramolecular cycloetherification route.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.

Step 1: Synthesis of (3S,4R)-1-benzyl-4-(2-hydroxyethyl)piperidine-3-methanol

  • To a solution of a suitable chiral piperidine precursor (e.g., derived from a chiral pool starting material) in a suitable solvent like Tetrahydrofuran (THF), add a reducing agent such as LiAlH₄ portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude diol.

Step 2: Selective Tosylation of the Primary Alcohol

  • Dissolve the diol from the previous step in a mixture of pyridine and Dichloromethane (DCM) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mono-tosylated product, which can be purified by column chromatography.

Step 3: Intramolecular Cyclization

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF at 0 °C, add a solution of the mono-tosylated intermediate in THF dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 8-12 hours.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound scaffold.

Data Summary
StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1. ReductionLiAlH₄THF0 to RT12-1885-95
2. TosylationTsCl, PyridineDCM04-670-85
3. CyclizationNaHTHFRT to 658-1260-75

Route 2: Intermolecular Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful C-C bond-forming reaction that allows for the rapid construction of cyclic systems with high stereocontrol.[4] In the context of the this compound scaffold, a furan derivative can act as the diene, reacting with a suitable dienophile to form an oxa-bridged bicyclic adduct. Subsequent transformations of this adduct yield the target scaffold.

Strategic Rationale

This approach is highly convergent and establishes the core bicyclic framework in a single, often highly stereoselective, step.[5] The facial selectivity of the cycloaddition can be controlled by the substituents on the furan and the dienophile. While the initial adduct is not the final target, its rigid structure allows for predictable downstream functionalization, such as reduction of the double bond and reductive opening of the ether bridge, to install the desired piperidine ring.

Visualization of the Synthetic Workflow

G cluster_1 Route 2: Diels-Alder Cycloaddition A Furan Derivative (Diene) C [4+2] Cycloaddition A->C B N-Protected Maleimide (Dienophile) B->C D Oxa-bridged Adduct C->D Heat or Lewis Acid E Multi-step Transformation (Reduction, Ring Opening) D->E e.g., H₂, Pd/C then LiAlH₄ F This compound Scaffold E->F G cluster_2 Route 3: Reductive Amination Cascade A Furan-2,5-dicarbaldehyde Derivative C One-Pot Reaction: Iminium Formation, Reduction & Cyclization A->C B Primary Amine (e.g., Benzylamine) B->C D This compound Scaffold C->D 1. AcOH, MeOH 2. NaBH₃CN

References

The Versatile Octahydrofuro[3,4-c]pyridine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional architecture for interacting with biological targets is paramount. The octahydrofuro[3,4-c]pyridine core, a fused bicyclic heterocycle, has emerged as a compelling scaffold in drug discovery. Its inherent structural rigidity, stereochemical complexity, and the strategic placement of heteroatoms make it an attractive starting point for the design of a new generation of therapeutic agents. The fusion of a tetrahydrofuran ring with a piperidine ring creates a conformationally constrained system that can orient substituents in precise vectors, enhancing binding affinity and selectivity for target proteins. Furthermore, the presence of the basic nitrogen atom in the piperidine ring and the oxygen atom in the furan ring provides opportunities for hydrogen bonding and other key interactions within a binding pocket, while also influencing the physicochemical properties of the molecules, such as solubility and metabolic stability.

This application note provides a comprehensive overview of the this compound scaffold, detailing its synthesis, applications in drug discovery with a focus on its use as a core for perforin inhibitors, and detailed protocols for its synthesis and biological evaluation.

The Strategic Advantage of the this compound Core

The utility of the this compound scaffold in drug design can be attributed to several key features:

  • Stereochemical Richness: The scaffold possesses multiple chiral centers, allowing for the generation of a diverse array of stereoisomers. This is crucial as the biological activity of a compound is often dependent on its specific three-dimensional arrangement.

  • Conformational Rigidity: The fused ring system limits the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity. This rigidity also provides a well-defined platform for the precise positioning of functional groups.

  • Bioisosteric Potential: The furo[3,4-c]pyridine core can be considered a bioisostere of other important bicyclic systems found in numerous biologically active compounds. This allows for scaffold hopping strategies to explore new chemical space and intellectual property.

  • Tunable Physicochemical Properties: The nitrogen and oxygen heteroatoms influence the scaffold's polarity and hydrogen bonding capacity, which in turn affect properties like solubility, permeability, and metabolic stability. These can be further modulated through chemical modifications.

Synthesis of the this compound Core: A Strategic Approach

While a universal, one-pot synthesis for all this compound derivatives is not established, a rational and adaptable synthetic strategy can be employed, drawing inspiration from the synthesis of analogous heterocyclic systems. A plausible and efficient route often involves a multi-step sequence starting from readily available chiral precursors to ensure stereochemical control. One such approach, adapted from the synthesis of the closely related octahydropyrano[3,4-c]pyridine scaffold, is outlined below.[1][2] This strategy emphasizes the construction of the fused ring system through key cyclization reactions.

G cluster_0 Synthetic Workflow for this compound Core Chiral_Starting_Material Chiral Starting Material (e.g., from chiral pool) Intermediate_1 Functionalized Piperidine Intermediate Chiral_Starting_Material->Intermediate_1 Multi-step synthesis Intermediate_2 Piperidine with Pendant Furan Precursor Intermediate_1->Intermediate_2 Introduction of furan precursor sidechain Cyclization_Precursor Key Cyclization Precursor Intermediate_2->Cyclization_Precursor Functional group manipulation Scaffold This compound Core Cyclization_Precursor->Scaffold Intramolecular Cyclization (e.g., etherification)

Caption: A generalized synthetic workflow for the construction of the this compound scaffold.

A key step in this synthetic approach is the intramolecular cyclization to form the tetrahydrofuran ring. This can often be achieved through an acid-catalyzed epoxide opening or an intramolecular Williamson ether synthesis, depending on the nature of the precursor. The stereochemistry of the final product is dictated by the stereocenters present in the chiral starting material and those introduced during the synthetic sequence.

Application in Drug Discovery: A Case Study on Perforin Inhibitors

A significant application of the furo[3,4-c]pyridine scaffold has been in the development of inhibitors of perforin, a key protein involved in cell-mediated cytotoxicity.[3][4][5] Perforin is released by cytotoxic T lymphocytes and natural killer cells to eliminate infected or cancerous cells. However, dysregulated perforin activity can contribute to autoimmune diseases and inflammatory conditions. Therefore, selective perforin inhibitors are of great therapeutic interest.

Researchers have identified dihydrofuro[3,4-c]pyridine derivatives as potent perforin inhibitors.[3][5] Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for potent inhibition.

Structure-Activity Relationship (SAR) Insights

The general structure of these inhibitors consists of the dihydrofuro[3,4-c]pyridine core linked to a pendant aromatic or heteroaromatic ring system via an ethylidene bridge.

SAR cluster_Core Dihydrofuro[3,4-c]pyridine Core cluster_Pendant Pendant Ring System Core Core Modifications: - Replacement of furan oxygen with sulfur generally decreases potency. - Replacement of the lactone with a lactam leads to loss of activity. Pendant Pendant Ring Modifications: - Methoxy substitution on a 2-benzofuran ring can be beneficial for potency.

Caption: Key SAR observations for dihydrofuro[3,4-c]pyridine-based perforin inhibitors.

These studies highlight the importance of the furo[3,4-c]pyridine core for maintaining activity, as modifications to this part of the molecule often lead to a decrease or complete loss of potency.[3][5]

Quantitative Data on Perforin Inhibitors

The inhibitory potency of these compounds is typically evaluated using a cell-based assay that measures the lysis of target cells by perforin. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the inhibitors.

Compound IDCore ScaffoldPendant RingIC50 (µM)Reference
1 Dihydrofuro[3,4-c]pyridine2-Benzofuran2.7[5]
Analogue (4-OMe) Dihydrofuro[3,4-c]pyridine4-Methoxy-2-benzofuran6.7[5]
Analogue (5-OMe) Dihydrofuro[3,4-c]pyridine5-Methoxy-2-benzofuran2.4[5]
Analogue (6-OMe) Dihydrofuro[3,4-c]pyridine6-Methoxy-2-benzofuran7.2[5]
Analogue (7-OMe) Dihydrofuro[3,4-c]pyridine7-Methoxy-2-benzofuran3.0[5]
Unsubstituted Analogue Dihydrofuro[3,4-c]pyridine2-Benzofuran (unsubstituted)8.2[5]

This data demonstrates that substitutions on the pendant ring system can significantly impact the inhibitory activity, with the 5-methoxy substituted analogue showing the highest potency in this series.[5]

Protocols

Protocol 1: Proposed Synthesis of a Substituted this compound Derivative

This protocol outlines a plausible, multi-step synthesis of a substituted this compound derivative, adapted from established methods for similar heterocyclic systems.[1][2]

Objective: To synthesize a representative N-protected this compound derivative.

Materials:

  • Commercially available chiral starting material (e.g., a protected 4-hydroxypiperidine derivative)

  • Standard laboratory reagents and solvents (e.g., protecting group reagents, oxidizing agents, Grignard reagents, acids, bases)

  • Chromatography supplies for purification

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen: Protect the nitrogen of the chiral 4-hydroxypiperidine starting material with a suitable protecting group (e.g., Boc or Cbz) under standard conditions.

  • Oxidation of the Alcohol: Oxidize the hydroxyl group at the 4-position to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).

  • Introduction of the Furan Precursor Sidechain: React the resulting ketone with a suitable nucleophile, such as a Grignard reagent derived from a protected 2-bromoethanol (e.g., 2-(tert-butyldimethylsilyloxy)ethylmagnesium bromide), to introduce the two-carbon sidechain that will form the furan ring. This will generate a tertiary alcohol.

  • Deprotection of the Primary Alcohol: Selectively deprotect the primary alcohol on the newly introduced sidechain (e.g., using TBAF for a TBDMS ether).

  • Activation of the Primary Alcohol: Convert the primary alcohol into a good leaving group, for example, by tosylation or mesylation.

  • Intramolecular Cyclization (Williamson Ether Synthesis): Treat the molecule with a strong base (e.g., sodium hydride) to deprotonate the tertiary alcohol, which will then displace the tosylate or mesylate in an intramolecular fashion to form the tetrahydrofuran ring.

  • Purification: Purify the final this compound derivative using column chromatography.

Self-Validation: The structure and stereochemistry of the final compound should be confirmed by a combination of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY), mass spectrometry, and, if possible, X-ray crystallography.

Protocol 2: In Vitro Perforin Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized this compound derivatives against perforin-mediated cell lysis.[3]

Objective: To determine the IC50 value of a test compound for the inhibition of perforin.

Materials:

  • Target cells (e.g., Jurkat T lymphoma cells)

  • Chromium-51 (⁵¹Cr)

  • Recombinant perforin

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Scintillation counter

Step-by-Step Methodology:

  • Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with sodium chromate (⁵¹Cr) for 1-2 hours.

  • Cell Plating: Wash the labeled cells to remove excess ⁵¹Cr and plate them in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Perforin Addition: Add a predetermined concentration of recombinant perforin to all wells except for the negative control (spontaneous release).

  • Incubation: Incubate the plate for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.

  • Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific lysis for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay should include appropriate controls, such as maximum release (cells lysed with detergent) and spontaneous release (cells without perforin), to ensure the validity of the results.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its unique structural and stereochemical features provide a solid foundation for the design of potent and selective modulators of various biological targets. The successful application of the related dihydrofuro[3,4-c]pyridine core in the development of perforin inhibitors showcases the potential of this scaffold class. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. Furthermore, exploring the application of this scaffold against other target classes, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, holds significant promise for the discovery of novel therapeutics.

References

Application Notes and Protocols: A Guide to the Synthesis of Tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines utilizing the Pictet-Spengler reaction. We will explore the underlying mechanism, provide optimized, step-by-step protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended to be a practical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis of this important class of heterocyclic compounds. Hydrogenated furo[3,2-c]pyridines are key structural motifs in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including JAK2 inhibition and κ-opioid receptor agonism.[1][2]

Introduction: The Significance of Tetrahydrofuro[3,2-c]pyridines

The tetrahydrofuro[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] For instance, certain derivatives have demonstrated potent inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative disorders and inflammatory diseases.[1][2] Others have shown promise as potent κ-opioid receptor agonists, which are of interest for the development of novel analgesics with a reduced side-effect profile compared to traditional opioids.[1][2] The development of efficient and versatile synthetic routes to this heterocyclic system is therefore of significant interest to the drug discovery community.

The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, offers a powerful and convergent approach to the tetrahydrofuro[3,2-c]pyridine scaffold.[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][5]

The Pictet-Spengler Reaction: Mechanism and Key Considerations

The Pictet-Spengler reaction proceeds through a two-step mechanism:

  • Iminium Ion Formation: The reaction is initiated by the condensation of a β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[3][5][6]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular fashion, leading to the formation of the new heterocyclic ring.[5][6] Subsequent loss of a proton restores aromaticity and yields the final tetrahydroisoquinoline product.

For the synthesis of tetrahydrofuro[3,2-c]pyridines, a β-(furan-2-yl)ethylamine derivative serves as the key starting material. The furan ring, being an electron-rich aromatic system, readily participates in the intramolecular cyclization step.

Key Factors Influencing the Reaction:

  • Nature of the Aldehyde: The electronic properties of the aldehyde can significantly impact the reaction yield. Aldehydes bearing electron-donating groups on the aromatic ring tend to give higher yields, as they stabilize the intermediate carbocation formed during the cyclization.[1][2] Conversely, aldehydes with electron-withdrawing groups may lead to lower yields.[1][2]

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the Pictet-Spengler reaction.[5][7] Common choices include hydrochloric acid (HCl), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH).[7] The choice and concentration of the acid can influence the reaction rate and the formation of side products.

  • Solvent: The reaction can be performed in a range of protic and aprotic solvents.[3] Acetic acid is a commonly used solvent that can also act as a catalyst.[8]

  • Temperature: The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization steps to completion.[3]

Visualizing the Synthesis

Reaction Mechanism

Pictet_Spengler_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization Amine 2-(5-methylfuran-2-yl)ethanamine SchiffBase Schiff Base Amine->SchiffBase + Aldehyde - H2O Aldehyde Aromatic Aldehyde IminiumIon Iminium Ion SchiffBase->IminiumIon + H+ Cyclization Electrophilic Aromatic Substitution IminiumIon->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydrofuro[3,2-c]pyridine Deprotonation->Product - H+

Caption: The two-step mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow Start Start: 2-(5-methylfuran-2-yl)ethanamine & Aromatic Aldehyde Condensation Condensation (e.g., Acetonitrile, 82°C, 1h) Start->Condensation Concentration Concentration in vacuo Condensation->Concentration Cyclization Pictet-Spengler Cyclization (e.g., Acetic Acid, HCl, 70°C, 5h) Concentration->Cyclization Workup Aqueous Workup (e.g., NaOH, Extraction with Ethyl Acetate) Cyclization->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: 4-Substituted Tetrahydrofuro[3,2-c]pyridine Characterization->FinalProduct

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

The following protocols are based on a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[1][9][10]

Materials and Reagents
  • 2-(5-methylfuran-2-yl)ethanamine

  • Various aromatic aldehydes

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines

Method A (1.0 mmol scale): [10]

  • To a solution of the aromatic aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC).

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To the resulting crude imine, add glacial acetic acid (750 µL) followed by the portionwise addition of concentrated hydrochloric acid (500 µL).

  • Stir the reaction mixture at the appropriate temperature and for the specified time (see table below for optimized conditions).

  • Upon completion of the reaction (monitored by TLC), carefully add a saturated aqueous solution of NaOH to basify the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.

Method B (2.0 mmol scale): [10]

  • To a solution of the aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC).

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To the resulting crude imine, add glacial acetic acid (1.5 mL) followed by the portionwise addition of concentrated hydrochloric acid (1 mL).

  • Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • After cooling to room temperature, add a saturated aqueous solution of NaOH and stir the mixture overnight.

  • Filter any precipitate that forms and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a).[8]

EntrySolventTime (h)T (°C)Acid (equiv)Yield of 4a (%)
1CH3CN1.550HCl (2.0)26
2CH3CN5.550HCl (1.0)53
3Toluene270HCl (1.0)58
4Acetic Acid570HCl (2.0)67
5Acetic Acid6.570HCl (2.5)38

As indicated in the table, the use of acetic acid as a solvent at 70°C with 2.0 equivalents of HCl provided the highest yield of the desired product.[8]

Characterization

The synthesized tetrahydrofuro[3,2-c]pyridines should be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete imine formation.Ensure anhydrous conditions and sufficient reaction time for the condensation step.
Inefficient cyclization.Optimize the acid catalyst, concentration, and reaction temperature.
Side reactions (e.g., furan ring opening).Use milder reaction conditions or a different acid catalyst.[1][11]
Formation of 3-(2-oxopropyl)piperidin-4-oneAcid-catalyzed hydrolysis of the furan ring.[1][11]This can be a competing reaction, especially with certain substrates and prolonged reaction times under strongly acidic conditions.[1][11] Consider shorter reaction times or milder acids.
Purification DifficultiesPresence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Employ careful column chromatography for purification.

Conclusion

The Pictet-Spengler reaction provides a robust and versatile method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[1][2] By carefully selecting the starting materials and optimizing the reaction conditions, a wide range of derivatives can be accessed in reasonable yields.[1] This application note provides a comprehensive guide for researchers to successfully implement this methodology in their own laboratories for the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Octahydrofuro[3,4-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. These scaffolds serve as the architectural foundation for the design of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The octahydrofuro[3,4-c]pyridine core, a bicyclic heterocyclic system, has emerged as a scaffold of significant interest. Its rigid, conformationally constrained structure provides a unique platform for the spatial presentation of substituents, making it an attractive building block for targeting a variety of biological macromolecules.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, functionalization, and potential applications of the this compound scaffold in medicinal chemistry. We will delve into the rationale behind its use as a constrained bioisostere, explore its known and potential therapeutic applications, and provide detailed protocols for its synthesis and derivatization.

The this compound Scaffold: A Structural and Strategic Overview

The this compound system features a fused tetrahydrofuran and piperidine ring. This fusion imparts a significant degree of conformational rigidity compared to more flexible acyclic or monocyclic analogues. In drug design, such rigidity can be highly advantageous. By locking substituents into specific spatial orientations, the entropic penalty upon binding to a biological target is minimized, potentially leading to higher binding affinities.

Bioisosteric Rationale

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[1][2] The this compound scaffold can be considered a constrained bioisostere for more flexible diamine or amino alcohol fragments commonly found in bioactive molecules. This structural constraint can lead to improved selectivity for a specific receptor subtype or enzyme isoform by reducing off-target binding.

Physicochemical Properties and Drug-Likeness

The presence of both an oxygen and a nitrogen atom in the scaffold influences its physicochemical properties. The nitrogen atom provides a basic handle for salt formation, which can be crucial for improving solubility and bioavailability. The overall sp³-rich character of the scaffold generally leads to improved solubility and metabolic stability compared to more aromatic systems.[3]

Synthesis of the this compound Core

While literature specifically detailing the synthesis of the this compound core is not abundant, synthetic strategies for closely related systems, such as the octahydropyrano[3,4-c]pyridine, provide a valuable blueprint. An efficient and scalable synthesis of a 1-hydroxymethyl-octahydro-1H-pyrano[3,4-c]pyridine scaffold has been reported starting from the naturally occurring alkaloid quinine.[4] This approach highlights the utility of chiral pool starting materials for accessing enantiomerically pure scaffolds.

A plausible synthetic approach for the this compound core could be conceptualized through a multi-step sequence, potentially involving a key cyclization step. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Conceptual Synthetic Workflow A Chiral Starting Material (e.g., from chiral pool) B Functional Group Interconversion A->B Elaboration of side chains C Key Cyclization Step (e.g., Reductive Amination, Etherification) B->C Formation of bicyclic system D This compound Core C->D Core scaffold obtained E Protecting Group Manipulation D->E Protection/Deprotection F N-Functionalization E->F Introduction of R group G Diversified Analogs F->G Library Synthesis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Hypothetical Synthesis of an this compound Intermediate

This protocol is a conceptual adaptation based on established methodologies for related heterocyclic systems.

Objective: To synthesize a protected this compound scaffold suitable for further functionalization.

Materials:

  • Appropriately substituted furan or pyrrolidine precursor

  • Reagents for cyclization (e.g., reducing agents, acids, bases)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Anhydrous solvents (e.g., THF, DCM, Methanol)

  • Standard laboratory glassware and purification equipment (chromatography)

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize or procure a suitable linear precursor containing the necessary functionalities for both the furan and piperidine ring formations. This may involve multiple synthetic steps depending on the starting material.

  • Cyclization: Perform the key intramolecular cyclization reaction. This could potentially be achieved through reductive amination of a keto-aldehyde or an intramolecular etherification reaction. Reaction conditions will need to be carefully optimized (temperature, catalyst, reaction time).

  • Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction and perform an aqueous workup. The crude product should be purified by column chromatography on silica gel.

  • Protection: Protect the secondary amine of the piperidine ring, for example, with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

  • Characterization: Confirm the structure and purity of the protected this compound intermediate using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Medicinal Chemistry: Targeting Disease Pathways

While specific examples of clinical candidates featuring the this compound core are not yet prominent in the public domain, the biological activities of structurally similar fused pyridine derivatives provide strong indicators of its potential therapeutic applications.[5][6]

Central Nervous System (CNS) Disorders

The rigid nature of the this compound scaffold makes it an excellent candidate for the development of ligands targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS. The ability to precisely control the spatial orientation of pharmacophoric groups is critical for achieving subtype selectivity, which is often a major challenge in CNS drug discovery. For instance, derivatives of the related perhydropyrrolo[3,4-c]pyridine have been evaluated for their anticholinergic and ganglionic blocking activities.[7]

Enzyme Inhibition

Fused pyridine systems are present in a number of potent and selective enzyme inhibitors. The this compound scaffold can be utilized to position key interacting moieties within the active site of an enzyme. For example, various pyridine derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases.[6]

Protocol 2: N-Functionalization for Library Synthesis

Objective: To generate a library of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.

Materials:

  • Protected this compound intermediate

  • Deprotection agent (e.g., TFA or HCl in dioxane for Boc group removal)

  • A diverse set of alkyl halides, acyl chlorides, or sulfonyl chlorides

  • A non-nucleophilic base (e.g., DIEA)

  • Anhydrous solvent (e.g., DCM or DMF)

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected this compound in DCM and add an excess of TFA. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess TFA under reduced pressure.

  • N-Alkylation/Acylation/Sulfonylation: Dissolve the resulting amine salt in an anhydrous solvent and add a base such as DIEA. To this solution, add the desired electrophile (alkyl halide, acyl chloride, or sulfonyl chloride) and stir at room temperature or with gentle heating until the reaction is complete.

  • Parallel Synthesis: This reaction can be readily adapted for parallel synthesis in a multi-well plate format to rapidly generate a library of analogs.

  • Purification and Analysis: Purify each analog using preparative HPLC or column chromatography. Confirm the identity and purity of each compound by LC-MS and NMR.

Biological Evaluation: From In Vitro Assays to In Vivo Models

Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

In Vitro Screening

The initial screening should be conducted in relevant in vitro assays to determine the potency and selectivity of the compounds against the intended biological target. This could include:

  • Binding Assays: To determine the affinity of the compounds for a specific receptor or enzyme.

  • Enzyme Inhibition Assays: To measure the IC₅₀ values of the compounds against a target enzyme.

  • Cell-Based Functional Assays: To assess the functional activity of the compounds in a cellular context (e.g., measuring second messenger levels, reporter gene expression, or cell proliferation).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro screening of the compound library should be carefully analyzed to establish a structure-activity relationship (SAR). This analysis will identify which structural features of the this compound derivatives are crucial for biological activity and will guide the design of next-generation analogs with improved properties.

G cluster_0 Drug Discovery Cascade A Scaffold Selection (this compound) B Library Synthesis (N-Functionalization) A->B Chemical Synthesis C In Vitro Screening (Binding, Functional Assays) B->C Biological Testing D SAR Analysis C->D Data Analysis E Lead Optimization (Potency, Selectivity, ADME) D->E Iterative Design F In Vivo Studies (PK, Efficacy Models) E->F Animal Models G Preclinical Candidate F->G Candidate Selection

Caption: A typical drug discovery workflow incorporating the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemists. Its rigid, three-dimensional structure offers a unique opportunity to design novel therapeutic agents with improved potency and selectivity. While the publicly available data on this specific scaffold is currently limited, the successful application of closely related fused pyridine systems in various drug discovery programs provides a strong impetus for its further investigation.

Future research should focus on the development of robust and versatile synthetic routes to the this compound core, enabling the creation of diverse chemical libraries. The systematic biological evaluation of these libraries against a wide range of therapeutic targets is likely to uncover novel lead compounds for the treatment of various diseases. As our understanding of the chemical biology of this scaffold grows, we can expect to see the emergence of this compound-based candidates entering preclinical and clinical development.

References

Application Note: The Octahydrofuro[3,4-c]pyridine Scaffold as a Privileged Motif for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinase inhibitors have become a cornerstone of modern therapeutics, particularly in oncology and immunology. The relentless pursuit of novel chemical matter with improved potency, selectivity, and drug-like properties is a key objective in drug discovery. This application note details the strategic use of the octahydrofuro[3,4-c]pyridine scaffold, a conformationally constrained, saturated heterocyclic system, in the design of potent and selective kinase inhibitors. We provide an in-depth look at the rationale for its use, a representative synthetic protocol, and detailed methodologies for biochemical assays to characterize inhibitors targeting key kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Introduction: The Rationale for Fused Heterocyclic Scaffolds in Kinase Inhibition

The ATP-binding site of protein kinases, while highly conserved, possesses subtle differences that can be exploited for the development of selective inhibitors. The design of small molecules that can effectively engage with this site and achieve high affinity requires a careful balance of structural rigidity and flexibility. Saturated heterocyclic scaffolds, such as the this compound core, offer several distinct advantages:

  • Three-Dimensional Diversity: Unlike flat aromatic systems, this scaffold presents substituents in a well-defined three-dimensional arrangement, enabling more precise and extensive interactions with the amino acid residues of the kinase active site.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and other desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties compared to their flat, aromatic counterparts.

  • Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, which can minimize the entropic penalty upon binding to the target kinase, potentially leading to higher potency.

  • Novelty and Patentability: As a less explored scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property.

The this compound motif, with its defined stereochemistry and multiple points for diversification, serves as an excellent starting point for building kinase inhibitor libraries. Its structural features are particularly well-suited for targeting kinases like BTK and JAK, which are critical nodes in signaling pathways implicated in various B-cell malignancies and inflammatory disorders.[1][2]

Featured Application: Targeting Janus Kinases (JAKs)

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[3][4]

While the this compound isomer is a novel scaffold, a closely related isomer, tetrahydrofuro[3,2-c]pyridine, has been successfully employed to develop potent JAK inhibitors.[1][5] These findings strongly support the potential of the broader furo-pyridine class as a privileged scaffold for this kinase family. Systematic structure-activity relationship (SAR) studies on these related compounds have demonstrated that the furo-pyridine core effectively orients key pharmacophoric elements towards the hinge region and solvent-exposed areas of the ATP-binding pocket.[1]

Representative Data

The following table summarizes the inhibitory activity of a representative compound from the related tetrahydrofuro[3,2-c]pyridine series, demonstrating the potential of this scaffold class for achieving high potency against the JAK family.[1]

Compound IDTarget KinaseIC50 (nM)Selectivity Profile
7j JAK14.2Potent pan-JAK inhibitor with slight preference for JAK1/3
JAK211.2
JAK31.6
TYK222.8

Data is for a representative compound from a related tetrahydrofuro[3,2-c]pyridine series as described in Bioorg. Med. Chem. 2019, 27 (12), 2592-2597.[1]

Experimental Protocols

General Synthetic Route to an this compound Core

While a specific inhibitor containing the this compound core is not yet widely published, a general and adaptable synthetic strategy can be derived from established methods for related fused heterocyclic systems, such as the Pictet-Spengler reaction or intramolecular cyclizations.[6] The following protocol outlines a plausible, representative synthesis of a functionalized this compound intermediate, ready for coupling to a kinase-targeting warhead.

G cluster_prep Intermediate Preparation cluster_cyclization Core Synthesis cluster_diversification Diversification A Commercially Available Furfurylamine B Protection (e.g., Boc) A->B C Reduction (e.g., H2, Pd/C) B->C D Protected Tetrahydrofurfurylamine C->D D2 Protected Tetrahydrofurfurylamine E Coupling with Functionalized Aldehyde D2->E F Pictet-Spengler Cyclization (Acid-catalyzed) E->F G This compound Core F->G G2 This compound Core H Deprotection G2->H I Coupling to Kinase Warhead (e.g., Pyrimidine) H->I J Final Kinase Inhibitor I->J G A Prepare Serial Dilution of Inhibitor in DMSO B Dispense Inhibitor into 384-well Assay Plate A->B C Add Kinase + Substrate Mix (Pre-incubation) B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 45-60 min at 30°C) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP (Add Kinase Detection Reagent) F->G H Read Luminescence G->H I Data Analysis: Plot Dose-Response Curve & Calculate IC50 H->I

References

Application Notes & Protocols: Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Challenge of Regiocontrol

The pyridine heterocycle is a cornerstone of modern medicine, forming the structural core of over 100 commercially available drugs, including blockbuster treatments like Claritin® and Gleevec®[1]. Its prevalence in pharmaceuticals and agrochemicals makes the development of efficient methods for its functionalization a paramount goal in synthetic chemistry[2][3][4]. While classical methods for pyridine substitution exist, the synthesis of highly decorated, polysubstituted pyridines—particularly those with adjacent functional groups—remains a significant challenge, often requiring lengthy, multi-step sequences[5][6][7].

Pyridynes, the heterocyclic analogues of benzynes, present a powerful and direct route for the difunctionalization of the pyridine ring[5][7]. These highly reactive intermediates offer the potential to install two adjacent functional groups in a single conceptual step. However, the synthetic utility of pyridynes, especially the 3,4-pyridyne isomer, has historically been crippled by a fundamental problem: a lack of regioselectivity. Nucleophilic additions to unsubstituted 3,4-pyridyne typically yield a nearly equimolar mixture of products from attack at C3 and C4, rendering the method impractical for targeted synthesis[1][8].

This guide details recent breakthroughs that have transformed 3,4-pyridynes from synthetic curiosities into viable and predictable tools for constructing complex pyridines. We will explore the theoretical models that govern regioselectivity and provide detailed protocols for two key strategies that leverage this understanding to achieve highly regioselective difunctionalization.

The Aryne Distortion Model: Rationalizing Regioselectivity

The key to unlocking the synthetic potential of 3,4-pyridynes lies in understanding and controlling the geometry of this transient intermediate. The "aryne distortion model" provides a powerful predictive framework for this purpose[1][8][9]. In an unsubstituted 3,4-pyridyne, the strained triple bond is relatively symmetrical. However, the introduction of substituents at positions adjacent to the pyridyne (i.e., C2 or C5) can perturb this symmetry.

Electron-withdrawing substituents distort the pyridyne bond angles, making one carbon of the "triple bond" more electrophilic and sterically accessible than the other. This distortion directly influences the regiochemical outcome of subsequent trapping reactions[2][9].

  • A C5 Substituent (e.g., -Br): An electron-withdrawing group at the C5 position induces distortion that favors nucleophilic attack at the C3 position .

  • A C2 Substituent (e.g., -SO₂NR₂, -OR): An electron-withdrawing or coordinating group at the C2 position perturbs the pyridyne to favor nucleophilic attack at the C4 position .

By strategically choosing a substituent on the pyridyne precursor, chemists can now dictate the site of the initial bond formation with high fidelity.

cluster_0 Unsubstituted 3,4-Pyridyne cluster_1 Substituent-Induced Distortion Unsub Poor Regioselectivity (Attack at C3 ≈ C4) C5_Sub C5-Br Substituent Favors Attack at C3 Unsub->C5_Sub Add C5-Br C2_Sub C2-OR Substituent Favors Attack at C4 Unsub->C2_Sub Add C2-OR N1

Figure 1: The Aryne Distortion Model.

Application & Methodology I: Regiocontrol via C5-Halogenation

A robust strategy developed by Garg and coworkers utilizes a C5-bromo substituent to direct nucleophilic addition preferentially to the C3 position. The pyridyne is generated under mild, fluoride-based conditions from a silyl triflate precursor, which allows for a broad scope of trapping agents[1]. The C5-bromo group not only serves as a powerful directing group but also provides a synthetic handle for subsequent diversification via metal-catalyzed cross-coupling reactions[2][9].

Experimental Protocol 1: C3-Selective Amination of a 5-Bromo-3,4-Pyridyne

This protocol describes a general procedure for the generation of 5-bromo-3,4-pyridyne from its silyl triflate precursor and its subsequent trapping with an amine nucleophile to yield the C3-aminated product with high regioselectivity.

Start Start: Oven-dried vial under N2 atmosphere Reagents Add: 1. 5-Bromo-3-(trimethylsilyl)pyridin-4-yl triflate (1.0 equiv) 2. CsF (3.0 equiv) 3. Amine Nucleophile (3.0 equiv) 4. Acetonitrile (0.1 M) Start->Reagents Reaction Stir at 60 °C (Typically 12-24 h) Reagents->Reaction Heat Workup Workup: 1. Cool to room temperature 2. Dilute with EtOAc 3. Wash with H2O and brine Reaction->Workup Reaction complete Purify Purification: Flash column chromatography Workup->Purify Product Product: 3-Amino-5-bromopyridine derivative (High C3 Regioselectivity) Purify->Product

Figure 2: Workflow for C3-selective amination.

Materials:

  • 5-Bromo-3-(trimethylsilyl)pyridin-4-yl triflate (Precursor)

  • Cesium Fluoride (CsF), anhydrous

  • Amine nucleophile (e.g., morpholine, N-methylaniline)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 5-bromo-3,4-pyridyne precursor (1.0 equiv) and CsF (3.0 equiv).

  • Seal the vial with a Teflon-lined cap and purge with an inert atmosphere (N₂ or Ar).

  • Add the amine nucleophile (3.0 equiv) followed by anhydrous acetonitrile (to achieve a 0.1 M concentration with respect to the precursor).

  • Place the vial in a preheated heating block at 60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-5-bromopyridine product.

Expert Insights:

  • Causality: CsF is the fluoride source that triggers the elimination of the silyl and triflate groups to generate the pyridyne in situ[1]. The use of anhydrous conditions is critical to prevent quenching of the reactive intermediate.

  • Regioselectivity: The C5-bromo group consistently directs the addition of a wide range of amine nucleophiles to the C3 position, with regiomeric ratios often exceeding 5:1 in favor of the C3 adduct[1].

  • Trustworthiness: This method is highly reproducible. The major byproduct is typically the isomeric C4-adduct, which can be separated by standard chromatographic techniques.

Trapping AgentC3:C4 RatioYield (%)
N-Methylaniline5.8 : 178
Morpholine2.9 : 185
Furan (Cycloaddition)4.8 : 171
Data synthesized from Goetz, A. E. & Garg, N. K. (2013)[1].

Application & Methodology II: Regiocontrol via C2-Coordination

An alternative and powerful strategy, pioneered by Knochel and coworkers, utilizes a 2-alkoxy or 2-thioalkyl group to direct the addition of organomagnesium nucleophiles (Grignard reagents) exclusively to the C4 position[5][6][10]. In this approach, the 3,4-pyridyne is generated from a readily available 3-chloro-2-alkoxypyridine precursor.

The reaction proceeds via a regioselective lithiation at C4, followed by a magnesium-halogen exchange. Upon heating, elimination occurs to form the 2-alkoxy-3,4-pyridyne. The proximate alkoxy group is believed to coordinate the organomagnesium reagent, directing its addition to the C4 position and forming a stable 3-pyridylmagnesium species, which can then be trapped with an electrophile[5][6][11].

Experimental Protocol 2: C4/C3-Selective Arylation and Electrophilic Quench

This protocol provides a general method for the C4-arylation and C3-electrophilic quench of a 3,4-pyridyne generated from 3-chloro-2-ethoxypyridine.

Start Start: Flame-dried Schlenk tube under Ar atmosphere Step1 1. Add 3-chloro-2-ethoxypyridine (1.0 equiv) in THF 2. Cool to -78 °C Start->Step1 Step2 Add n-BuLi (1.1 equiv) dropwise Stir for 2 h at -78 °C (Lithiation) Step1->Step2 Step3 Add RMgBr·LiCl (1.5 equiv) (Transmetalation) Step2->Step3 Step4 Heat in sealed tube at 75 °C for 1 h (Pyridyne formation & trapping) Step3->Step4 Step5 Cool to 25 °C Add Electrophile (E-X, 2.5 equiv) Stir for 12 h Step4->Step5 Workup Quench with sat. aq. NH4Cl Extract with EtOAc Step5->Workup Purify Purification: Flash column chromatography Workup->Purify Product Product: 2,3,4-Trisubstituted Pyridine (High Regioselectivity) Purify->Product

Figure 3: Workflow for C4/C3 difunctionalization.

Materials:

  • 3-chloro-2-ethoxypyridine

  • n-Butyllithium (n-BuLi), solution in hexanes

  • Organomagnesium reagent (RMgBr·LiCl), e.g., 4-MeO-C₆H₄MgBr·LiCl

  • Electrophile (E-X), e.g., Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 3-chloro-2-ethoxypyridine (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv) dropwise. Stir the resulting solution for 2 hours at -78 °C to ensure complete lithiation at the C4 position.

  • To this solution, add the organomagnesium reagent (1.5 equiv) and stir for an additional 10 minutes at -78 °C.

  • Transfer the reaction mixture to a sealed tube, remove from the cold bath, and heat in an oil bath at 75 °C for 1 hour. This step generates the pyridyne, which is trapped in situ by the organomagnesium reagent[5][6].

  • Cool the reaction to room temperature (25 °C).

  • Add the desired electrophile (e.g., TMSCl, 2.5 equiv) and stir the reaction for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to yield the 2,3,4-trisubstituted pyridine.

Expert Insights:

  • Causality: The initial lithiation is highly regioselective for C4 due to the directing effect of the C3-chloro group. Heating is required to induce the elimination of the newly formed diorganomagnesium species to generate the pyridyne[6].

  • Regioselectivity: The addition of the Grignard reagent is highly selective for the C4 position, driven by coordination to the C2-ethoxy group. This forms a 3-pyridylmagnesium halide, which is a stable intermediate ready to be quenched by an external electrophile[5][11]. This two-step trapping process (nucleophile first, then electrophile) allows for the controlled installation of two different functional groups.

  • Trustworthiness: This one-pot procedure provides a reliable and scalable route to highly functionalized pyridines from simple starting materials. The method has been successfully adapted to a continuous flow setup[5][10].

Nucleophile (R in RMgBr)Electrophile (E-X)Yield (%)
4-MeO-C₆H₄TMSCl53
4-MeO-C₆H₄(CCl₂Br)₂57
PhI₂51
i-PrS-methyl methanesulfonothioate45
Data synthesized from Heinz, B. et al. (2021)[5].

Conclusion and Outlook

The regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates has transitioned from a long-standing synthetic challenge to a solved problem with broad applicability. By leveraging the principles of the aryne distortion model and coordination-assisted addition, researchers now have access to predictable and highly efficient methods for constructing complex pyridine scaffolds. The ability to control the site of nucleophilic attack by simple modification of the pyridyne precursor, coupled with the potential for subsequent functionalization, opens new avenues for library synthesis in drug discovery and the assembly of complex molecular targets. These protocols provide a robust foundation for scientists aiming to harness the power of pyridyne chemistry in their research programs.

References

Application Note: Generation of Structurally Diverse Compound Libraries Based on the Octahydrofuro[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Octahydrofuro[3,4-c]pyridine Core in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Saturated heterocyclic scaffolds are of paramount importance in medicinal chemistry as they offer three-dimensional diversity that is often lacking in more traditional, aromatic compound libraries. The this compound core, a bicyclic system featuring a fused tetrahydrofuran and piperidine ring, represents a privileged scaffold for the development of compound libraries aimed at a broad range of biological targets. Its inherent structural rigidity, combined with the presence of multiple points for diversification, allows for the precise spatial arrangement of pharmacophoric features. This application note provides a comprehensive guide for the synthesis of the this compound core and the subsequent generation of a diverse compound library suitable for high-throughput screening in drug discovery programs.

The pyridine nucleus and its saturated derivatives are well-established pharmacophores found in a multitude of approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a tetrahydrofuran ring introduces an additional layer of structural complexity and potential for hydrogen bonding interactions, making the this compound scaffold an attractive starting point for the discovery of novel bioactive molecules.

Part 1: Synthesis of the this compound Core Scaffold

Proposed Retrosynthetic Strategy

G scaffold This compound Core precursor N-protected di-functionalized intermediate scaffold->precursor Deprotection cyclization Intramolecular Cyclization (e.g., Reductive Amination) precursor->cyclization amine 3-Aminomethyltetrahydrofuran c2_synthon C2-Synthon (e.g., protected bromoacetaldehyde) amide_formation Amide Bond Formation cyclization->amide_formation amide_formation->amine amide_formation->c2_synthon

Caption: Retrosynthetic analysis of the this compound core.

Protocol 1: Synthesis of the this compound Core

This protocol outlines a proposed multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of 3-Aminomethyltetrahydrofuran

Several synthetic routes to 3-aminomethyltetrahydrofuran have been reported, primarily in the patent literature.[3][4][5][6][7] A common approach involves the synthesis of 3-formyltetrahydrofuran followed by reductive amination.[7]

  • Materials: 2,5-dihydrofuran, catalyst (e.g., modified montmorillonite), formylating agent, ammonia, hydrogen, nickel catalyst, appropriate solvents.

  • Procedure:

    • Cyclize maleic glycol to 2,5-dihydrofuran.[7]

    • Perform hydroformylation of 2,5-dihydrofuran to yield 3-formyltetrahydrofuran.[7]

    • Conduct reductive amination of 3-formyltetrahydrofuran using ammonia and hydrogen in the presence of a suitable catalyst (e.g., hydroxyapatite-supported nickel) to produce 3-aminomethyltetrahydrofuran.[7]

Step 2: N-Acylation with a Protected C2-Synthon

  • Materials: 3-aminomethyltetrahydrofuran, bromoacetyl bromide, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Protect the primary amine of 3-aminomethyltetrahydrofuran with a suitable protecting group, such as a Boc group, by reacting with Boc₂O in the presence of a base like TEA in DCM.

    • Acylate the resulting Boc-protected amine with bromoacetyl bromide in the presence of a base to form the N-(bromoacetyl)-N-(tetrahydrofuran-3-ylmethyl) carbamate intermediate.

Step 3: Intramolecular Cyclization and Deprotection

  • Materials: N-(bromoacetyl)-N-(tetrahydrofuran-3-ylmethyl) carbamate, reducing agent (e.g., sodium borohydride), acid (e.g., trifluoroacetic acid - TFA), appropriate solvents.

  • Procedure:

    • Perform an intramolecular cyclization via reductive amination. The bromoacetyl group can be converted to an aldehyde or a related electrophile in situ, which then reacts with the deprotected secondary amine. A milder approach would be an intramolecular nucleophilic substitution of the bromide by the deprotected amine.

    • Alternatively, a Pictet-Spengler-type reaction, which has been successfully used for the synthesis of the related tetrahydrofuro[3,2-c]pyridine scaffold, could be adapted.[8][9][10][11][12]

    • Following cyclization, deprotect the Boc group using an acid such as TFA in DCM to yield the target this compound core.

    • Purify the final product by column chromatography or distillation.

Part 2: Compound Library Generation

The this compound scaffold offers two primary vectors for diversification: the secondary amine of the piperidine ring and potential substitution on the tetrahydrofuran ring if a suitably functionalized precursor is used. This section will focus on the diversification of the piperidine nitrogen.

Workflow for Parallel Library Synthesis

G start This compound Core split Split into Parallel Reactions start->split nacylation N-Acylation (Amide Coupling) split->nacylation Set 1 nalkylation N-Alkylation (Reductive Amination) split->nalkylation Set 2 nsulfonylation N-Sulfonylation split->nsulfonylation Set 3 library1 Amide Library nacylation->library1 library2 Tertiary Amine Library nalkylation->library2 library3 Sulfonamide Library nsulfonylation->library3 reagents1 Diverse Carboxylic Acids + Coupling Reagents reagents1->nacylation reagents2 Diverse Aldehydes/Ketones + Reducing Agents reagents2->nalkylation reagents3 Diverse Sulfonyl Chlorides + Base reagents3->nsulfonylation pool Pool & Purify library1->pool library2->pool library3->pool final_library Diverse Compound Library pool->final_library

Caption: Workflow for the parallel synthesis of an this compound library.

Protocol 2: Parallel N-Acylation via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and numerous reliable protocols exist for parallel synthesis.[2][13][14]

  • Materials: this compound core, a diverse library of carboxylic acids, amide coupling reagents (e.g., HATU, EDC, DCC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent for parallel synthesis (e.g., DMF, DCM).[13][15]

  • Procedure (for a 96-well plate format):

    • To each well of a 96-well plate, add a solution of a unique carboxylic acid in DMF.

    • Add a solution of HATU and DIPEA in DMF to each well.

    • Finally, add a solution of the this compound core in DMF to each well.

    • Seal the plate and agitate at room temperature for 12-24 hours.

    • Quench the reactions by adding water.

    • Perform liquid-liquid extraction in the plate format or use solid-phase extraction to purify the products.

    • Analyze the purity and confirm the identity of the products in each well using LC-MS.

Parameter Condition A Condition B Condition C
Coupling Reagent HATU/DIPEAEDC/HOBtDCC/DMAP
Solvent DMFDCMTHF
Temperature Room Temp.Room Temp.0 °C to Room Temp.
Typical Reaction Time 12-24 h12-24 h12-24 h
Work-up AqueousAqueousFiltration of DCU
Scope Broad, good for hindered substratesGeneral purposeHigh yielding, but urea byproduct can be problematic

Table 1: Comparison of Common Amide Coupling Conditions.

Protocol 3: Parallel N-Alkylation via Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and is well-suited for library synthesis.[16][17]

  • Materials: this compound core, a diverse library of aldehydes and ketones, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a suitable solvent (e.g., dichloroethane, methanol).

  • Procedure (for a 96-well plate format):

    • To each well of a 96-well plate, add a solution of a unique aldehyde or ketone in dichloroethane.

    • Add a solution of the this compound core in dichloroethane to each well.

    • Add a solution of sodium triacetoxyborohydride to each well.

    • Seal the plate and agitate at room temperature for 12-24 hours.

    • Quench the reactions with a saturated aqueous solution of sodium bicarbonate.

    • Purify the products using liquid-liquid extraction or solid-phase extraction.

    • Analyze the purity and confirm the identity of the products using LC-MS.

Protocol 4: N-Sulfonylation
  • Materials: this compound core, a diverse library of sulfonyl chlorides, a base (e.g., triethylamine, pyridine), and a suitable solvent (e.g., DCM).

  • Procedure:

    • In parallel reaction vessels, dissolve the this compound core and triethylamine in DCM.

    • To each vessel, add a solution of a unique sulfonyl chloride in DCM.

    • Stir the reactions at room temperature for 4-12 hours.

    • Wash the reactions with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the products by flash chromatography or preparative HPLC.

Conclusion

The this compound scaffold provides an excellent foundation for the construction of diverse and three-dimensional compound libraries for drug discovery. The proposed synthetic route to the core, while requiring experimental validation, is based on reliable and well-documented chemical transformations. The subsequent diversification of the piperidine nitrogen via robust and parallelizable reactions such as amide coupling, reductive amination, and sulfonylation allows for the rapid generation of a large number of analogues. This application note serves as a practical guide for researchers and scientists to embark on the synthesis and exploration of this promising class of compounds.

References

Application Notes & Protocols for the Continuous Flow Synthesis of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, yet its synthesis can be challenging under traditional batch conditions. This guide provides an in-depth exploration of continuous flow chemistry as a superior paradigm for the synthesis of substituted pyridines. We move beyond mere procedural lists to explain the fundamental advantages and causal relationships behind adopting flow methodologies. Detailed, field-tested protocols for key synthetic transformations—including the Bohlmann-Rahtz, Hantzsch, and Kröhnke syntheses—are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the enhanced safety, efficiency, and scalability of flow chemistry for heterocyclic synthesis.

The Imperative for Flow Chemistry in Pyridine Synthesis

The pyridine ring is a privileged scaffold in drug discovery, but its synthesis often involves highly exothermic reactions, unstable intermediates, or multi-component condensations that are difficult to control and scale up in batch reactors.[1][2] Traditional batch processes suffer from concentration and temperature gradients ("hotspots"), which can lead to the formation of undesired by-products and pose significant safety risks.[3]

Continuous flow chemistry addresses these challenges by performing reactions in a continuously moving stream within a micro- or milliscale reactor.[4][5] This paradigm offers transformative advantages:

  • Enhanced Safety: The small internal volume of a flow reactor dramatically minimizes the amount of hazardous material present at any given time, preventing thermal runaway in highly exothermic reactions.[6][7]

  • Superior Process Control: The high surface-area-to-volume ratio ensures extremely efficient heat transfer, eliminating hotspots and allowing for precise temperature control.[3] Residence time, a critical parameter, is accurately managed by adjusting the flow rate.[3]

  • Increased Yield and Selectivity: The precise control over reaction parameters and superior mixing minimizes byproduct formation, often leading to cleaner reaction profiles and higher yields.[5]

  • Rapid Optimization & Scalability: Reaction conditions can be screened and optimized rapidly by simply adjusting flow rates and temperatures, a process that is cumbersome in batch.[6][7] Scaling up production is achieved by running the system for a longer duration ("scaling out") rather than redesigning a larger, more hazardous batch reactor.[3]

G cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_node Large Reactor Volume batch_issues Poor Heat Transfer Concentration Gradients Safety Risks (Runaway) Difficult Scale-up batch_node->batch_issues flow_node Small Reactor Volume flow_advantages Excellent Heat Transfer Precise Control Enhanced Safety Simple 'Scale-Out' flow_node->flow_advantages title Conceptual Comparison: Batch vs. Flow Synthesis

Caption: Core differences between batch and continuous flow processing.

Key Synthetic Routes to Pyridines in Continuous Flow

Several classical pyridine syntheses have been successfully adapted to continuous flow, demonstrating significant improvements over their batch counterparts.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis, a reaction between an enamine and an ethynyl carbonyl compound, is exceptionally well-suited for flow chemistry.[8] In batch, the reaction often requires two separate steps: Michael addition followed by cyclodehydration. Continuous flow enables a one-step process by using a Brønsted acid catalyst, which facilitates both steps sequentially within the reactor coil, avoiding the isolation of intermediates.[9][10][11][12]

Protocol: One-Step Flow Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This protocol is adapted from studies demonstrating the conversion of batch microwave conditions to a conductively heated flow system.[12][13]

Reagent Preparation:

  • Solvent System: Prepare a 5:1 (v/v) mixture of Ethanol (EtOH) and Acetic Acid (AcOH).

  • Reagent Solution (A): In a 25 mL volumetric flask, dissolve 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.20 mL, 1.6 mmol) in the EtOH-AcOH solvent system to a final volume of 12 mL.[13]

System Setup:

  • Equip a flow chemistry system (e.g., Uniqsis FlowSyn, Vapourtec R-Series) with a 5 mL stainless steel reactor coil.

  • Install a 250 psi back-pressure regulator (BPR) downstream of the reactor.

  • Set the reactor temperature to 120 °C.

  • Direct the reactor outlet to a collection flask containing a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) to quench the reaction.[13]

  • Prime the system pumps and lines with the EtOH-AcOH solvent system to remove air.

G reagent_a Reagent Solution A (in EtOH-AcOH) pump_a Syringe Pump A (1.0 mL/min) reagent_a->pump_a reactor Heated Coil Reactor (5 mL SS, 120 °C) pump_a->reactor bpr BPR (250 psi) reactor->bpr collection Collection Flask (Sat. aq. NaHCO₃) bpr->collection

Caption: Workflow for the Bohlmann-Rahtz synthesis in continuous flow.

Execution:

  • Set the flow rate for the reagent solution to 1.0 mL/min. This corresponds to a residence time of 5.0 minutes in the 5 mL reactor.

  • Begin pumping the reagent solution through the heated reactor.

  • After the system reaches a steady state (approx. 2-3 reactor volumes), begin collecting the product stream.

  • Upon completion, flush the system with the pure solvent system.

Work-up & Analysis:

  • Extract the collected aqueous mixture with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo to yield the product.

ParameterValueReference
Reactants1-phenyl-2-propyn-1-one, ethyl 3-aminocrotonate[13]
SolventEtOH-AcOH (5:1)[13]
Temperature120 °C[13]
Reactor Volume5.0 mL[13]
Flow Rate1.0 mL/min[13]
Residence Time5.0 min[13]
Yield ~86% [13]
Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[14] These 1,4-DHPs are valuable pharmaceutical scaffolds, particularly as calcium channel blockers.[14] Flow chemistry, often coupled with microwave heating, provides an excellent platform for this reaction, offering high yields and throughput.[10][15] The subsequent aromatization to the corresponding pyridine can often be performed in a second, telescoped flow step or in a one-pot batch-flow hybrid process.

Protocol: Flow Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

This protocol is based on a scaled-up microwave-assisted flow synthesis.[15]

Reagent Preparation:

  • Stock Solution: In an Erlenmeyer flask cooled to 5 °C, prepare a homogeneous stock solution by mixing:

    • Aqueous formaldehyde (37%, 17.5 mL)

    • Ethyl acetoacetate (62.5 mL)

    • Methanolic ammonia (15.5% in methanol, 75.0 mL)

    • Methanol (100.0 mL)

System Setup:

  • Use a flow chemistry system equipped with a microwave flow reactor (e.g., CEM MiniFlow 200SS).

  • Set the microwave power to maintain a reaction temperature of 50 °C.

  • Use a peristaltic pump suitable for handling the prepared reagent mixture.

  • The outlet should be directed to a cooled collection vessel.

G reagent Cooled Stock Solution (Aldehyde, β-Ketoester, Ammonia, MeOH) pump Peristaltic Pump (1.4 mL/min) reagent->pump mw_reactor Microwave Flow Reactor (50 °C) pump->mw_reactor collection Cooled Collection Flask mw_reactor->collection

Caption: Experimental setup for the Hantzsch 1,4-DHP synthesis.

Execution:

  • Set the pump flow rate to 1.4 mL/min.

  • Begin pumping the pre-cooled stock solution through the microwave flow reactor.

  • The reaction is typically run for an extended period (e.g., 3 hours for scale-up) to produce a significant quantity of product.[15]

  • After the run, flush the system with methanol.

Work-up & Analysis:

  • The product often precipitates upon cooling or concentration of the collected solution.

  • Isolate the solid 1,4-DHP product by filtration.

  • The crude product can be purified by recrystallization. The reported yield for this scaled-up process is approximately 80%.[15]

ParameterValueReference
ReactantsFormaldehyde, Ethyl Acetoacetate, Methanolic Ammonia[15]
SolventMethanol / Water[15]
Temperature50 °C (Microwave)[15]
Flow Rate1.4 mL/min[15]
Throughput~50 g over 3 hours[15]
Yield ~80% [15]
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for producing 2,4,6-trisubstituted pyridines.[1] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[2][16] The reaction proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization and aromatization.[1] While specific flow chemistry literature for the Kröhnke synthesis is less common than for Hantzsch or Bohlmann-Rahtz, its multi-component nature and reliance on a cascade of reactions make it a prime candidate for adaptation to a continuous process, which would offer enhanced control over the formation and reaction of the 1,5-dicarbonyl intermediate.

Transition-Metal-Catalyzed Approaches

Modern pyridine synthesis increasingly relies on transition-metal catalysis, which enables convergent and atom-efficient routes that are often difficult to achieve thermally.[17] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles.[17] Flow chemistry provides a powerful platform for these reactions by:

  • Immobilized Catalysts: Allowing the use of expensive metal catalysts in packed-bed reactors, enabling easy separation of the product and reuse of the catalyst.

  • Precise Stoichiometry: Ensuring accurate and continuous delivery of reactants to the catalytic zone.

  • High-Pressure/High-Temperature: Facilitating reactions that require conditions beyond the boiling point of the solvent, significantly accelerating reaction rates.[7]

General Considerations for Flow Synthesis

Troubleshooting Common Issues:

  • Clogging: Precipitation of products or intermediates is a common issue. This can be mitigated by using a suitable solvent system, adjusting concentrations, or employing wider-bore tubing. In some cases, a "heart-cut" collection method can be used to discard the initial and final non-steady-state portions of the outflow.

  • Pressure Fluctuations: Unstable pressure can indicate pump issues, leaks, or incipient clogging. Ensure all fittings are secure and that the solvent is properly degassed.

  • Inconsistent Yields: This often points to poor temperature control or unstable pump performance. Verify the calibration of temperature probes and pumps.

Safety in Flow Chemistry: While inherently safer than batch, standard laboratory safety practices remain essential.[6] Use a fume hood, wear appropriate PPE, and ensure the system is equipped with pressure relief valves. The use of continuous flow for highly energetic reactions, such as nitrations to form intermediates like 4-nitropyridine, significantly minimizes the risk by reducing the accumulation of potentially explosive material.[18]

Conclusion

Continuous flow chemistry represents a paradigm shift in the synthesis of pyridines and other heterocyclic compounds. By offering unprecedented control over reaction parameters, it transforms challenging, hazardous, or low-yielding batch processes into safe, efficient, and scalable operations. The Bohlmann-Rahtz and Hantzsch syntheses are prime examples of classic reactions that have been revitalized and significantly improved through their adaptation to flow. As the field advances, the integration of multi-step telescoped syntheses, in-line purification, and real-time analytics will further solidify flow chemistry's role as an indispensable tool for the modern synthetic chemist in both academic and industrial settings.

References

Development of Novel PAK4 Inhibitors Featuring a Tetrahydrobenzofuro[2,3-c]pyridine Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the development of p21-activated kinase 4 (PAK4) inhibitors centered around a novel tetrahydrobenzofuro[2,3-c]pyridine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics. We will delve into the rationale for targeting PAK4, the synthetic strategies for accessing the core scaffold, and a suite of robust in vitro and in vivo assays for inhibitor characterization, all grounded in scientific literature and best practices.

Introduction: PAK4 as a Compelling Oncology Target

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes downstream of Rho GTPases, particularly Cdc42 and Rac. The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II. Among these, PAK4 has emerged as a significant therapeutic target in oncology due to its frequent overexpression and amplification in a wide array of human cancers, including pancreatic, ovarian, breast, and gastric cancers.[1][2]

Elevated PAK4 activity is intricately linked to multiple hallmarks of cancer. It plays a pivotal role in promoting cell proliferation, survival, migration, and invasion.[3] Furthermore, PAK4 signaling has been implicated in mediating resistance to conventional chemotherapies and even modulating the tumor microenvironment to suppress anti-tumor immune responses.[1][2] This multifaceted involvement in cancer progression underscores the therapeutic potential of developing potent and selective PAK4 inhibitors.

The PAK4 Signaling Axis

PAK4 activation is initiated by various upstream signals, leading to the regulation of a complex network of downstream effectors. Understanding this pathway is critical for designing effective cellular assays to probe inhibitor efficacy.

PAK4_Signaling cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effectors & Cellular Processes Rho GTPases (Cdc42, Rac) Rho GTPases (Cdc42, Rac) PAK4 PAK4 Rho GTPases (Cdc42, Rac)->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation beta_catenin β-catenin PAK4->beta_catenin Phosphorylation Apoptosis Inhibition of Apoptosis PAK4->Apoptosis Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Cell_Migration Cell Migration & Invasion Cofilin->Cell_Migration Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription

Caption: Simplified PAK4 signaling pathway.

The Tetrahydrobenzofuro[2,3-c]pyridine Scaffold: A Novel Allosteric Approach

Recent drug discovery efforts have identified a promising novel inhibitor, compound 13 , which features a unique tetrahydrobenzofuro[2,3-c]pyridine tricyclic core.[1] Notably, this compound exhibits potent anti-proliferative activity in pancreatic cancer cell lines and demonstrates a non-ATP competitive mode of action, suggesting an allosteric mechanism of inhibition.[1] Allosteric inhibitors offer several potential advantages over traditional ATP-competitive inhibitors, including higher selectivity and the ability to overcome resistance mechanisms involving mutations in the ATP-binding pocket.

This guide will focus on the development of inhibitors based on this innovative scaffold.

Synthesis of the Tetrahydrobenzofuro[2,3-c]pyridine Core

While a variety of methods exist for the synthesis of fused heterocyclic systems, the Pictet-Spengler reaction offers a robust and versatile approach for the construction of the tetrahydrobenzofuro[2,3-c]pyridine core.[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Route: Pictet-Spengler Reaction

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product Amine 2-(Benzofuran-3-yl)ethanamine derivative Condensation Condensation Amine->Condensation Aldehyde Aldehyde or Ketone Aldehyde->Condensation Cyclization Acid-Catalyzed Intramolecular Cyclization Condensation->Cyclization Schiff Base Intermediate Core Tetrahydrobenzofuro[2,3-c]pyridine Core Cyclization->Core

Caption: General workflow for the Pictet-Spengler synthesis.

Detailed Protocol: Synthesis of a Tetrahydrobenzofuro[2,3-c]pyridine Derivative

This protocol is a generalized adaptation based on established Pictet-Spengler reaction methodologies.[5][6] Optimization of reaction conditions, including solvent, temperature, and acid catalyst, may be necessary for specific substrates.

Materials:

  • 2-(Benzofuran-3-yl)ethanamine derivative

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or hydrochloric acid)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation:

    • In a round-bottom flask under an inert atmosphere, dissolve the 2-(benzofuran-3-yl)ethanamine derivative (1.0 eq) in the chosen anhydrous solvent.

    • Add the aldehyde or ketone (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine and formation of the intermediate Schiff base.

  • Cyclization:

    • Cool the reaction mixture to 0 °C.

    • Slowly add the acid catalyst (e.g., 2-4 eq of TFA) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows the formation of the desired product.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydrobenzofuro[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The initial condensation to form the Schiff base is a reversible reaction that produces water. The use of anhydrous solvents and an inert atmosphere helps to drive the equilibrium towards the product.

  • Acid Catalyst: The acid catalyst is essential for protonating the imine nitrogen, which activates the molecule for the subsequent intramolecular electrophilic aromatic substitution (the cyclization step).

  • Step-wise Addition and Temperature Control: The slow addition of the acid catalyst at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

In Vitro Characterization of PAK4 Inhibitors

A hierarchical series of in vitro assays is essential to determine the potency, selectivity, and mechanism of action of newly synthesized inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK4.

Principle: A recombinant PAK4 enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at various concentrations, and the amount of phosphorylated substrate is quantified.

Detailed Protocol (Luminescent ADP-Glo™ Assay): [7]

Materials:

  • Recombinant human PAK4 enzyme

  • PAK4 Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Specific peptide substrate (e.g., PAKtide or a modified AKT substrate)

  • ATP

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the PAK4 enzyme in Kinase Buffer at a pre-determined optimal concentration.

    • Prepare a 2X Substrate/ATP mixture in Kinase Buffer. The ATP concentration should be at or near its Kₘ for PAK4.

    • Perform a serial dilution of the test inhibitor in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor to the assay wells.

    • Initiate the reaction by adding 2.5 µL of the 2X PAK4 enzyme solution, followed by 5 µL of the 2X Substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System: The inclusion of positive (no inhibitor) and negative (no enzyme) controls in each assay plate is crucial for validating the assay performance and for data normalization.

Cellular Assays for On-Target Engagement and Phenotypic Effects

Cell-based assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.

4.2.1. Western Blotting for Downstream Target Modulation

Principle: This assay assesses the on-target effect of the inhibitor by measuring the phosphorylation status of a known PAK4 substrate, such as LIMK1.[8]

Protocol:

  • Cell Culture and Treatment:

    • Plate a cancer cell line with high PAK4 expression (e.g., MIA PaCa-2 or A549) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for a phosphorylated PAK4 substrate (e.g., anti-phospho-LIMK1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-LIMK1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

4.2.2. Cell Migration/Wound Healing Assay

Principle: This assay measures the effect of the inhibitor on the collective migration of a cell population, a key process regulated by PAK4.[9][10][11]

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing various concentrations of the PAK4 inhibitor or a vehicle control.

  • Imaging and Analysis:

    • Capture images of the wound area at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the area of the wound at each time point and calculate the rate of wound closure.

4.2.3. Apoptosis Assay

Principle: To determine if the inhibitor induces programmed cell death, which can be a consequence of inhibiting pro-survival signaling by PAK4.

Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells with the inhibitor at various concentrations for 24-72 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

In Vivo Evaluation of Inhibitor Efficacy and Pharmacokinetics

Promising inhibitors from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties.

Xenograft Tumor Model

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor to evaluate its effect on tumor growth.[1]

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Dosing: Administer the test inhibitor via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • The excised tumors can be used for pharmacodynamic studies (e.g., Western blotting for p-LIMK1).

Pharmacokinetic (PK) Studies

Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism.

Protocol:

  • Dosing: Administer a single dose of the inhibitor to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral) and intravenously.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the inhibitor using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including:

    • Maximum plasma concentration (Cₘₐₓ)

    • Time to reach Cₘₐₓ (Tₘₐₓ)

    • Area under the concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Bioavailability (F%)

Data Presentation and Interpretation

Table 1: In Vitro and In Vivo Activity of a Lead Tetrahydrobenzofuro[2,3-c]pyridine Inhibitor (Compound 13)
AssayCell LineIC₅₀ / EfficacyReference
In Vitro Proliferation MIA PaCa-20.38 µmol/L[1]
Pan020.50 µmol/L[1]
In Vivo Efficacy Pan02 Mouse ModelSignificant tumor growth inhibition at 100 mg/kg[1]

Conclusion

The tetrahydrobenzofuro[2,3-c]pyridine scaffold represents a promising new avenue for the development of allosteric PAK4 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel compounds based on this core structure. A systematic and rigorous application of these methodologies will be instrumental in advancing the development of the next generation of PAK4-targeted cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting low yield in Octahydrofuro[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Octahydrofuro[3,4-c]pyridine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose and resolve common issues encountered in the lab.

Troubleshooting Guide: Low Yield and Impurities

This section is structured as a series of common problems followed by diagnostic questions, potential causes, and actionable solutions.

Question 1: My reaction shows low or incomplete conversion of the starting material. What should I investigate?

Low conversion is often traced back to issues with reagents or the catalytic system. Let's diagnose the potential root causes.

Many synthetic routes to saturated heterocyclic systems like this one rely on catalytic hydrogenation of a pyridine or dihydropyridine precursor.[1] The catalyst, typically Palladium on carbon (Pd/C), is the engine of this transformation. If it's not performing optimally, the reaction will stall.

  • Catalyst Deactivation: The palladium surface can be poisoned by impurities like sulfur or halides from upstream reagents or solvents. It can also be deactivated by oxidation if handled improperly.

  • Insufficient Catalyst Loading: While it may be tempting to reduce catalyst usage, a certain threshold is required to drive the reaction at a reasonable rate.

  • Poor Mass Transfer: In a heterogeneous catalysis system, the reactants in the solution must be able to physically interact with the catalyst surface. Inadequate stirring or improper solvent choice can create a diffusion barrier, slowing the reaction to a crawl.

  • Procure High-Quality Catalyst: Use a fresh bottle of Pd/C from a reputable supplier. If the bottle is old, consider that it may have been exposed to air and moisture, reducing its activity.

  • Ensure Inert Atmosphere: Before adding the catalyst, thoroughly purge the reaction vessel and solvent with an inert gas (Nitrogen or Argon) to remove oxygen. When adding the catalyst, do so under a positive pressure of inert gas.

  • Solvent and Reagent Purity: Ensure your solvent is anhydrous, as water can sometimes interfere with the catalyst's performance or lead to side reactions.[1] Use freshly purified starting materials to avoid introducing catalyst poisons.

  • Optimize Agitation and Temperature: For hydrogenation reactions, vigorous stirring is crucial to ensure good contact between the hydrogen gas, the substrate, and the catalyst. Increasing the temperature, for example to a range of 40-80°C, can also improve the reaction rate.[1]

Question 2: I am forming the desired product, but it's contaminated with a significant byproduct. How can I identify and suppress it?

Byproduct formation is a classic challenge, often stemming from the inherent reactivity of intermediates or the product itself under the reaction conditions. A common issue in related furan-based syntheses is the formation of 1,4-dicarbonyl compounds through acid-catalyzed hydrolysis.[2][3]

The furan moiety within the precursor is susceptible to acid-catalyzed ring-opening, especially in the presence of water. This can lead to the formation of a 1,4-diketone byproduct, which can be a major yield-reducing pathway.[2] This issue is particularly prevalent in reactions like the Pictet-Spengler cyclization, which often requires acidic conditions.[2][3][4]

Side_Reaction

The key is to find a balance where the desired cyclization occurs without promoting the undesired hydrolysis.

ParameterStandard ConditionOptimized Condition for High YieldRationale
Acid Catalyst Strong mineral acids (e.g., HCl)Weaker acids or careful stoichiometry of strong acidsMinimizes the harshness of the conditions, reducing the rate of hydrolysis.[2]
Solvent Protic solvents (e.g., Acetic Acid)Aprotic solvents (e.g., Toluene, Dioxane)Removes water from the system, which is a key reactant in the hydrolysis side reaction.[1][2]
Temperature Elevated (e.g., >80°C)Moderate (e.g., 50-70°C)Increasing temperature can sometimes accelerate the side reaction more than the main reaction.[2]
Reaction Time Prolonged (e.g., >24h)Monitored carefully (e.g., 4-8h)Once the product is formed, prolonged exposure to acidic conditions can lead to its degradation or equilibration with the byproduct.[2][3]

Experimental Protocol: Minimizing Hydrolysis

  • Dry Your Reagents: Use anhydrous solvents and dry your starting materials in a vacuum oven before use.

  • Catalyst Screening: If using an acid catalyst, screen different options. A mixture of acetic acid and a controlled amount of HCl has been shown to be effective in similar systems.[2]

  • Monitor Progress: Set up the reaction and monitor it closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench Promptly: As soon as the reaction reaches optimal conversion, quench it by neutralizing the acid with a base (e.g., a saturated aqueous solution of sodium bicarbonate).[4] This immediately stops both the desired reaction and the byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring stereochemical control in my synthesis? For syntheses involving the reduction of a double bond, such as a catalytic hydrogenation step, controlling the stereochemistry is paramount. The choice of catalyst and, critically, the solvent system can influence the facial selectivity of hydrogen addition. To prevent the formation of undesired trans isomers, the reaction environment must be kept substantially anhydrous.[1]

Q2: My final product is difficult to purify. Are there any recommended workup or purification procedures? Purification can be challenging due to the polar nature of the amine in the product.

  • Extraction: After quenching the reaction, perform a liquid-liquid extraction. If your product is basic, you can wash the organic layer with brine to remove inorganic salts.

  • Distillation/Anhydrification: In some patented procedures, the organic phase (e.g., a toluene solution) is concentrated by distillation to remove water azeotropically. This provides an anhydrous solution of the product that can sometimes be used directly in the next step without chromatography.[1]

  • Chromatography: If column chromatography is necessary, consider using a silica gel column treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in a dichloromethane/methanol mixture). This deactivates the acidic sites on the silica, preventing product streaking and improving separation.

Q3: Are there alternative synthetic strategies I should consider if my current route consistently fails? Yes, several strategies exist for constructing fused pyridine heterocycles.

  • Pictet-Spengler Reaction: This involves the condensation of an amine (like 2-(furan-2-yl)ethanamine) with an aldehyde, followed by an acid-catalyzed cyclization.[2][3][4] It is a powerful method but requires careful optimization of acidic conditions.

  • Bischler-Napieralski Cyclocondensation: This is another route, but it can be limited by the instability of the dihydrofuro[3,2-c]pyridine intermediates and can lead to significant tarring under acidic conditions.[3]

  • Multi-component Reactions: Modern methods often employ multi-component reactions to build complexity quickly, which can sometimes offer higher efficiency and milder conditions.[5][6]

Troubleshooting_Flowchart

References

Technical Support Center: Optimizing the Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this powerful cyclization reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Pictet-Spengler reaction, first discovered in 1911, is a cornerstone of heterocyclic chemistry.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form tetrahydroisoquinolines or, in the case of tryptamine derivatives, tetrahydro-β-carbolines.[1][3] These scaffolds are prevalent in a vast array of natural products and pharmaceuticals, making the optimization of this reaction critical for synthetic success.[3][4]

Understanding the Core Mechanism

The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound under acidic conditions.[1][5] The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion to close the ring. A final deprotonation step re-aromatizes the system to yield the final product.[2][5] For substrates like tryptamine, the cyclization can proceed either directly at the C2 position or via a spiroindolenine intermediate formed by initial attack at the more nucleophilic C3 position.[6]

PictetSpengler_Mechanism General Mechanism of the Pictet-Spengler Reaction Reactants β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base / Imine Reactants->SchiffBase + H⁺, - H₂O IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon + H⁺ inv1 IminiumIon->inv1 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate Cyclized Intermediate (Non-aromatic) Cyclization->Intermediate Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Intermediate->Product - H⁺ (Rearomatization) inv1->Cyclization inv2

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Pictet-Spengler cyclization in a direct question-and-answer format.

Problem 1: Low or No Yield

Question: My reaction is giving a very low yield or isn't working at all. What are the common reasons for this failure?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to diagnosing the issue is crucial.

Possible Causes & Solutions:
  • Insufficient Acidity or Incorrect Catalyst Choice: The formation of the key electrophilic iminium ion is acid-catalyzed.[1][7] If the medium is not acidic enough, the reaction will be sluggish or stall completely.

    • Expert Insight: The required acid strength depends heavily on the nucleophilicity of your aromatic ring. Electron-rich indoles and pyrroles often react under mild conditions, while less nucleophilic phenyl groups may require strong acids (like TFA or HCl) and higher temperatures.[1][8]

    • Solution:

      • For standard tryptamine derivatives, start with a moderate acid like trifluoroacetic acid (TFA) at a concentration of 1-10% v/v.

      • For less reactive phenylethylamines, harsher conditions such as refluxing in HCl or using superacids may be necessary.[1][8]

      • Consider Lewis acids (e.g., BF₃·OEt₂) as an alternative, which can be effective for certain substrates.[6][7]

      • If your substrate is acid-sensitive, milder catalysts like chiral phosphoric acids or even enzymatic conditions can be explored.[9][10]

  • Decomposition of Starting Materials or Product: Tryptophan derivatives and some aldehydes can be sensitive to the harsh acidic conditions and high temperatures often employed.[7]

    • Expert Insight: Visual cues like the reaction mixture turning dark brown or black often indicate decomposition. This is especially common with substrates bearing sensitive functional groups.

    • Solution:

      • Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only increase the temperature gradually if no progress is observed by TLC or LC-MS.[11]

      • Employ protecting groups for sensitive functionalities that can be removed after the cyclization.

      • A two-step procedure can be effective: first, form the Schiff base under neutral conditions, isolate it, and then subject it to acid-catalyzed cyclization under milder conditions.[7][12]

  • Poor Reagent Quality: The presence of water or other impurities can be detrimental.

    • Expert Insight: Water can hydrolyze the iminium ion intermediate, preventing the cyclization step.[7] Impurities in the aldehyde starting material are a common source of failure.

    • Solution:

      • Use anhydrous solvents. If necessary, add molecular sieves to the reaction.

      • Ensure the aldehyde is pure. If it is a solid, recrystallize it. If it is a liquid, consider distillation or purification by column chromatography before use.

      • For reactions using formaldehyde, using a stable source like 1,3,5-trioxane under acidic conditions can provide a slow, steady release of anhydrous formaldehyde.[13]

  • Inappropriate Solvent: The solvent affects both the solubility of the reactants and the stability of the intermediates.

    • Expert Insight: While protic solvents were traditionally used, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene have been shown to give superior yields in many cases.[1][11] The choice of solvent can also influence stereoselectivity.[6]

    • Solution: Screen a range of solvents. A good starting point is DCM or toluene. For some substrates, polar aprotic solvents like acetonitrile can be beneficial.[6]

ParameterRecommendation for Electron-Rich Aromatics (e.g., Indoles)Recommendation for Less-Reactive Aromatics (e.g., Phenyl)
Acid Catalyst Mild Brønsted acids (e.g., TFA, CSA), Lewis acids (BF₃·OEt₂)Strong Brønsted acids (HCl, H₂SO₄), Superacids
Temperature 0 °C to RefluxRoom Temperature to High Reflux (e.g., >100 °C)
Solvent Aprotic (DCM, Toluene, Acetonitrile) or Protic (MeOH, EtOH)Aprotic (Toluene, DCE) or strong acid as solvent
Problem 2: Formation of Side Products

Question: My reaction is messy, with multiple unexpected spots on the TLC. What side products are common and how can I minimize them?

Answer: The formation of side products often arises from the high reactivity of the intermediates or starting materials under the reaction conditions.

Possible Causes & Solutions:
  • Over-alkylation or Polymerization: The product, which still contains a nucleophilic amine, can potentially react further with the aldehyde or iminium ion intermediates.

    • Expert Insight: This is more common when using highly reactive aldehydes like formaldehyde.

    • Solution: Carefully control the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[12] Slow addition of the aldehyde to the reaction mixture can also minimize local high concentrations that lead to side reactions.

  • Arrested Spiroindolenine Intermediate: With C2-substituted tryptamines, the reaction can sometimes stall after the initial cyclization at C3, failing to undergo the subsequent rearrangement to the tetrahydro-β-carboline product.[14]

    • Expert Insight: This results in the isolation of a stable azaspiroindolenine. The barrier to the required 1,2-alkyl migration can be high depending on the nature of the C2-substituent.

    • Solution: This is a substrate-dependent issue. Modifying the reaction conditions (stronger acid, higher temperature) may promote the rearrangement. If this fails, a different synthetic strategy may be required.

  • Oxidation: The electron-rich indole nucleus can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods or exposed to air.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Minimize reaction time and temperature where possible.

Troubleshooting_Workflow decision decision solution solution start Start: Pictet-Spengler Reaction check_yield Low or No Yield? start->check_yield check_purity Side Products? check_yield->check_purity No cause_acid Possible Cause: Catalyst / Acidity check_yield->cause_acid Yes check_stereo Poor Stereoselectivity? check_purity->check_stereo No cause_overalk Possible Cause: Over-alkylation check_purity->cause_overalk Yes success Successful Reaction check_stereo->success No cause_kinetic Issue: Mixture of Diastereomers check_stereo->cause_kinetic Yes sol_acid Increase acid strength/conc. Try Lewis Acid (BF₃·OEt₂) Optimize temperature cause_acid->sol_acid Solution cause_decomp Possible Cause: Decomposition cause_acid->cause_decomp sol_decomp Lower temperature Use protecting groups Two-step procedure cause_decomp->sol_decomp Solution cause_reagents Possible Cause: Reagent Quality cause_decomp->cause_reagents sol_reagents Use anhydrous solvent Purify aldehyde Use Trioxane for CH₂O cause_reagents->sol_reagents Solution sol_overalk Control stoichiometry Slow addition of aldehyde cause_overalk->sol_overalk Solution cause_ox Possible Cause: Oxidation cause_overalk->cause_ox sol_ox Inert atmosphere (N₂/Ar) Degas solvents cause_ox->sol_ox Solution sol_kinetic Low temperature (-78°C to RT) Weaker acid / shorter time cause_kinetic->sol_kinetic Solution for Kinetic Product (cis) sol_thermo Higher temperature (Reflux) Stronger acid (TFA) Longer reaction time cause_kinetic->sol_thermo Solution for Thermodynamic Product (trans)

Caption: A decision-making workflow for troubleshooting common Pictet-Spengler issues.

Problem 3: Poor Stereoselectivity

Question: I am getting a mixture of cis and trans diastereomers. How can I improve the selectivity?

Answer: When using an aldehyde other than formaldehyde with a chiral β-arylethylamine (like tryptophan), a new stereocenter is formed at the C1 position, leading to diastereomeric products.[1] Controlling this selectivity is a classic challenge governed by kinetic versus thermodynamic control.

  • Kinetic Product: The product that is formed fastest. In many Pictet-Spengler reactions of tryptophan esters, the cis isomer is the kinetic product.

  • Thermodynamic Product: The most stable product. The trans isomer is often the more thermodynamically stable product.

Controlling the Diastereomeric Ratio:
  • For the cis (Kinetic) Isomer:

    • Expert Insight: To favor the kinetic product, you need conditions that allow for rapid cyclization but prevent the product from equilibrating to the more stable thermodynamic isomer.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[6] Use conditions that lead to rapid reaction, sometimes involving strong acids for a short duration. The cis product can sometimes be "trapped" by precipitation out of the reaction mixture if its solubility is low.[6]

  • For the trans (Thermodynamic) Isomer:

    • Expert Insight: To favor the thermodynamic product, you need conditions that allow the initially formed mixture of isomers to equilibrate, eventually favoring the most stable isomer.

    • Solution: Use higher temperatures (refluxing conditions) and longer reaction times.[15] Strong acids like TFA are often used as they facilitate the reversible ring-opening and closing needed for equilibration.[6][15]

Control TypeFavored Isomer (Typical)TemperatureAcid ConditionsReaction Time
Kinetic cisLow (-78 °C to RT)Can vary; sometimes strong acid/short timeShort
Thermodynamic transHigh (Reflux)Strong acid (e.g., TFA)Long

Asymmetric Catalysis: For achieving high enantioselectivity (not just diastereoselectivity), modern methods employ chiral catalysts. Chiral Brønsted acids (like phosphoric acids) and chiral thioureas have been highly successful in catalyzing enantioselective Pictet-Spengler reactions, providing access to specific enantiomers in high yields and ee's.[9][16][17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst? A1: The choice depends on your substrate's reactivity. For electron-rich systems like indoles, start with TFA (5-50% in an aprotic solvent like DCE).[18] For less reactive systems like phenylethylamines, stronger acids like HCl or superacids may be required.[1] Lewis acids like BF₃·OEt₂ are also a good option to screen.

Q2: Can I run this reaction without acid? A2: Yes, under certain conditions. Highly reactive substrates can sometimes cyclize under neutral conditions, especially at elevated temperatures or in specific solvent systems like deep eutectic solvents.[1][11] However, acid catalysis is the standard and most reliable method.

Q3: My starting amine is not very nucleophilic due to an electron-withdrawing group on the aromatic ring. How can I make the reaction work? A3: This is a significant challenge. You can try forcing conditions (high temperature, strong acid), but this often leads to decomposition. A superior method is the N-acyliminium ion Pictet-Spengler reaction . By first acylating the nitrogen of the starting amine, you can generate a highly electrophilic N-acyliminium ion intermediate upon condensation with the aldehyde. This intermediate is reactive enough to be attacked by even weakly nucleophilic aromatic rings under mild conditions.[1][8]

Q4: How should I monitor the reaction? A4: Thin-Layer Chromatography (TLC) is the most common method. Stain with a potassium permanganate or ceric ammonium molybdate (CAM) solution, as the indole and product are often UV-active and will stain readily. For more quantitative analysis, HPLC or LC-MS is recommended.

Q5: What is a general, reliable starting protocol? A5: See the detailed protocol below. A good starting point for a tryptamine derivative is to dissolve it in DCM, add 1.1 equivalents of the aldehyde, cool to 0 °C, add TFA (10% v/v), and let it warm to room temperature while monitoring by TLC.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Cyclization (Thermodynamic Control)

This protocol is optimized for achieving the thermodynamically more stable trans isomer from a tryptophan methyl ester.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tryptamine derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., dichloromethane or dichloroethane, approx. 0.1 M concentration).

  • Reagent Addition: Add the aldehyde (1.1-1.2 eq) to the solution.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) to the mixture. A final concentration of 10-50% v/v is a good starting point.[18]

  • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Workup and Purification

A proper workup is critical to isolate the product cleanly.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of NaHCO₃ or a mild base to neutralize the acid catalyst.

  • Extraction: Partition the mixture between the aqueous layer and an organic solvent like DCM or ethyl acetate. Separate the layers.[19]

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[19]

  • Purification: The crude product is typically purified by silica gel flash chromatography. The eluent system will depend on the polarity of the product but is often a mixture of hexanes and ethyl acetate or DCM and methanol.

References

Technical Support Center: Overcoming Challenges in Stereochemical Control During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to stereochemical control in synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in achieving desired stereochemical outcomes. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven advice to support your experimental work.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My asymmetric reaction is yielding a low enantiomeric excess (ee). What are the potential causes, and how can I improve it?

A1: Achieving high enantiomeric excess is a common challenge in asymmetric synthesis, and a lower-than-expected ee can stem from several factors, ranging from analytical errors to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Verification: Analytical Method Validation

Before optimizing reaction parameters, it is imperative to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate method can provide misleading ee values.

  • Key Validation Steps:

    • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.

    • Accuracy: Prepare standard samples of known enantiomeric composition (e.g., racemic, 75:25, 90:10) and verify that your method accurately measures these ratios.

    • Precision: Perform multiple injections of the same sample to ensure consistent and reproducible results. The relative standard deviation (RSD) should typically be less than 2%.

    • Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers to avoid inaccuracies in their ratio determination.

Troubleshooting Experimental Parameters

Once your analytical method is validated, you can investigate the experimental setup. Asymmetric reactions are often sensitive to subtle variations in reagents and conditions.

Potential Cause Explanation & Troubleshooting Steps
Reagent & Catalyst Quality Purity of Substrate: Impurities can sometimes act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in stereocontrol. Action: Repurify the substrate through recrystallization, distillation, or chromatography. Catalyst Integrity: The purity of the chiral ligand and metal precursor is critical. Even catalysts from reputable suppliers can degrade if not handled or stored correctly. Action: Verify catalyst purity, consider using a fresh batch, and ensure proper storage conditions (e.g., inert atmosphere, low temperature).
Reaction Conditions Temperature: Lower temperatures generally favor higher enantioselectivity by accentuating the small energy difference between the diastereomeric transition states. However, this is not always the case. Action: Conduct a temperature optimization study, for example, at -78 °C, -40 °C, 0 °C, and room temperature. Solvent: The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state. Action: Perform a solvent screen with a range of solvents (e.g., toluene, THF, CH2Cl2, hexanes). Use anhydrous and peroxide-free solvents where necessary. Concentration: Substrate and catalyst concentrations can affect reaction kinetics and enantioselectivity. Action: Systematically vary the substrate and catalyst loading to find the optimal range.
Reaction Kinetics Reaction Time: A non-selective background reaction can sometimes occur, producing the racemic product and lowering the overall ee over time. Action: Monitor the reaction progress and ee at different time points to determine the optimal reaction duration.

Experimental Protocol: Validation of a Chiral HPLC Method

  • Prepare a Racemic Standard: Synthesize or obtain a sample of the racemic product. This will be used to ensure the separation of both enantiomers.

  • Column Screening: Select a chiral stationary phase (CSP) appropriate for your class of compound. Common phases include polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and protein-based columns.

  • Method Development:

    • Inject the racemic standard onto the chiral column.

    • Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the enantiomeric peaks. Aim for a resolution (Rs) > 1.5.

    • The resolution can be calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base.

  • Accuracy and Linearity Check:

    • Prepare scalemic mixtures with known ee values (e.g., by mixing weighted amounts of the pure enantiomers and the racemate).

    • Inject these standards to create a calibration curve and confirm that the measured ee matches the prepared ee.

Logical Flow for Troubleshooting Low Enantiomeric Excess

G A Low ee Observed B Validate Analytical Method (Chiral HPLC/GC) A->B C Is Method Accurate & Reproducible? B->C D Optimize Analytical Method C->D No E Investigate Reaction Parameters C->E Yes D->B F Check Reagent & Catalyst Purity E->F G Repurify Substrate & Use Fresh Catalyst F->G H Optimize Reaction Conditions G->H I Screen Temperature, Solvent, & Concentration H->I J Monitor Reaction Kinetics I->J K Analyze ee Over Time J->K L High ee Achieved K->L

Caption: A stepwise workflow for diagnosing and resolving low enantiomeric excess.

This section will be followed by further troubleshooting guides and FAQs.

Improving regioselectivity in Bohlmann-Rahtz pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct substituted pyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you overcome common challenges, particularly in achieving high regioselectivity.

The Bohlmann-Rahtz synthesis is a robust method for creating 2,3,6-trisubstituted pyridines from the condensation of an enamine and an ethynyl ketone.[1][2] The reaction proceeds through an aminodiene intermediate, which then undergoes a cyclodehydration to form the aromatic pyridine ring.[3] While often highly regioselective, challenges can arise, especially when working with complex substrates or when aiming for a specific substitution pattern. This guide will address those challenges directly.

Understanding the Mechanism: The Key to Regiocontrol

The regioselectivity of the Bohlmann-Rahtz synthesis is determined in the initial step: the Michael addition of the enamine to the ethynyl ketone. The reaction's success hinges on controlling this step and the subsequent isomerization and cyclization.

Bohlmann_Rahtz_Mechanism Enamine Enamine (Nucleophile) Ynone Ethynyl Ketone (Electrophile) Enamine->Ynone Intermediate Aminodiene Intermediate Enamine->Intermediate Forms Pyridine 2,3,6-Trisubstituted Pyridine Intermediate->Pyridine

Caption: General mechanism of the Bohlmann-Rahtz synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I am getting poor or incorrect regioselectivity. How can I ensure the formation of the desired 2,3,6-trisubstituted pyridine?

This is a critical issue that typically stems from the initial Michael addition. The condensation is generally regioselective, proceeding via enamine C-alkylation.[4] However, substrate electronics and sterics are paramount.

Causality:

  • Electronic Mismatch: The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the ethynyl ketone. If the electronic characters of your starting materials are ambiguous, you may see a loss of selectivity.

  • Steric Hindrance: Bulky substituents on either the enamine or the ynone can influence the transition state, potentially favoring an undesired isomer or inhibiting the reaction altogether.

Solutions:

  • Re-evaluate Starting Materials: Ensure your enamine is sufficiently nucleophilic and the ynone is a good Michael acceptor. The choice of substituents is the primary driver of regiochemistry.

  • Employ Catalysis: Acid catalysts can enhance the electrophilicity of the ynone, potentially increasing the rate of the desired reaction over side reactions. Lewis acids like ZnBr₂ or Yb(OTf)₃ coordinate to the carbonyl oxygen, while Brønsted acids like acetic acid can protonate it.[1][3]

  • Modify the Reaction Setup: For problematic substrates, consider a three-component, one-pot approach where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia (or ammonium acetate).[1][3][5] This can sometimes provide better regiochemical control by ensuring the reactive enamine is immediately consumed.[5]

Troubleshooting_Regioselectivity problem Problem Poor Regioselectivity cause1 Possible Cause Steric Hindrance problem->cause1 cause2 Possible Cause Ambiguous Electronics problem->cause2 solution1 Solution Modify substituents on enamine or ynone to create a clear steric bias. cause1->solution1 solution2 Solution Use catalysts (Lewis/Brønsted acids) to activate the ynone. cause2->solution2 solution3 Solution Ensure substituents strongly favor desired nucleophilic/electrophilic character. cause2->solution3

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What's going wrong?

Low yields are often traced back to the high temperatures required for the final cyclodehydration step in the traditional protocol, which can lead to decomposition.[1][6]

Causality:

  • High Thermal Barrier: The key aminodiene intermediate must undergo a Z/E isomerization before it can cyclize, a process that often requires significant thermal energy (>120 °C).[1][7]

  • Substrate Decomposition: Acid-sensitive functional groups (e.g., tert-butyl esters) on the enamine may decompose under harsh acidic or high-temperature conditions.[1]

Solutions:

  • Incorporate an Acid Catalyst: This is the most common and effective solution. Both Brønsted acids (like acetic acid) and Lewis acids (like Yb(OTf)₃ or ZnBr₂) can significantly lower the cyclodehydration temperature, often allowing the reaction to proceed efficiently at the reflux temperature of solvents like toluene.[1][4]

  • Use a Milder Catalyst: For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion-exchange resin is an excellent alternative. It provides the necessary catalysis while allowing for simple filtration-based workup and often tolerates sensitive groups.[1][6]

  • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, often leading to higher yields in shorter times by promoting efficient and uniform heating.[8] This can be particularly effective for the one-pot version of the reaction.

Q3: I'm struggling with the two-step procedure and purification of the aminodiene intermediate. Can this be simplified?

Yes. The isolation of the aminodiene intermediate is a known drawback of the original Bohlmann-Rahtz protocol that has been largely overcome by modern modifications.[1]

Causality:

  • The traditional method separates the Michael addition from the cyclodehydration, adding a purification step and increasing labor.

Solutions:

  • One-Pot Synthesis: The most significant improvement has been the development of one-pot procedures. By adding an acid catalyst (as described in Q2) to the initial reaction mixture, the aminodiene intermediate is formed and cyclizes in situ without isolation.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling regioselectivity in the Bohlmann-Rahtz synthesis?

Regioselectivity is primarily governed by the intrinsic electronic and steric properties of the two reactants: the enamine and the ethynyl ketone. The reaction is a Michael-type conjugate addition where the nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the ynone. To ensure a predictable outcome, design your substrates so there is a clear and strong bias for this interaction over other potential reaction pathways.

Q2: How do acid catalysts work, and how do I choose between a Brønsted and a Lewis acid?

Acid catalysts accelerate the reaction and, crucially, lower the high temperature needed for the final cyclization step.[4]

  • Brønsted acids (e.g., acetic acid) protonate the carbonyl of the ynone, increasing its electrophilicity for the Michael addition. They also facilitate the necessary E/Z isomerization of the aminodiene intermediate.

  • Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) coordinate to the carbonyl oxygen, which also strongly activates the ynone as a Michael acceptor.[1]

Choosing a Catalyst:

  • Acetic acid is a good starting point for robust substrates in a one-pot procedure.[1]

  • Lewis acids like Yb(OTf)₃ or ZnBr₂ are often more potent and can be effective at lower catalyst loadings (15-20 mol%).[1]

  • For acid-sensitive substrates , solid-supported resins like Amberlyst-15 are the best choice to prevent decomposition.[1][7]

Catalyst_Role cluster_bronsted Brønsted Acid Catalysis cluster_lewis Lewis Acid Catalysis Ynone_B Ynone Activated_Ynone_B Protonated Ynone (Enhanced Electrophile) Ynone_B->Activated_Ynone_B + H+ H_plus H+ Ynone_L Ynone Activated_Ynone_L Coordinated Ynone (Enhanced Electrophile) Ynone_L->Activated_Ynone_L + Lewis Acid LA L.A.

Caption: Role of Brønsted and Lewis acids in activating the ethynyl ketone.

Q3: Which solvents are recommended for this reaction?

Solvent choice depends on the specific protocol:

  • For the traditional two-step method, ethanol is often used for the initial condensation, as its protic nature can facilitate the reaction.[1]

  • For one-pot, acid-catalyzed versions, toluene is commonly used, as its higher boiling point is suitable for the cyclodehydration step.[1]

  • Ethanol has also been shown to be effective in milder, acid-free, three-component syntheses, particularly with sensitive substrates.[1]

  • DMSO is a suitable polar aprotic alternative, though ethanol is often favored.[1]

Catalyst and Condition Comparison Table
CatalystTypical LoadingSolventTemperatureKey Advantages & Considerations
None (Thermal) N/AEthanol, Toluene>120-160°CThe original method; high temperatures can cause decomposition.[7]
Acetic Acid ~15-20% v/vTolueneRefluxGood for one-pot synthesis; simple and inexpensive.[1]
Zinc Bromide (ZnBr₂) 15 mol%TolueneRefluxEffective Lewis acid; promotes all steps of the reaction.[1]
Ytterbium Triflate (Yb(OTf)₃) 20 mol%TolueneRefluxPowerful Lewis acid, often provides excellent yields.[1]
Amberlyst-15 CatalyticToluene50°C - RefluxIdeal for acid-sensitive substrates; easy to remove by filtration.[1][6]

Experimental Protocols

Protocol 1: One-Pot, Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol is a modern, efficient modification that avoids isolation of the intermediate.

Materials:

  • Enamine (1.0 equiv)

  • Ethynyl ketone (1.0 equiv)

  • Acetic Acid (catalyst)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv).

  • Add toluene to create a solution of approximately 0.1-0.5 M concentration.

  • Add acetic acid as a co-solvent (e.g., a 5:1 mixture of toluene:acetic acid).[1]

  • Heat the reaction mixture to reflux (approx. 110°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent and acetic acid under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.

Protocol 2: Three-Component Synthesis using Amberlyst-15

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)

  • Ethynyl ketone (1.0 equiv)

  • Ammonium acetate (1.1 equiv)

  • Amberlyst-15 resin

  • Ethanol or Toluene

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 equiv), the ethynyl ketone (1.0 equiv), and ammonium acetate (1.1 equiv).

  • Add the solvent (ethanol or toluene) and a catalytic amount of Amberlyst-15 resin.

  • Heat the mixture with stirring. A temperature of 50°C is often sufficient.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the solvent.[6]

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

References

Catalyst selection for improving pyrazolo[3,4-b]pyridine synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization to enhance synthesis yields. We provide field-proven insights and troubleshooting protocols to address common challenges encountered in the lab.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but my yield is very low, or I'm not getting any desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in three-component reactions for pyrazolo[3,4-b]pyridine synthesis is a frequent challenge that can originate from several factors. Here is a systematic troubleshooting approach:

  • Verify Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is paramount. Impurities can act as catalyst poisons or introduce side reactions.

    • Recommendation: Confirm the purity of all starting materials using NMR or another suitable analytical technique. If purity is questionable, consider recrystallization or purification of the reactants before use.[1]

  • Evaluate Catalyst Choice and Loading: The catalyst is the most critical variable. An inappropriate catalyst or incorrect loading can halt the reaction entirely. The reaction mechanism often involves a Michael addition followed by cyclization and oxidation, and the catalyst's role is to facilitate these steps.[2]

    • Causality: Acids, both Brønsted and Lewis types, are commonly used. Brønsted acids (e.g., acetic acid) can protonate carbonyls, increasing their electrophilicity, while Lewis acids (e.g., ZrCl₄, CuCl₂) coordinate to carbonyls to achieve the same effect.[2][3] In some cases, bases are used to assist in deprotonation steps.[2]

    • Recommendation: If a standard acid catalyst like acetic acid is failing, consider screening a panel of catalysts. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) or novel solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have proven highly effective.[1][3][4] Catalyst loading is also crucial; for AC-SO₃H, an optimal loading of just 5 mg has been reported for a 0.25 mmol scale reaction.[4]

  • Assess Solvent and Temperature Conditions: The solvent affects reactant solubility and reaction kinetics, while temperature influences reaction rate and product stability.

    • Recommendation: Perform a solvent screen. Ethanol is a common and effective solvent, but for some substrates, solvent-free conditions at elevated temperatures (e.g., 100°C) may provide superior yields.[1][4] Systematically optimize the reaction temperature. While some protocols work at room temperature, many require heating to 80-120°C to proceed efficiently.[1][2]

  • Implement Reaction Monitoring: Without proper monitoring, you risk stopping the reaction prematurely or allowing it to proceed for too long, leading to byproduct formation.

    • Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Aromatic N-heterocycles like pyrazolo[3,4-b]pyridines are often UV-active (254 nm), appearing as dark spots.[1]

Question 2: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is an inherent challenge when using unsymmetrical starting materials. The outcome is determined by which of the two carbonyl groups is preferentially attacked by the aminopyrazole.

  • Underlying Principle: The regioselectivity depends on the relative electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl substrate. If their electronic environments are very different (e.g., a ketone vs. an ester), one may be significantly more reactive, leading to a single major product. If they are similar, a mixture is likely.[2]

  • Troubleshooting Steps:

    • Catalyst Influence: The choice of catalyst can sometimes steer the reaction towards one regioisomer. Both Brønsted and Lewis acids can differentially activate the two carbonyl sites. It is advisable to screen a range of acidic catalysts (e.g., acetic acid, HCl, ZrCl₄, CuCl₂) to see if the isomer ratio can be influenced.[2]

    • Solvent Effects: The polarity of the solvent can impact the transition states leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

    • Purification: If regioselectivity cannot be achieved, the most practical approach is efficient separation of the isomers.

      • Recommendation: Flash column chromatography on silica gel is the standard method. A gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is usually effective for separating regioisomers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazolo[3,4-b]pyridine synthesis, and how do I choose a starting point?

A1: Catalyst selection depends heavily on the specific synthetic route. The diagram below provides a general workflow for initial catalyst selection.

CatalystSelection Start What is your synthetic route? Route1 5-Aminopyrazole + 1,3-Dicarbonyl or α,β-Unsaturated Ketone Start->Route1 Route2 Multi-component (e.g., Aldehyde, Ketone, Aminopyrazole) Start->Route2 Route3 Functionalization of Pyrazolopyridine Core (e.g., C-C/C-N Coupling) Start->Route3 Cat1 Start with Brønsted or Lewis Acids Route1->Cat1 Cat2 Consider Organocatalysts or Solid-Supported Acids Route1->Cat2 If acids are ineffective Route2->Cat1 Route2->Cat2 For green chemistry approaches Cat3 Use Palladium or Copper Catalysts Route3->Cat3 Acid_Examples Brønsted: Acetic Acid, HCl Lewis: ZrCl4, CuCl2 Cat1->Acid_Examples Organo_Examples L-Proline AC-SO3H (Solid Acid) Cat2->Organo_Examples Pd_Examples Pd2(dba)3, Pd(dppf)Cl2 for Suzuki, Buchwald-Hartwig Cat3->Pd_Examples

Caption: Catalyst selection workflow for pyrazolo[3,4-b]pyridine synthesis.

  • Acid/Base Catalysis: For classical cyclocondensation reactions, both Brønsted acids (acetic acid, HCl) and Lewis acids (ZrCl₄, CuCl₂, ZnCl₂) are excellent starting points.[2] Bases like NaOH may also be used.[2]

  • Palladium/Copper Catalysis: For functionalizing a pre-existing pyrazolo[3,4-b]pyridine core, palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig are indispensable for forming C-C and C-N bonds, respectively.[5][6][7] Copper catalysts are also used for certain cycloadditions.[8]

  • Modern Catalysts: For greener and more efficient syntheses, consider solid-supported catalysts like AC-SO₃H or nano-magnetic catalysts, which offer advantages like easy separation and reusability.[4][9]

Q2: How does the reaction mechanism guide catalyst choice?

A2: Understanding the mechanism is key to rational catalyst selection. Most syntheses involve nucleophilic attack, cyclization, and elimination/oxidation steps.

Mechanism cluster_0 Key Reaction Steps Reactants 5-Aminopyrazole + α,β-Unsaturated Ketone Michael Michael Addition Reactants->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Elimination Dehydration & Oxidation Cyclization->Elimination Product Pyrazolo[3,4-b]pyridine Elimination->Product Catalyst Catalyst Role (e.g., Lewis Acid) Catalyst->Michael Activates Carbonyl, Promotes Nucleophilic Attack

Caption: Generalized mechanism showing the catalyst's role in the synthesis.

As shown, a catalyst like a Lewis acid (e.g., ZrCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination withdraws electron density, making the β-carbon more electrophilic and highly susceptible to the initial Michael addition by the aminopyrazole.[2][10] It continues to play a role in promoting the subsequent intramolecular cyclization and dehydration steps.

Q3: Can you provide a summary of effective catalyst systems from the literature?

A3: Certainly. The following table summarizes several successful catalyst systems for different pyrazolo[3,4-b]pyridine syntheses.

Catalyst SystemReactantsSolventTemperatureYield RangeReference
ZrCl₄ 5-Aminopyrazole + α,β-Unsaturated KetoneEtOH/DMF95 °C13-28%[3]
Acetic Acid 5-Aminopyrazole + 1,3-DiketoneAcetic AcidReflux65-88%[2]
AC-SO₃H Dihydropyrano[2,3-c]pyrazole + AnilineEthanolRoom Tempup to 97%[4]
Cu(II) acetylacetonate Formal [3+3] CycloadditionCHCl₃Refluxup to 94%[8]
Pd₂(dba)₃ / Xantphos Buchwald-Hartwig AminationDioxane90 °C~49%[5][7]
Ag(CF₃CO₂) / TfOH 5-Aminopyrazole + Alkynyl AldehydeDMAc100 °CGood[11]

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a literature procedure for the cyclization of an α,β-unsaturated ketone with 5-amino-1-phenyl-pyrazole.[3]

Materials:

  • (E)-4-aryl but-3-en-2-one (α,β-unsaturated ketone, 0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol)

  • Zirconium(IV) chloride (ZrCl₄, 0.15 mmol)

  • Ethanol (EtOH), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

Procedure:

  • In a reaction vial, dissolve the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL).

  • In a separate vial, dissolve 5-amino-1-phenyl-pyrazole (0.5 mmol) in anhydrous EtOH (0.5 mL).

  • Add the aminopyrazole solution to the ketone solution at 25 °C.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Under a positive pressure of inert gas, add ZrCl₄ (0.15 mmol) to the reaction mixture. Note: ZrCl₄ is moisture-sensitive.

  • Seal the vial and stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

  • Perform an aqueous work-up by adding CHCl₃ and water. Separate the layers and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazolo[3,4-b]pyridine.

References

Technical Support Center: Column Chromatography Techniques for Separating Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chromatographic separation of pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification and analysis of these structurally similar compounds. Here, we synthesize fundamental chromatographic principles with field-proven insights to provide actionable troubleshooting strategies and in-depth FAQs.

The Challenge of Pyridine Isomer Separation

Pyridine and its substituted isomers (e.g., aminopyridines, picolines, bromopyridines) are foundational building blocks in the pharmaceutical and chemical industries.[1][2] However, their separation is notoriously difficult. Isomers often share nearly identical physicochemical properties, including molecular weight, polarity, and pKa values, which makes achieving baseline resolution with standard chromatographic methods a significant challenge.[3] Success requires moving beyond generic protocols and employing highly selective techniques that exploit subtle differences in their molecular structure and interactions.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine isomers co-eluting on a standard C18 reversed-phase column?

Standard reversed-phase HPLC methods often fail to separate pyridine isomers because the primary separation mechanism—hydrophobic interaction—is insufficient to differentiate between molecules with such similar polarities.[3] Pyridines are also basic, hydrophilic compounds (pKa typically 5.2-6.0), leading to poor retention on non-polar stationary phases and potential for undesirable secondary interactions with residual silanols on the silica surface, causing significant peak tailing.[1][2]

Q2: What is the best initial chromatographic technique for separating polar pyridine isomers like aminopyridines?

For polar and ionizable isomers, starting with Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended.

  • Mixed-Mode Chromatography (MMC): This is an exceptionally powerful technique that utilizes a stationary phase with multiple interaction modes, such as reversed-phase and cation-exchange.[4] For pyridine isomers, a reversed-phase/cation-exchange column allows you to retain the compounds via both hydrophobic and electrostatic interactions, providing an orthogonal selectivity that is often necessary for resolution.[1][5] A key advantage is the ability to achieve excellent retention and peak shape for these polar bases without the need for ion-pairing reagents, making the method fully compatible with mass spectrometry (MS).[1][2]

  • HILIC: This technique is an excellent alternative for retaining highly polar compounds that elute in the void volume under reversed-phase conditions.[6][7][8] HILIC employs a polar stationary phase (like silica or amino-based phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[6][8] This creates a water-enriched layer on the stationary phase surface, and separation occurs based on the partitioning of the analyte between this layer and the bulk mobile phase.[7]

Q3: How does mobile phase pH affect the separation of pyridine isomers?

Mobile phase pH is one of the most critical parameters. Since most pyridine isomers are basic, their charge state is directly controlled by the mobile phase pH.

  • Below the pKa (pH < 5): The pyridine nitrogen is protonated, and the molecule carries a positive charge. This is ideal for cation-exchange mechanisms in mixed-mode chromatography, where a lower pH will increase retention.

  • Above the pKa (pH > 6): The pyridine is neutral. In this state, retention will be governed more by hydrophobic or hydrogen-bonding interactions.

Manipulating the pH allows you to "tune" the electrostatic interactions between your analytes and the stationary phase, which can dramatically alter selectivity and retention times.[1] For reproducible results, using a buffer to control the pH is essential.[6]

Q4: My peaks are tailing badly. What are the common causes and solutions?

Peak tailing for basic compounds like pyridines is a frequent issue, often stemming from strong, unwanted interactions with the stationary phase.

CauseExplanationSolution
Silanol Interactions Free silanol groups on the silica backbone of the stationary phase are acidic and can strongly interact with the basic pyridine nitrogen, causing tailing.[3]Use a modern, highly end-capped column. Alternatively, consider a stationary phase with low silanol activity or a polymer-based column.[3][9]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetric peaks.Dilute your sample and inject a smaller volume. A 5 to 10-fold dilution can often resolve the issue.[3]
Mobile Phase Additives The mobile phase may lack components to mask silanol activity or ensure consistent ionization.Add a small amount of an acidic modifier like formic acid or a volatile salt like ammonium formate to the mobile phase.[2][10] While effective, competing bases like triethylamine (TEA) are not MS-friendly.[3]
Column Contamination A buildup of strongly retained compounds can create active sites that cause tailing.Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[3]
Q5: Is Gas Chromatography (GC) a viable option for pyridine isomers?

Yes, GC has traditionally been used for the analysis of pyridines and their isomers, particularly for more volatile derivatives like picolines (methylpyridines).[5][10][11] The separation is based on differences in boiling points and interactions with the stationary phase. For successful analysis, a polar stationary phase is often required. For example, a wax-based column like the Agilent CP-Wax 51 for Amines has been shown to effectively separate pyridine and its alkylated isomers.[12][13]

Troubleshooting & Optimization Guide: Achieving Baseline Separation

When initial methods fail, a systematic approach to method development is crucial. The following guide provides a structured workflow for optimizing the separation of challenging pyridine isomer pairs.

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust separation method for pyridine isomers.

MethodDevelopment cluster_start Initial Assessment cluster_selection Technique & Phase Selection cluster_optimization Mobile Phase Optimization cluster_refinement Method Refinement Start Poor or No Resolution of Isomers SelectTech Select Appropriate Technique (HPLC, SFC, GC) Start->SelectTech SelectCol Screen Stationary Phases (Mixed-Mode, HILIC, Chiral, etc.) SelectTech->SelectCol Based on isomer properties (polarity, chirality) Opt_Solvent Adjust Organic Solvent Ratio (e.g., ACN/Water) SelectCol->Opt_Solvent Initial scouting gradients Opt_pH Optimize pH & Buffer Conc. Opt_Solvent->Opt_pH Fine-tune selectivity Opt_Additive Screen Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) Opt_pH->Opt_Additive Improve peak shape Opt_Temp Adjust Column Temperature Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Balance resolution & analysis time End Baseline Separation Achieved Opt_Flow->End

Caption: A systematic workflow for developing a separation method for pyridine isomers.

Step-by-Step Experimental Protocol for Method Optimization (HPLC)
  • Stationary Phase Screening:

    • Begin with at least two columns offering different selectivities. A good starting pair is a mixed-mode cation-exchange column and a HILIC column.[1][6]

    • For chiral isomers, screen a set of polysaccharide-based chiral stationary phases (CSPs).[14]

  • Mobile Phase Scouting:

    • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: Acetonitrile.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) on each column to determine the approximate elution conditions.

  • Mobile Phase Optimization:

    • Adjust pH: Based on the initial scouting run, adjust the pH of the aqueous mobile phase (Solvent A) up or down in 0.5 unit increments to maximize resolution. Pyridine isomers are highly sensitive to pH changes.[1]

    • Modify Organic Solvent: If isomers are poorly resolved, try replacing acetonitrile with methanol. The change in solvent can alter hydrogen-bonding interactions and affect selectivity.[10]

    • Optimize Gradient: Once promising conditions are found, convert the broad scouting gradient to a shallower, more focused gradient around the elution point of the isomers to improve resolution.

  • Temperature and Flow Rate Refinement:

    • Temperature: Adjusting the column temperature can influence separation thermodynamics.[3] Test temperatures between 25°C and 40°C. Higher temperatures decrease mobile phase viscosity, which can improve efficiency, but may also reduce retention.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.[15]

Recommended Starting Conditions for Different Chromatographic Techniques
TechniqueStationary PhaseMobile Phase / Carrier GasKey Application
HPLC (Mixed-Mode) Core-shell or fully porous C18 with embedded cation-exchanger (e.g., Coresep, Amaze columns)[1][2]A: Water + 0.1% Formic AcidB: AcetonitrileGeneral-purpose separation of polar pyridine isomers (e.g., aminopyridines) with MS-compatibility.[1][2]
HPLC (HILIC) Silica, Amino, or Zwitterionic phase[6][7][16]High percentage (70-95%) of Acetonitrile with a small amount of aqueous buffer (e.g., Ammonium Acetate).Excellent for retaining and separating very polar, hydrophilic isomers.[7][8]
SFC 2-Ethylpyridine, Pyridine-based polymer phases[17][18][19]Supercritical CO₂ with a polar co-solvent (e.g., Methanol) and additives (e.g., formic acid, isopropylamine).[20][21]Fast and efficient separation of a wide range of isomers, including chiral compounds.[17][22]
GC Polar wax-based column (e.g., CP-Wax 51 for Amines)[13]Helium or HydrogenSeparation of volatile isomers like picolines and lutidines.[11][13]

References

Technical Support Center: Improving Metabolic Stability of C6 Methyl Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A frequent challenge encountered by medicinal chemists is the metabolic instability of their compounds, often leading to high clearance and poor in vivo exposure.[1][2] One of the most common culprits is the oxidation of alkyl groups, particularly the seemingly innocuous C6 methyl substituent on aromatic or heteroaromatic rings. This guide is designed to serve as a technical resource for researchers facing this specific metabolic liability. Here, we will dissect the underlying mechanisms, provide a structured troubleshooting framework, and offer detailed experimental protocols to diagnose and systematically address the metabolic instability of C6 methyl groups.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the metabolic instability of C6 methyl groups.

  • Q1: My compound, which contains a C6 methyl group, is showing high clearance in my in vitro assay. What is the likely cause?

    • A: The most probable cause is oxidation of the methyl group, a metabolic "soft spot." This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3][4][5] The benzylic carbon of the methyl group is particularly susceptible to hydroxylation, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • Q2: Which specific CYP enzymes are typically responsible for metabolizing aryl methyl groups?

    • A: While multiple CYP isoforms can be involved, CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are frequently implicated in the metabolism of a wide range of xenobiotics, including the oxidation of methyl groups.[5] The specific isoform(s) involved will depend on the overall structure of your compound.

  • Q3: How can I quickly confirm if the C6 methyl group is the primary site of metabolism?

    • A: The most direct method is to perform a metabolite identification study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] By comparing the mass spectra of the parent compound and its metabolites, you can look for mass shifts corresponding to hydroxylation (+16 Da) or carboxylation (+30 Da) of the parent molecule.

  • Q4: What are some initial, straightforward strategies to enhance the stability of a metabolically labile methyl group?

    • A: Initial strategies often involve subtle structural modifications. One common approach is to introduce electron-withdrawing groups to the aromatic ring, which can deactivate it towards oxidation.[9][10] Another strategy is to add small steric bulk near the methyl group to hinder its access to the CYP active site.

  • Q5: When is it appropriate to consider deuteration as a strategy to improve metabolic stability?

    • A: Deuteration, or the replacement of hydrogen atoms with deuterium on the methyl group, should be considered when you have strong evidence that the C-H bond cleavage is the rate-limiting step in the metabolism of your compound.[11][12][13] This approach leverages the kinetic isotope effect to slow down the rate of metabolism.[11][12][13] It is a particularly useful strategy when other structural modifications negatively impact the compound's pharmacological activity.

Section 2: Troubleshooting Guide: Addressing High Metabolic Clearance of C6 Methyl-Containing Compounds

This in-depth guide provides a systematic approach for researchers who have identified the C6 methyl group as a significant metabolic liability.

Problem: Rapid Disappearance of Parent Compound in Liver Microsome Stability Assays

The initial observation of rapid parent compound depletion in an in vitro metabolic stability assay is a red flag.[14][15] The following steps will help you confirm the cause and guide your subsequent actions.

Step 1: Confirm the Metabolic "Soft Spot" via Metabolite Identification

  • Rationale: Before embarking on extensive medicinal chemistry efforts, it is crucial to definitively identify the site(s) of metabolism. An LC-MS/MS-based metabolite identification study is the gold standard for this purpose.[6][7][8]

  • Experimental Workflow:

    • Incubate the test compound with human liver microsomes (HLM) and the necessary cofactor, NADPH.[3]

    • Analyze the incubation mixture at various time points using LC-MS/MS.

    • Compare the chromatograms and mass spectra of the time-zero sample with later time points to identify new peaks corresponding to metabolites.

    • Look for characteristic mass shifts. A +16 Da shift suggests the formation of a hydroxylated metabolite (Ar-CH₂OH), and a +30 Da shift indicates a carboxylic acid metabolite (Ar-COOH).

cluster_0 Metabolite Identification Workflow A Incubate Compound with Liver Microsomes & NADPH B LC-MS/MS Analysis A->B C Data Analysis: Compare Time Points B->C D Identify Metabolites (e.g., +16 Da, +30 Da) C->D

Caption: Workflow for metabolite identification.

Step 2: Identify the Key Metabolizing Enzymes through CYP Reaction Phenotyping

  • Rationale: Knowing which CYP isoform(s) are responsible for the metabolism of your compound can provide valuable insights for designing more stable analogs. For example, if a specific, large CYP isoform like CYP3A4 is the primary culprit, steric hindrance might be a particularly effective strategy.

  • Experimental Approach:

    • Incubate the test compound with HLMs in the presence of a panel of specific CYP chemical inhibitors.

    • Measure the rate of metabolite formation in the presence and absence of each inhibitor.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor points to that CYP isoform as a key player.

    • Alternatively, use recombinant human CYP enzymes to directly assess the metabolic capability of individual isoforms.

Strategies for Mitigating Benzylic Oxidation

Once benzylic oxidation of the C6 methyl group is confirmed as the major metabolic pathway, the following medicinal chemistry strategies can be employed.

Strategy A: Bioisosteric Replacement

  • Rationale: Replacing the metabolically labile methyl group with a bioisostere that is more resistant to oxidation can be a highly effective strategy.[16][17][18] The choice of bioisostere should aim to preserve or enhance the desired pharmacological activity and physicochemical properties.

  • Common Bioisosteres for a Methyl Group:

    • Halogens (e.g., -Cl, -F): These can mimic the steric bulk of a methyl group and are electronically withdrawing, which can deactivate the ring to oxidation.[9]

    • Trifluoromethyl (-CF₃): This group is highly resistant to oxidative metabolism and can sometimes improve binding affinity.[19]

    • Cyano (-CN): A small, electron-withdrawing group that can be a suitable replacement.

  • Data-Driven Decision Making:

Analog Modification In Vitro Half-life (t½, min) Target Potency (IC₅₀, nM)
Parent-CH₃1550
Analog 1-Cl4565
Analog 2-CF₃>12040
Analog 3-CN60150

Strategy B: Deuteration (Kinetic Isotope Effect)

  • Rationale: The cleavage of the C-H bond is often the rate-limiting step in CYP-mediated oxidation.[11] By replacing the hydrogen atoms of the methyl group with their heavier isotope, deuterium, the vibrational frequency of the C-D bond is lowered, increasing the activation energy required for bond cleavage.[20][21][] This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolism.[11][12][13][23][24]

  • Experimental Approach:

    • Synthesize the deuterated analog of your compound (Ar-CD₃).

    • Perform parallel metabolic stability assays with the parent compound (Ar-CH₃) and the deuterated analog.

    • A significant increase in the metabolic stability of the deuterated analog confirms that C-H bond cleavage is rate-limiting and that deuteration is a viable strategy.

cluster_1 Kinetic Isotope Effect Strategy A Synthesize Deuterated Analog (Ar-CD3) B Parallel Stability Assays (Ar-CH3 vs. Ar-CD3) A->B C Compare Half-lives (t½) B->C D Increased t½ for Ar-CD3? - Yes: Viable Strategy - No: C-H cleavage not rate-limiting C->D

Caption: Decision workflow for deuteration.

Section 3: Detailed Experimental Protocols

This section provides standardized protocols for the key in vitro assays discussed in this guide.

Protocol 3.1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
  • Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

    • Quenching solution (e.g., acetonitrile with an internal standard)

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture.[3]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula for the assay conditions.[25][26][27]

Protocol 3.2: Metabolite Identification using LC-MS/MS
  • Objective: To identify the major metabolites of a test compound.

  • Procedure:

    • Follow the incubation procedure as described in Protocol 3.1, but use a higher concentration of the test compound to ensure detectable levels of metabolites.

    • Analyze the quenched samples using a high-resolution mass spectrometer.[6][7][8][28][29]

    • Acquire full scan MS and data-dependent MS/MS spectra.

    • Process the data using metabolite identification software. Look for potential metabolites by searching for expected mass shifts from the parent compound.

    • Analyze the MS/MS fragmentation patterns of the parent and potential metabolites to confirm the site of modification.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration with C4 Alkoxy Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, enforced by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2] A key strategy in medicinal chemistry to overcome this is the structural modification of promising compounds to optimize their physicochemical properties for BBB penetration.[3]

This guide focuses specifically on the use of C4 alkoxy (butoxy) groups as a tool to enhance CNS penetration. We will explore the mechanistic rationale, provide answers to frequently encountered questions, and offer detailed troubleshooting guides for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why consider a C4 alkoxy (butoxy) group to improve BBB penetration?

Adding a butoxy group is a strategic choice to modulate several key physicochemical properties simultaneously:

  • Increased Lipophilicity: The primary role of the butoxy group is to increase the lipophilicity of a molecule. Passive diffusion across the lipid-rich endothelial cells of the BBB is heavily dependent on a compound's lipophilicity, often measured as logP or logD.[4][][6] By increasing the carbon chain length from methoxy to butoxy, you systematically increase lipophilicity, which can enhance the rate of transcellular diffusion.[7][8]

  • Masking Polar Groups: A butoxy group can sterically shield nearby polar functional groups (like hydroxyls or amides) that form hydrogen bonds. Reducing the hydrogen bond donor count is a well-established strategy to improve BBB penetration, as it lowers the energy penalty of moving from an aqueous environment (blood) to a lipid one (cell membrane).[9]

  • Potential to Evade Efflux: The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a major efflux pump at the BBB that actively removes many drug candidates from the brain.[10][11][12] Structural modifications, including the addition of specific alkyl or alkoxy groups, can alter a compound's shape and hydrogen bonding capacity, potentially disrupting its recognition and binding by P-gp, thereby reducing efflux.[13][14]

Q2: Is a longer alkoxy chain always better? What are the risks of using a butoxy group?

No, a longer chain is not always better. While increasing lipophilicity is generally beneficial for BBB penetration, there is an optimal range. This relationship is often parabolic, meaning that once lipophilicity becomes too high, brain penetration can decrease.[4]

Key Risks and Trade-offs:

  • Over-Lipophilicity (The "Greaseball" Effect): Excessively lipophilic compounds (e.g., logP > 5) often exhibit poor aqueous solubility, high plasma protein binding, and increased susceptibility to metabolic breakdown by cytochrome P450 enzymes.[4][9] This can lead to low free drug concentration in the plasma, preventing an adequate amount from reaching the brain, and can also increase the risk of off-target toxicity.[15]

  • Decreased Aqueous Solubility: A significant increase in lipophilicity from a butoxy group can make the compound difficult to formulate for in vitro and in vivo studies, impacting the reliability of experimental data.[]

  • Metabolic Liability: The terminal methyl group of the butoxy chain can be a site for oxidative metabolism, potentially leading to rapid clearance and the formation of inactive or toxic metabolites.

Q3: How does a C4 alkoxy group compare to a C1 (methoxy) group?

The choice between a methoxy and a butoxy group is a classic medicinal chemistry decision based on balancing competing properties.

PropertyTypical Effect of Methoxy (C1)Typical Effect of Butoxy (C4)Rationale & Causality
Lipophilicity (logP) Modest IncreaseSignificant IncreaseLonger alkyl chain adds more nonpolar surface area.
Aqueous Solubility Minor DecreaseSignificant DecreaseThe compound becomes more "oil-like" and less favorable to solvate in water.
Metabolic Stability Generally stable, but O-demethylation can occur.Can be a site for ω- or (ω-1)-hydroxylation.The longer, flexible chain provides more sites for metabolic enzymes like CYPs to bind and react.
P-gp Efflux Evasion Can reduce efflux by masking H-bond donors.May be more effective at sterically hindering P-gp binding.The larger size can create a conformation that fits poorly into the P-gp binding pocket.[13]
Plasma Protein Binding Moderate IncreaseSubstantial IncreaseIncreased lipophilicity generally correlates with higher binding to albumin and other plasma proteins.[4]

Experimental Workflow & Troubleshooting Guides

This section addresses common problems encountered during the experimental validation of C4 alkoxy-modified compounds.

Logical Workflow for Assessing a C4 Alkoxy-Modified Compound

The following diagram outlines a typical workflow for evaluating the impact of a butoxy modification on a lead compound's potential for CNS activity.

BDD_Workflow cluster_0 In Silico & Physicochemical cluster_1 In Vitro Assessment cluster_2 In Vivo Validation Start Lead Compound (Poor BBB Penetration) Synth Synthesize C4 Alkoxy Analog Start->Synth Hypothesis: Increase Lipophilicity PhysChem Measure Properties: logP, logD, pKa, Solubility Synth->PhysChem PAMPA PAMPA-BBB Assay (Passive Permeability) PhysChem->PAMPA Is logP 1.5-4? Caco2 Cell-Based Assay (e.g., MDCK-MDR1) (Permeability & Efflux) PAMPA->Caco2 P_e > 4 x 10⁻⁶ cm/s? MetStab Microsomal Stability (Metabolic Fate) Caco2->MetStab Efflux Ratio < 3? PK Rodent PK Study (Plasma & Brain Conc.) MetStab->PK T½ > 30 min? Ratio Calculate Kp,uu (Brain/Plasma Ratio) PK->Ratio Decision Go/No-Go Decision Ratio->Decision Kp,uu > 0.3?

Caption: A decision-making workflow for evaluating C4 alkoxy analogs.

Troubleshooting Guide 1: Low Permeability in PAMPA-BBB Assay

Scenario: You've synthesized the C4 alkoxy analog, and its calculated logP is in the ideal range (e.g., 2.5). However, the Parallel Artificial Membrane Permeability Assay (PAMPA) result shows low permeability (Pₑ < 2.0 x 10⁻⁶ cm/s).

Potential Cause Explanation & Validation Recommended Action
Poor Aqueous Solubility The compound may be precipitating out of the donor well solution, artificially lowering the concentration gradient.Verify Solubility: Use nephelometry or visual inspection under a microscope to check for precipitation in the assay buffer. Action: Re-run the assay at a lower concentration or with a co-solvent (e.g., up to 1% DMSO), ensuring the co-solvent doesn't disrupt the artificial membrane.
Molecular Rigidity/Shape The butoxy group may have induced a molecular conformation that is too bulky or rigid to efficiently partition into and transit the lipid membrane, despite having an optimal logP.Analyze Structure: Compare the 3D conformation of your parent compound and the butoxy analog. Action: Consider synthesizing analogs with different alkoxy chain lengths (e.g., C2-ethoxy, C3-propoxy) or branching (isobutoxy) to alter the molecular shape while maintaining lipophilicity.
Intramolecular Hydrogen Bonding The butoxy group, instead of shielding external polar groups, might be folding back to form an intramolecular hydrogen bond, creating a more polar "face" that resists membrane partitioning.Computational Modeling: Use software to predict low-energy conformations and the likelihood of intramolecular H-bonds. Action: Modify the scaffold to prevent this conformation or introduce a different group that more effectively masks the polar region.
Troubleshooting Guide 2: High Efflux Ratio in MDCK-MDR1 Assay

Scenario: Your compound shows good passive permeability in the PAMPA assay, but in a cell-based assay using MDCK cells overexpressing P-gp (MDR1), you observe a high efflux ratio (ER > 5). This indicates the compound is a substrate for the P-gp efflux pump.[16][17]

Potential Cause Explanation & Validation Recommended Action
P-gp Pharmacophore Still Present The addition of the butoxy group was insufficient to disrupt the key structural features (pharmacophore) recognized by P-gp. P-gp recognition is complex and not solely dependent on lipophilicity.[12]Confirm with Inhibitor: Re-run the assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).[7] A significant reduction in the efflux ratio confirms P-gp involvement. Action: Further structural modifications are needed. Try moving the butoxy group to a different position or reducing the number of hydrogen bond donors elsewhere in the molecule.[17]
Involvement of Other Transporters The compound might be a substrate for other relevant BBB efflux transporters, such as Breast Cancer Resistance Protein (BCRP).Test with BCRP Cells: If available, use a cell line specifically overexpressing BCRP (e.g., MDCK-BCRP) to test for efflux. Action: If the compound is a BCRP substrate, medicinal chemistry strategies to mitigate BCRP efflux (which can differ from P-gp strategies) must be employed.
High Non-Specific Binding The high lipophilicity of the butoxy-modified compound may cause it to stick to the plastic wells or cell membranes, confounding the permeability measurement and artificially inflating the calculated efflux.Measure Recovery: Quantify the total amount of compound in the donor, receiver, and cell lysate/plate at the end of the experiment. Poor mass balance (<80% recovery) suggests significant non-specific binding. Action: Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer or use low-binding plates.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid, high-throughput method to assess a compound's ability to cross a lipid membrane via passive diffusion, simulating the BBB.[16]

Objective: To determine the effective permeability (Pₑ) of a test compound.

Materials:

  • 96-well filter plates (PVDF membrane, 0.45 µm pores)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) or a synthetic lipid mixture

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards (high/low permeability controls)

Step-by-Step Methodology:

  • Prepare Lipid Solution: Dissolve the brain lipid extract in dodecane to a final concentration of 20 mg/mL.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid-dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate, leaving a stable artificial lipid membrane.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (typically with a small percentage of DMSO, <1%) to a final concentration of 100-200 µM. Add this solution to the wells of the filter plate (the donor compartment).

  • Prepare Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.

  • Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pₑ): The effective permeability is calculated using the following equation: Pₑ = C x [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] Where C is a constant derived from the assay volume and membrane area.

References

Validation & Comparative

A Comparative Guide for Medicinal Chemists: The Octahydrofuro[3,4-c]pyridine Scaffold vs. the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, celebrated for its prevalence in FDA-approved drugs and its synthetic tractability.[1][2][3] However, the pursuit of novel chemical space and optimized pharmacological profiles has driven the exploration of more complex, three-dimensional structures. Among these, the octahydrofuro[3,4-c]pyridine scaffold emerges as a compelling alternative—a rigid bioisostere designed to overcome some of the inherent limitations of its flexible monocyclic counterpart.

This guide provides an in-depth comparison of these two scaffolds, examining their structural nuances, physicochemical properties, and profound implications for drug design. By synthesizing experimental data and established principles, we aim to equip researchers with the insights needed to strategically select the optimal scaffold for their therapeutic targets.

Part 1: The Conformational Landscape - Flexibility vs. Rigidity

The most striking difference between the piperidine and this compound scaffolds lies in their conformational freedom.

The Piperidine Scaffold: As a six-membered saturated heterocycle, piperidine predominantly adopts a chair conformation, similar to cyclohexane.[4] This conformation is not static; it undergoes rapid ring inversion, allowing substituents to interchange between axial and equatorial positions.[4] While this flexibility can be advantageous, enabling the molecule to adapt to various binding pockets, it can also lead to a loss of binding entropy and reduced selectivity, as the molecule expends energy to adopt the correct bioactive conformation.

The this compound Scaffold: The fusion of a tetrahydrofuran ring to the piperidine core introduces significant conformational rigidity. This bicyclic structure effectively "locks" the six-membered ring into a specific chair-like conformation, drastically reducing its ability to undergo ring inversion. This pre-organization means that substituents are held in well-defined spatial orientations, a crucial attribute for designing highly selective ligands. This concept, often termed "escaping flatland," is a key strategy in modern drug discovery to improve compound properties by moving into three-dimensional space.[5]

G cluster_piperidine Piperidine: Conformational Flexibility cluster_fused This compound: Conformational Rigidity Piperidine_Eq Equatorial Conformer Piperidine_Ax Axial Conformer Piperidine_Eq->Piperidine_Ax Ring Flip Flexibility High Conformational Entropy Rigidity Low Conformational Entropy Fused_Scaffold Locked Conformation

Caption: Conformational freedom of piperidine vs. the locked this compound.

Part 2: Comparative Physicochemical Properties

The introduction of the fused oxygen-containing ring does more than just restrict conformation; it fundamentally alters the scaffold's physicochemical profile. These changes have direct consequences for a compound's solubility, permeability, and acid-base properties.

PropertyPiperidine (Typical)This compound (Predicted)Rationale for Difference
pKa ~11.2[4]8.5 - 9.5The electron-withdrawing inductive effect of the ether oxygen atom reduces the electron density on the nitrogen, decreasing its basicity.[6]
cLogP / LogD7.4 ~0.5 (unsubstituted)< 0 (unsubstituted)The polar ether oxygen increases hydrophilicity, leading to a lower calculated LogP and, consequently, a lower LogD at physiological pH.[7]
Polar Surface Area (PSA) 12.0 Ų~21.3 ŲThe addition of the ether oxygen atom significantly increases the polar surface area, which can enhance water solubility.
3D Shape Flexible, dynamicRigid, V-shaped[8]Fused ring system creates a defined, non-planar shape with fixed substituent vectors.

Note: Exact values for the this compound scaffold can vary based on stereochemistry and substitution, but the trends shown are generally applicable.

Part 3: Implications for Drug Design and Pharmacology

The structural and physicochemical differences between the two scaffolds translate directly into distinct pharmacological profiles. The choice between them is a strategic decision in lead optimization.

Binding Affinity and Selectivity

The conformational rigidity of the this compound scaffold is its most powerful asset for enhancing selectivity. By presenting substituents in fixed three-dimensional arrangements, it can achieve a more precise and higher-energy interaction with a specific biological target while avoiding off-target interactions. This pre-organization minimizes the entropic penalty upon binding, which can lead to a significant increase in binding affinity.

In contrast, while the flexibility of piperidine allows it to fit into numerous binding sites, this same property can make it challenging to achieve high selectivity between closely related receptor subtypes.[2]

G cluster_piperidine Piperidine Scaffold cluster_fused This compound Scaffold p Flexible Piperidine Core p_sub Substituent (R) p->p_sub Multiple Orientations (Rotation) receptor Receptor Binding Pocket p_sub->receptor Lower Selectivity f Rigid Fused Core f_sub Substituent (R) f->f_sub Fixed Vector f_sub->receptor Higher Potency & Selectivity

Caption: Fixed substituent vectors on rigid scaffolds can improve receptor binding.

Pharmacokinetics (ADME)

The altered physicochemical properties have profound effects on a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Solubility: The increased polarity and PSA of the this compound scaffold generally lead to improved aqueous solubility, a common hurdle in drug development.[9]

  • Metabolic Stability: Piperidine rings are susceptible to metabolism by cytochrome P450 enzymes, often through oxidation at carbons alpha to the nitrogen. The rigid, bicyclic nature of the this compound may shield these positions or be less readily accepted by metabolic enzymes, potentially improving metabolic stability.[10]

  • Permeability: The lower pKa of the fused scaffold means that at physiological pH (7.4), a larger fraction of the molecule will be in its neutral, more membrane-permeable form compared to a corresponding piperidine analog. This can be a critical advantage for oral absorption and CNS penetration.[11]

Case Studies

Piperidine: The piperidine scaffold is ubiquitous in medicine.[1] Examples include:

  • Haloperidol: An antipsychotic agent where the piperidine core is crucial for its interaction with dopamine receptors.

  • Donepezil: An acetylcholinesterase inhibitor for Alzheimer's disease, demonstrating the scaffold's utility in CNS-acting drugs.[12]

  • Fentanyl: A potent opioid analgesic, highlighting the versatility of the piperidine motif.

This compound: While less common, this scaffold and its close analogs are featured in innovative drug discovery programs. For instance, it has been synthesized as part of compound libraries for the European Lead Factory, highlighting its value in exploring novel chemical space for new drug targets.[13][14] Its rigid nature makes it an attractive candidate for developing kinase inhibitors and ligands for G-protein coupled receptors where precise positioning of substituents is paramount.

Part 4: Experimental Protocol - Comparative Determination of LogD₇.₄

To empirically validate the predicted differences in lipophilicity, a shake-flask LogD determination is the gold-standard method.[15][16] This protocol outlines a direct comparison.

Objective: To measure and compare the distribution coefficient (LogD) at pH 7.4 for a piperidine-containing compound and its corresponding this compound analog.

Materials:

  • Test Compound 1 (Piperidine analog)

  • Test Compound 2 (this compound analog)

  • 1-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (pre-saturated with 1-octanol)

  • Volumetric flasks, pipettes, and 2 mL glass vials

  • Vortex mixer and centrifuge

  • HPLC-UV system for analysis

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.[15]

  • Partitioning: a. In a 2 mL glass vial, add 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated PBS (pH 7.4). b. Add 10 µL of the 10 mM stock solution of Test Compound 1 to the vial. c. Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing and partitioning.[17] d. Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.[17] e. Repeat steps 2a-2d for Test Compound 2.

  • Sampling: a. Carefully pipette a known volume (e.g., 200 µL) from the top 1-octanol layer into a clean HPLC vial. b. Carefully pipette a known volume (e.g., 200 µL) from the bottom aqueous (PBS) layer into a clean HPLC vial, taking care not to disturb the interface.

  • Analysis: a. Analyze the concentration of the compound in both the 1-octanol and PBS samples using a validated HPLC-UV method. b. Generate a calibration curve to accurately quantify the concentrations ([C]oct and [C]aq).

  • Calculation: a. Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([C]oct / [C]aq) .[17]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Prepare 10 mM Stock in DMSO B 2. Add Octanol, PBS, & Stock to Vial A->B C 3. Vortex (3 min) B->C D 4. Centrifuge (10 min) C->D E 5. Sample Aqueous & Organic Layers D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate LogD F->G

Caption: Workflow for the experimental determination of LogD₇.₄.

Conclusion and Strategic Outlook

The choice between a piperidine and an this compound scaffold is a classic medicinal chemistry trade-off between simplicity and sophistication.

  • The piperidine scaffold remains an invaluable, synthetically accessible building block, ideal for initial screening and exploring broad structure-activity relationships.[18][19] Its flexibility is a double-edged sword, offering versatility at the potential cost of selectivity and binding affinity.

  • The This compound scaffold represents a powerful tool for lead optimization. Its conformational rigidity, altered physicochemical properties (lower pKa, higher polarity), and potential for improved metabolic stability offer rational pathways to enhance selectivity, solubility, and pharmacokinetic profiles.[13] The primary drawback is increased synthetic complexity.

As drug discovery continues to demand compounds with highly specific and optimized properties, the strategic incorporation of rigid, three-dimensional scaffolds like this compound will become increasingly vital. It serves not as a universal replacement for piperidine, but as a sophisticated and potent alternative for overcoming specific challenges in the journey from a hit compound to a clinical candidate.

References

Validating the Bioactivity of Synthesized Octahydrofuro[3,4-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced selectivity and efficacy is perpetual. The Octahydrofuro[3,4-c]pyridine scaffold has emerged as a promising framework in the design of neuromodulatory agents, particularly for targeting muscarinic acetylcholine receptors. This guide provides an in-depth, technical comparison for validating the bioactivity of a synthesized this compound derivative, with a focus on its potential as a muscarinic M1 receptor agonist, a key target in the therapeutic strategy for Alzheimer's disease and other cognitive disorders.[1]

This document is structured to provide not just a methodology, but a comprehensive understanding of the experimental choices, the establishment of a self-validating system, and a comparative analysis against established muscarinic agonists.

The Rationale for Targeting the Muscarinic M1 Receptor

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is highly expressed in the cerebral cortex and hippocampus, regions integral to cognitive functions such as memory and learning. Its activation has been a focal point in the development of therapies for Alzheimer's disease.[2] The design of selective M1 agonists is a strategic approach to potentially mitigate the cognitive decline associated with this neurodegenerative condition. The this compound scaffold, through bioisosteric replacement and structural modifications of known muscarinic ligands, presents a novel avenue for the development of such selective agonists.[3][4]

Synthesis of a Representative this compound Derivative

While a plethora of synthetic routes exist for heterocyclic compounds, a common approach for the synthesis of furopyridine derivatives involves a multi-step process. A representative synthesis of a 4-substituted tetrahydrofuro[3,2-c]pyridine, a structurally related analog, is achieved through a Pictet-Spengler reaction. This method involves the condensation of an appropriate amine with an aldehyde, followed by an acid-catalyzed cyclization.[5] For the purposes of this guide, we will consider a synthesized this compound derivative, hereafter referred to as OHFP-001 . The specific substitutions on the core scaffold are designed based on structure-activity relationship (SAR) studies of related pyridine derivatives, which suggest that certain functional groups can enhance M1 receptor affinity and agonist activity.[6]

Comparative Framework: Established Muscarinic Agonists

To provide a robust validation of OHFP-001's bioactivity, a comparative analysis against well-characterized muscarinic agonists is essential. The following compounds have been selected for their distinct profiles:

  • Xanomeline: A functionally selective M1/M4 muscarinic receptor agonist.[7] It serves as a crucial positive control due to its well-documented M1 agonist activity and its unique wash-resistant binding properties.[8][9]

  • Cevimeline: An M1 and M3 selective muscarinic agonist, approved for the treatment of Sjögren's syndrome.[3] Its known efficacy in stimulating glandular secretion via M3 receptors provides a point of comparison for off-target effects.[4]

  • Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and xerostomia.[2] Its broad activity across muscarinic receptor subtypes makes it a useful tool for assessing the selectivity of novel compounds.[10]

Experimental Workflow for Bioactivity Validation

The validation of OHFP-001 as a potential M1 muscarinic agonist will follow a logical and rigorous workflow, from primary screening to functional characterization.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates Target Proteins Agonist OHFP-001 (Agonist) Agonist->M1R Binds

References

A Comparative Guide to the Efficacy of Tetrahydrofuro[3,2-c]pyridine-Based JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel class of Janus kinase (JAK) inhibitors based on the 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine scaffold. As a senior application scientist, the goal of this document is to offer an in-depth analysis of their performance, supported by experimental data and methodologies, to aid in the evaluation of this promising class of compounds. We will focus on a specific, potent example from this class and compare it to a well-established clinical inhibitor, Tofacitinib.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of signal transduction for numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative disorders and cancers, making JAKs significant therapeutic targets.[3][4]

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other, as well as the receptor itself.[5] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by the JAKs.[5] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.[2][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT 4. Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene Regulation

Caption: The Janus Kinase (JAK)-STAT signaling cascade.

Comparative Efficacy of a Tetrahydrofuro[3,2-c]pyridine-Based Inhibitor

A novel series of JAK inhibitors featuring a 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino scaffold has been developed, showing potent anti-inflammatory properties.[7][8] For the purpose of this guide, we will focus on a particularly potent compound from this series, designated as Compound 7j , and compare its in vitro efficacy against the well-established pan-JAK inhibitor, Tofacitinib .[8]

Tofacitinib functions as an ATP-competitive inhibitor, primarily targeting JAK1 and JAK3, with some activity against JAK2.[9][10] It is approved for the treatment of several inflammatory conditions, including rheumatoid arthritis.[11]

The comparative inhibitory activities of Compound 7j and Tofacitinib against the four JAK isoforms are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Compound 7j 2.10.71.83.5
Tofacitinib 112201>1000

Data for Compound 7j and Tofacitinib are sourced from Wang et al. (2019)[8] and Meyer et al. (2010)[12] respectively.

From the data, Compound 7j demonstrates potent, low nanomolar inhibition across all four JAK isoforms, with particularly strong activity against JAK2.[7][8] In comparison, Tofacitinib shows a preference for JAK3 and, to a lesser extent, JAK2 and JAK1, with minimal activity against TYK2.[12] The broader and more potent profile of Compound 7j suggests it may have a different therapeutic window and range of applications compared to Tofacitinib. In vivo studies have indicated that Compound 7j possesses favorable pharmacokinetic properties and exhibits slightly better anti-inflammatory efficacy than Tofacitinib at the same dosage in animal models.[7][8]

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize JAK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.[1][13]

Kinase_Assay_Workflow Start Start Prep Prepare serial dilutions of test compound in DMSO Start->Prep Dispense Dispense compound dilutions into 384-well plate Prep->Dispense AddEnzyme Add recombinant JAK enzyme and substrate peptide Dispense->AddEnzyme Incubate1 Incubate to allow compound-enzyme binding AddEnzyme->Incubate1 AddATP Initiate reaction by adding ATP solution Incubate1->AddATP Incubate2 Incubate at room temperature for 60 min AddATP->Incubate2 Terminate Terminate reaction and detect remaining ATP (e.g., ADP-Glo) Incubate2->Terminate Analyze Analyze luminescence and calculate % inhibition Terminate->Analyze IC50 Determine IC50 value from dose-response curve Analyze->IC50 End End IC50->End

Caption: Workflow for an in vitro JAK kinase inhibition assay.

Step-by-Step Methodology: [1][14]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Compound 7j) in 100% DMSO, starting from a 1 mM stock solution.

  • Assay Plate Preparation: Using an acoustic liquid handler, transfer approximately 50 nL of each compound dilution into the wells of a white, opaque 384-well assay plate. Include wells with DMSO only for no-inhibition (100% activity) and no-enzyme controls.

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant human JAK enzyme (e.g., JAK2) and a suitable substrate peptide (e.g., poly(Glu, Tyr)) in a kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (at a concentration near the Km for the specific JAK enzyme) to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay

This assay measures the inhibitory effect of a compound on the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of efficacy.[15][16]

pSTAT_Assay_Workflow Start Start Culture Culture and serum-starve cells (e.g., Jurkat T-cells) Start->Culture Pretreat Pre-treat cells with test compound dilutions for 1 hour Culture->Pretreat Stimulate Stimulate with cytokine (e.g., IL-2) for 15-30 min Pretreat->Stimulate Lyse Lyse cells and quantify protein concentration Stimulate->Lyse WesternBlot Perform Western Blot analysis Lyse->WesternBlot PrimaryAb Incubate with anti-pSTAT and anti-total STAT antibodies WesternBlot->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect bands using ECL and imaging system SecondaryAb->Detect Analyze Quantify band intensities and normalize pSTAT to total STAT Detect->Analyze End End Analyze->End

Caption: Workflow for a cellular phospho-STAT inhibition assay via Western Blot.

Step-by-Step Methodology (Western Blot): [15]

  • Cell Culture and Starvation: Culture a relevant cell line (e.g., human T-cells) in appropriate media. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Seed the starved cells in a multi-well plate. Add serial dilutions of the test compound and incubate for 1 hour at 37°C. Include a vehicle (DMSO) control.

  • Cytokine Stimulation: Add a cytokine known to activate the JAK-STAT pathway in the chosen cell line (e.g., IL-2 to stimulate pSTAT5) to a final concentration that elicits a robust response.[16] Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately terminate the stimulation by placing the plate on ice. Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Normalize the protein concentration for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate overnight with primary antibodies specific for a phosphorylated STAT protein (e.g., pSTAT5) and total STAT5 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL chemiluminescent substrate. Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal for each sample to determine the dose-dependent inhibition.

Discussion and Future Perspectives

The 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino scaffold represents a promising foundation for the development of novel JAK inhibitors.[7] Compound 7j, a key example from this series, demonstrates potent, low-nanomolar inhibition of all four JAK family members.[8] This broad-spectrum activity profile distinguishes it from more selective inhibitors like Tofacitinib and may offer therapeutic advantages in diseases where multiple cytokine pathways are dysregulated.

The causality behind the experimental choices described is rooted in a tiered approach to inhibitor characterization. The in vitro kinase assay provides a direct measure of enzymatic inhibition, which is essential for initial potency determination and structure-activity relationship (SAR) studies.[3][13] The cellular phospho-STAT assay then validates this activity in a more complex biological system, confirming that the compound can penetrate the cell membrane and engage its target in a physiological context.[15][17]

Further research should focus on elucidating the detailed SAR of this scaffold to potentially develop inhibitors with tailored selectivity profiles.[18] For instance, enhancing selectivity for JAK1 could reduce the hematological side effects associated with JAK2 inhibition.[19] The favorable in vivo data for Compound 7j suggests that this class of inhibitors is worthy of continued preclinical and, potentially, clinical development for the treatment of a range of immune-mediated inflammatory diseases.[8]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives and Analogs as Multi-Target Ligands for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives and their structurally related analogs. The focus is on their potential as multi-target-directed ligands (MTDLs) for the treatment of complex neurodegenerative disorders like Alzheimer's disease. We will objectively compare the performance of various structural modifications against key pathological targets, supported by experimental data from peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and neuropharmacology.

Introduction: The Rationale for a Multi-Target Approach

Neurodegenerative diseases, particularly Alzheimer's disease (AD), are characterized by a complex pathophysiology involving multiple interconnected pathways. Key pathological hallmarks include the aggregation of amyloid-beta (Aβ) peptides into senile plaques and the hyperphosphorylation of tau protein, leading to neurofibrillary tangles.[1] Additionally, cholinergic dysfunction, resulting from the breakdown of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contributes significantly to cognitive decline.[2] Monoamine oxidases (MAO-A and MAO-B) are also implicated in the progression of AD through their role in oxidative stress and the metabolism of neurotransmitters. Given this complexity, a therapeutic strategy employing multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these targets holds significant promise over single-target agents.[1]

The 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold represents a promising framework for the design of such MTDLs. Its rigid, fused-ring system provides a defined three-dimensional structure for interaction with various biological targets, while offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of this scaffold and its close analogs, providing a comparative analysis of their performance against key AD-related targets.

Comparative SAR Analysis of Tetrahydrobenzofuro[2,3-c]pyridine Analogs

While a comprehensive SAR study on the exact 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold is limited in publicly available literature, extensive research on the closely related 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one framework provides invaluable insights. The primary difference lies in the replacement of the furan oxygen with a carbonyl group in the pyran ring, yet the overall topology and potential for substituent placement are highly analogous.

Substitutions on the Aromatic Ring (Benzene Moiety)

Modifications on the benzene portion of the scaffold significantly influence the inhibitory activities against cholinesterases and MAO enzymes.

  • Position and Nature of Substituents: The placement and electronic properties of substituents on the aromatic ring are critical. For instance, in the 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one series, the introduction of a chlorine atom at the 7-position generally enhances AChE and BChE inhibition. However, the specific substitution pattern can dictate selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents plays a crucial role. In many heterocyclic inhibitor classes, electron-withdrawing groups in specific positions can enhance activity by modulating the pKa of the molecule or through specific interactions with the enzyme's active site.[3]

Modifications on the Pyridine Ring

The nitrogen atom in the pyridine ring is a key feature, often involved in crucial interactions with the catalytic or peripheral anionic site of cholinesterases.

  • N-Substitution: The substituent on the pyridine nitrogen is a major determinant of activity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. However, the introduction of bulkier groups can lead to steric hindrance and a decrease in potency. In the case of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives, N-benzylation has been explored, with the substituents on the benzyl ring further modulating the activity profile.

The Influence of the Fused Ring System

The nature of the heterocyclic ring fused to the pyridine is fundamental to the overall pharmacological profile.

  • Furan vs. Pyranone: The oxygen atom in the furan ring of the target scaffold is expected to act as a hydrogen bond acceptor, which can be a critical interaction in the binding pocket of various enzymes. In the analogous pyranone series, the carbonyl group also serves as a hydrogen bond acceptor.

  • Other Fused Systems: Studies on related scaffolds like 2-arylbenzofurans and 3-arylbenzofuranones have also demonstrated potent cholinesterase and β-secretase inhibitory activities, highlighting the importance of the benzofuran moiety in designing anti-AD agents.[4][5] For example, a series of 2-arylbenzofuran derivatives showed dual inhibition of cholinesterases and BACE1, with one compound exhibiting an IC50 value against AChE of 0.086 µM, comparable to the standard drug donepezil.[6]

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of representative compounds from a study on 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives, which serve as close analogs to the target scaffold. This data provides a quantitative basis for comparing the effects of different structural modifications.

Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activities of 1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one Derivatives

Compound IDR1R2eeAChE IC50 (µM)eqBuChE IC50 (µM)hMAO-A IC50 (µM)hMAO-B IC50 (µM)
1c H7-Cl> 100> 1002.65> 10
3b Benzyl7-Cl1.844.350.89> 10
4 H8-Cl1.232.11> 100.89
5a BenzylH0.981.56> 10> 10

Data extracted from a study on 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives.

Table 2: Inhibition of Aβ Aggregation by Selected Derivatives

Compound IDAβ42 Self-Aggregation Inhibition (%) at 10 µM
1c 35.4
3b 45.2
4 28.9
5a 55.8

Data extracted from a study on 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel) in phosphate buffer

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils.

Principle: ThT exhibits a significant increase in fluorescence emission upon binding to Aβ fibrils. This property is used to monitor the extent of Aβ aggregation over time. Inhibitors of aggregation will result in a lower fluorescence signal compared to the control.

Materials and Reagents:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) solution in PBS

  • Test compounds (inhibitors) dissolved in DMSO

  • Black 96-well plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ1-42 Preparation:

    • Dissolve Aβ1-42 peptide in HFIP to an appropriate concentration and incubate to ensure monomerization.

    • Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.

    • Resuspend the peptide film in DMSO to create a stock solution.

  • Aggregation Assay:

    • Dilute the Aβ1-42 stock solution in PBS to the desired final concentration (e.g., 10 µM) in the wells of the black 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include a control with only DMSO.

    • Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-48 hours) to allow for aggregation.

  • ThT Fluorescence Measurement:

    • After incubation, add the ThT solution to each well to a final concentration of, for example, 5 µM.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation for each inhibitor concentration by comparing the fluorescence intensity to the control.

    • Determine the IC50 value for inhibition of aggregation.

Visualizations

General SAR Workflow for Tetrahydrobenzofuro[2,3-c]pyridine Analogs

SAR_Workflow cluster_scaffold Core Scaffold Modification cluster_modifications Structural Modifications cluster_assays Biological Evaluation cluster_analysis Data Analysis Scaffold 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Core Aromatic Aromatic Ring Substitutions (e.g., Halogens, Alkoxy) Scaffold->Aromatic Modify Pyridine Pyridine N-Substitutions (e.g., Alkyl, Benzyl) Scaffold->Pyridine Modify Fused Fused Ring Analogs (e.g., Chromenone, Benzofuran) Scaffold->Fused Compare AChE AChE/BChE Inhibition Assays Aromatic->AChE MAO MAO-A/B Inhibition Assays Aromatic->MAO Abeta Aβ Aggregation Assays Aromatic->Abeta Pyridine->AChE Pyridine->MAO Pyridine->Abeta Fused->AChE Fused->MAO Fused->Abeta SAR_Analysis SAR Analysis (IC50/EC50 Determination) AChE->SAR_Analysis MAO->SAR_Analysis Abeta->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Inform

Caption: A generalized workflow for the SAR study of tetrahydrobenzofuro[2,3-c]pyridine analogs.

Multi-Target Pathophysiology of Alzheimer's Disease

AD_Pathways cluster_pathology Pathological Outcomes AChE AChE / BChE Cholinergic_Deficit Cholinergic Deficit AChE->Cholinergic_Deficit Leads to Abeta Aβ Aggregation Plaques Amyloid Plaques Abeta->Plaques Forms MAO MAO-A / MAO-B Oxidative_Stress Oxidative Stress MAO->Oxidative_Stress Contributes to Cognitive_Decline Cognitive Decline Cholinergic_Deficit->Cognitive_Decline Plaques->Cognitive_Decline Oxidative_Stress->Cognitive_Decline

Caption: Key pathological targets in Alzheimer's disease addressed by MTDLs.

Conclusion and Future Directions

The 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold and its analogs, such as the 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones, represent a promising class of compounds for the development of multi-target-directed ligands for Alzheimer's disease. The SAR studies on these analogs reveal that strategic modifications to the aromatic and pyridine rings can effectively modulate their inhibitory potency and selectivity against key pathological targets, including cholinesterases, monoamine oxidases, and Aβ aggregation.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of the core 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold to establish a more direct and comprehensive SAR. Fine-tuning the substituents on all three ring systems will be crucial for optimizing the multi-target activity profile and improving pharmacokinetic properties, such as blood-brain barrier permeability. The ultimate goal is to develop a single chemical entity that can effectively and safely address the multifaceted nature of neurodegenerative diseases.

References

A Comparative Guide to the In Vivo Efficacy of Novel Allosteric PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PAK4 in Oncology

p21-activated kinase 4 (PAK4) has emerged as a critical signaling node in numerous cancers, including those of the pancreas, breast, colon, and lung.[1][2][3][4] As a key effector of the Rho family GTPases, particularly Cdc42, PAK4 is implicated in a host of oncogenic processes such as cell proliferation, survival, migration, and invasion.[3][5][6] Its overexpression is frequently correlated with poor prognosis, making it an attractive therapeutic target.[4][7]

Historically, kinase drug discovery has centered on ATP-competitive inhibitors.[8] However, the high homology of the ATP-binding pocket across the kinome presents a significant challenge for developing highly selective inhibitors, often leading to off-target effects.[9][10] Allosteric inhibition offers a promising alternative. By binding to less conserved sites distinct from the ATP pocket, allosteric modulators can achieve greater selectivity and offer novel mechanisms of action, such as inducing protein degradation rather than solely blocking catalytic activity.[8][11][12]

This guide focuses on KPT-9274, a first-in-class, orally bioavailable PAK4 allosteric modulator, and compares its in vivo performance with the well-characterized, potent ATP-competitive inhibitor, PF-3758309.[7][13][14]

Mechanistic Landscape: Allosteric vs. ATP-Competitive Inhibition

To understand the functional consequences of these two inhibitory strategies, it is crucial to first visualize the PAK4 signaling cascade.

The PAK4 Signaling Pathway

PAK4 is activated downstream of Rho GTPases like Cdc42.[3] This activation triggers a cascade of phosphorylation events, impacting cytoskeletal dynamics, gene expression, and cell survival through effectors like LIMK1, GEF-H1, and β-catenin.[1][3][6]

PAK4_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Oncogenic Functions Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinases (RTKs) GEFs Guanine Nucleotide Exchange Factors (GEFs) RTK->GEFs Cdc42_GTP Cdc42-GTP (Active) GEFs->Cdc42_GTP GDP -> GTP Cdc42_GDP Cdc42-GDP (Inactive) PAK4 PAK4 Cdc42_GTP->PAK4 Binds & Activates beta_catenin β-catenin Activation Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) beta_catenin->Gene_Transcription LIMK1 LIMK1 Cofilin Cofilin (Inactive) LIMK1->Cofilin Phosphorylates Actin_Dynamics Cytoskeletal Remodeling Cofilin->Actin_Dynamics Migration_Invasion Migration & Invasion Actin_Dynamics->Migration_Invasion Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Apoptosis_Inhibition Apoptosis Inhibition ATP_Competitive_Inhibitor ATP-Competitive Inhibition (e.g., PF-3758309) ATP_Competitive_Inhibitor->PAK4 PAK4->beta_catenin PAK4->LIMK1 PAK4->Apoptosis_Inhibition

Figure 1: Simplified PAK4 Signaling Pathway and Points of Inhibition.
Contrasting Mechanisms of Action

  • ATP-Competitive Inhibition (e.g., PF-3758309): These molecules bind to the kinase domain's ATP-binding pocket, directly competing with ATP.[14][15] This action blocks the transfer of phosphate to downstream substrates, thereby inhibiting the kinase's catalytic function.[8] PF-3758309 is a potent, pyrrolopyrazole-based inhibitor that has demonstrated activity against PAK1, PAK4, PAK5, and PAK6.[13][16]

  • Allosteric Modulation (e.g., KPT-9274): KPT-9274 represents a novel mechanism. Instead of inhibiting kinase activity directly, these modulators bind to a different site on the PAK4 protein.[11][17] This binding event does not prevent ATP binding but induces a conformational change that leads to the destabilization and subsequent degradation of the PAK4 protein.[11][18] This unique mechanism can overcome limitations of kinase inhibitors, especially since PAK4 has both kinase-dependent and -independent functions.[11][19] It is important to note that KPT-9274 is a dual inhibitor, also targeting nicotinamide phosphoribosyltransferase (NAMPT).[7][9]

Comparative In Vivo Efficacy

The ultimate test of a therapeutic agent is its performance in a living system. Here, we compare the published in vivo efficacy of the allosteric modulator KPT-9274 with the ATP-competitive inhibitor PF-3758309 in various xenograft models.

Inhibitor Compound Type Cancer Model Dosing Regimen Key Efficacy Result(s) Toxicity Notes Reference(s)
KPT-9274 Allosteric ModulatorTriple-Negative Breast Cancer (MDA-MB-231 Xenograft)150 mg/kg, oral, twice daily (4x/week) for 6 weeks~5-fold reduction in tumor volume and weight. Significant decrease in PAK4 protein levels in tumors.No significant effect on mice body weight.[11][19]
KPT-9274 Allosteric ModulatorPancreatic Ductal Adenocarcinoma (PDAC Xenograft)200 mg/kg, oral, dailyRemarkable single-agent anti-tumor activity.Well-tolerated with no signs of toxicity.[17][20]
KPT-9274 Allosteric ModulatorDiffuse Large B-Cell Lymphoma (WSU-DLCL2 Xenograft)Not specified~50% reduction in tumor volume.No significant change in body weight.[7]
KPT-9274 Allosteric ModulatorRenal Cell Carcinoma (786-O Xenograft)100 or 200 mg/kg, oral, twice dailyDose-dependent inhibition of tumor growth.No apparent toxicity.[21]
PF-3758309 ATP-CompetitiveMultiple Human Tumor Xenografts (e.g., HCT116 Colon)Not specifiedBlocks tumor growth; plasma EC50 of 0.4 nM in the most sensitive model. Induces apoptosis.Clinical trials terminated due to undesirable characteristics.[14][15][18]

Expert Insights: The data reveal a compelling narrative. The allosteric modulator KPT-9274 demonstrates significant and well-tolerated anti-tumor activity across a range of aggressive cancer models, including triple-negative breast cancer and pancreatic cancer.[11][17] Its unique mechanism of inducing PAK4 degradation appears to translate into potent in vivo efficacy with a favorable safety profile in preclinical models.[11][21] In contrast, while the ATP-competitive inhibitor PF-3758309 showed high potency, its clinical development was halted, highlighting potential challenges with this class of inhibitors, which could be related to selectivity or off-target effects.[18][22]

Experimental Protocol: A Validated Xenograft Efficacy Study

To ensure the reproducibility and integrity of in vivo studies, a meticulously planned and executed protocol is paramount. The following is a representative, self-validating workflow for assessing the efficacy of a novel PAK4 inhibitor using a subcutaneous xenograft model.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Analysis A 1. Cell Line Culture (e.g., MDA-MB-231) Reach 80-90% confluency B 2. Cell Harvesting & Prep - Trypsinize cells - Wash with PBS - Resuspend in PBS/Matrigel (1:1) - Adjust to 5x10^7 cells/mL A->B C 3. Subcutaneous Injection - 6-8 week old female athymic nude mice - Inject 100 µL cell suspension (5x10^6 cells) - Right flank B->C D 4. Tumor Growth Monitoring - Palpate for tumors (5-7 days) - Measure tumor volume 2-3x weekly - Monitor animal health & body weight C->D E 5. Randomization & Dosing - Randomize mice when tumors reach ~100-150 mm³ - Begin treatment (e.g., Oral gavage) - Vehicle Control vs. Treatment Groups D->E F 6. Endpoint Analysis - Continue monitoring tumor volume & weight - At study end, sacrifice mice - Excise tumors for weight measurement E->F G 7. Ex Vivo Analysis - Tumor homogenization - Western Blot (for PAK4 levels) - Histology (IHC) F->G

Figure 2: Standard Workflow for an In Vivo Xenograft Efficacy Study.
Detailed Step-by-Step Methodology

This protocol is adapted from standard procedures for establishing xenograft models.[23][24][25]

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete growth medium and sterile PBS

  • Trypsin-EDTA

  • Matrigel®

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)[23]

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in T-75 flasks to 80-90% confluency. Causality: Ensuring cells are in a logarithmic growth phase provides a robust and consistent population for implantation.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.[23]

    • Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment.

    • Keep the cell suspension on ice to prevent Matrigel polymerization.

  • Animal Procedure and Implantation:

    • Anesthetize the mouse using an approved method.

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor animal health and body weight daily.

    • Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers.[23]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[23]

    • When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Causality: Randomization at a consistent tumor volume minimizes variability and ensures an unbiased comparison between groups.

    • Initiate the dosing regimen as per the study design (e.g., oral gavage of KPT-9274 at 150 mg/kg).

  • Data Collection and Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • Excise the tumors and record their final weight.

    • Process a portion of the tumor for ex vivo analysis, such as Western blotting to confirm the on-target effect (e.g., reduction of PAK4 protein levels) or immunohistochemistry. Trustworthiness: This step provides a crucial self-validating mechanism, directly linking the observed anti-tumor phenotype to the intended molecular action of the inhibitor.

Conclusion and Future Directions

The emergence of allosteric modulators like KPT-9274 marks a significant evolution in the strategy for targeting kinases like PAK4. Preclinical in vivo data strongly suggest that this class of inhibitors can achieve potent anti-tumor efficacy with a favorable safety profile, potentially by overcoming the selectivity challenges inherent to ATP-competitive inhibitors.[11][17][21] The unique mechanism of inducing protein degradation offers a distinct advantage, particularly for targets like PAK4 with non-catalytic functions.[19]

Future research should focus on further elucidating the synergistic potential of allosteric PAK4 inhibitors with other therapeutic modalities, including standard chemotherapy and immunotherapy.[17][26] As KPT-9274 and other novel inhibitors progress through clinical trials, the insights gained will be invaluable for refining the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison of Synthetic Routes to Furo-Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo-pyridine scaffold, a heterocycle integrating the electron-rich furan ring with the electron-deficient pyridine ring, is a cornerstone in medicinal chemistry and drug development. Its versatile structure has led to the discovery of numerous compounds with a wide range of biological activities. The efficient construction of this privileged core is, therefore, a topic of significant interest for synthetic chemists. This guide provides a head-to-head comparison of prominent synthetic routes to furo-pyridines, offering insights into their mechanisms, experimental protocols, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.

Intramolecular Cyclization Strategies: Building from a Preformed Ring

A common and effective approach to furo-pyridines involves the construction of one ring onto a pre-existing, functionalized partner. These methods offer good control over regioselectivity and are often high-yielding.

Cyclization onto a Pyridine Core: The Thorpe-Ziegler Approach

The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, can be adapted to construct the furan ring onto a pyridine scaffold. This method is particularly useful for the synthesis of amino-substituted furo[2,3-b]pyridines.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the second nitrile group. Subsequent tautomerization and hydrolysis yield the enamine, which in this case is a stable amino-furopyridine.

Experimental Protocol: Synthesis of 2-Benzoyl-3-amino-5-ethoxycarbonyl-6-methylfuro[2,3-b]pyridine

A solution of the corresponding O-phenacyl derivative of a 2-hydroxy-3-cyanopyridine is refluxed in an ethanolic sodium ethoxide solution. The high yield of this reaction highlights its efficiency.[1]

  • Starting Material: O-phenacyl-2-hydroxy-3-cyano-5-ethoxycarbonyl-6-methylpyridine

  • Reagents: Sodium ethoxide in ethanol

  • Conditions: Reflux

  • Yield: High[1]

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the initial deprotonation, which is the rate-limiting step of the Thorpe-Ziegler cyclization.[1] Ethanol serves as a suitable solvent that readily dissolves the reactants and the base. Refluxing provides the necessary thermal energy to overcome the activation barrier of the cyclization.

Thorpe_Ziegler Start 2-Hydroxy-3-cyanopyridine derivative Intermediate1 O-Phenacylation Start->Intermediate1 Phenacyl bromide Intermediate2 Thorpe-Ziegler Cyclization (NaOEt, EtOH, Reflux) Intermediate1->Intermediate2 Product Amino-furo[2,3-b]pyridine Intermediate2->Product

Caption: Thorpe-Ziegler synthesis of a furo[2,3-b]pyridine.

Cyclization onto a Furan Core: The Pictet-Spengler Approach

The Pictet-Spengler reaction offers a pathway to tetrahydrofuro[3,2-c]pyridines starting from a furan derivative. This acid-catalyzed reaction involves the condensation of an amine with an aldehyde followed by cyclization.

Mechanism: The reaction begins with the formation of a Schiff base from 2-(5-methylfuran-2-yl)ethanamine and an aromatic aldehyde. Subsequent acid-catalyzed intramolecular electrophilic substitution onto the furan ring leads to the formation of the tetrahydrofuro[3,2-c]pyridine core.

Experimental Protocol: Synthesis of 4-Aryl-tetrahydrofuro[3,2-c]pyridines

This semi-one-pot method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with a range of aromatic aldehydes, followed by acid-catalyzed cyclization. Yields are generally moderate to good.

  • Starting Materials: 2-(5-Methylfuran-2-yl)ethanamine, aromatic aldehydes

  • Catalyst: Acid (e.g., trifluoroacetic acid)

  • Conditions: Room temperature to mild heating

  • Yields: Reasonable yields, with electron-donating groups on the benzaldehyde leading to higher yields.

Causality of Experimental Choices: The choice of a suitable acid catalyst is critical for both the formation of the reactive Schiff base intermediate and the subsequent electrophilic cyclization onto the electron-rich furan ring. The reaction is often performed as a one-pot procedure to improve efficiency.

Pictet_Spengler Start 2-(5-Methylfuran-2-yl)ethanamine + Aromatic Aldehyde Intermediate Schiff Base Formation Start->Intermediate Cyclization Pictet-Spengler Cyclization (Acid Catalyst) Intermediate->Cyclization Product Tetrahydrofuro[3,2-c]pyridine Cyclization->Product Domino_Reaction Start Pyridoxal + Ketone Step1 Claisen-Schmidt Condensation (Base) Start->Step1 Step2 Intramolecular Oxa-Michael Addition Step1->Step2 Product 1,3-Dihydrofuro[3,4-c]pyridine Step2->Product Palladium_Catalysis Start β-Ketodinitrile + Alkyne Reaction Pd(II)-Catalyzed Dual Annulative Cyclization (Pd(OAc)₂, Ligand, TsOH, 110°C) Start->Reaction Product Furo[2,3-b]pyridine Reaction->Product Gold_Catalysis Start Diynamide Reaction Gold-Catalyzed Cascade Cyclization (Au catalyst) Start->Reaction Product Polycyclic Furo-pyridine Reaction->Product

References

A Comparative Guide to Novel Pyridine Derivatives as Next-Generation Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibacterial drug discovery. The "golden era" of antibiotics, characterized by the discovery of broad-spectrum small molecules, is waning as multidrug-resistant (MDR) pathogens challenge our therapeutic arsenal.[1][2] Among the most critical threats are the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their rapidly evolving resistance mechanisms.[2] This landscape demands innovative scaffolds that can circumvent existing resistance and exhibit novel mechanisms of action.

Nitrogen-bearing heterocyclic compounds, particularly those containing a pyridine nucleus, have emerged as a privileged scaffold in medicinal chemistry.[3][4] The pyridine motif's poor basicity often enhances water solubility, a desirable pharmacokinetic property.[4] This inherent advantage, combined with versatile chemistry, has led to numerous FDA-approved pyridine-containing drugs, including several potent antibiotics like delafloxacin, ceftazidime, and tedizolid.[4][5][6]

This guide provides a technical benchmark of emerging pyridine derivatives against established antibacterial agents. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their comparative efficacy, safety profiles, and the experimental methodologies crucial for their evaluation.

The Scientific Rationale: Why Pyridine Derivatives?

The pyridine ring is an isostere of benzene, found in essential natural molecules like nicotine and niacin.[7] Its incorporation into pharmaceutical agents can enhance biochemical potency, metabolic stability, and cell permeability.[4] In the context of antibacterial drug design, the pyridine scaffold offers several advantages:

  • Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to optimize target binding and pharmacokinetic profiles.

  • Proven Clinical Success: A significant number of FDA-approved drugs contain the pyridine scaffold, demonstrating its clinical viability and favorable safety profile in various therapeutic areas.[8][9]

  • Novel Mechanisms of Action: Researchers are exploring pyridine derivatives that target underexploited bacterial pathways. For instance, certain trisubstituted pyridines have been shown to inhibit bacterial ATP synthase, a novel target distinct from those of many conventional antibiotics.[10]

This guide will focus on comparing representative examples of new pyridine derivatives against standard-of-care antibiotics to highlight their potential in addressing the AMR crisis.

Part 1: Comparative Antibacterial Potency

A primary indicator of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. We will compare the in vitro activity of novel pyridine derivatives against key Gram-positive and Gram-negative pathogens, benchmarked against widely used antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI/EUCAST Standard)

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11] Its adoption ensures reproducibility and comparability of data across different laboratories.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method provides a quantitative MIC value, which is more informative than qualitative methods like disk diffusion. It allows for a direct comparison of the potency of different compounds.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium for testing most non-fastidious bacteria.[11] The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as they can influence the activity of certain antibiotics and the permeability of the bacterial outer membrane.

  • Why a Standardized Inoculum? A standardized bacterial concentration (typically 5 x 10⁵ CFU/mL) is essential for reproducible results. A higher inoculum can lead to falsely elevated MIC values due to the "inoculum effect."

Step-by-Step Methodology:

  • Preparation of Compounds: Create a stock solution of the test pyridine derivative and comparator antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve the final target concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Stock Solutions (Pyridine Derivatives & Comparators) B Serial Dilution in 96-Well Plate A->B E Inoculate Plates B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Standardize Inoculum in CAMHB C->D D->E F Incubate at 37°C (16-20 hours) E->F G Visually Read Plates F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Data: MIC (µg/mL)

The following table summarizes the antibacterial activity of representative novel pyridine derivatives against established agents.

Compound/DrugS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference(s)
Novel Pyridine Derivatives
Pyrido[2,3-d]pyrimidine (Cmpd 5b)0.98-0.48-[12]
Pyrido[2,3-d]pyrimidine (Cmpd 7)0.48-0.98-[12]
3-(Pyridine-3-yl)-2-oxazolidinone (Cmpd 21d)≤0.51>128>128[13][14]
Pyrazolo[3,4-b]pyridine (Cmpd 6b)12131414[15]
Comparator Antibiotics
Tetracycline~1~0.5-1~2-4>128[15]
Linezolid1-40.5-2>128>128[13][14]
Ampicillin0.25-1~0.032-8>256[4]
Ciprofloxacin0.25-1~0.125≤0.015-0.50.25-1-

Analysis of Potency: Several novel pyridine derivatives demonstrate remarkable potency. Notably, certain pyrido[2,3-d]pyrimidine derivatives exhibit sub-µg/mL activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, a highly desirable broad-spectrum profile.[12] The 3-(pyridine-3-yl)-2-oxazolidinone derivatives show potent activity against Gram-positive bacteria, comparable to the established drug Linezolid, suggesting a similar mechanism of action or target engagement.[13][14] In contrast, some series like the pyrazolo[3,4-b]pyridines show more moderate activity.[15] This highlights the critical role of the specific heterocyclic fusion and substitutions on the pyridine core in determining antibacterial potency and spectrum.

Part 2: In Vitro Cytotoxicity Assessment

A crucial aspect of preclinical drug development is to ensure that a potential antibiotic is selectively toxic to bacterial cells while exhibiting minimal toxicity to mammalian cells. Cytotoxicity assays are fundamental for establishing a therapeutic window.

Experimental Protocol: MTT Assay for Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17]

Causality Behind Experimental Choices:

  • Why MTT/XTT Assays? These assays are robust, reproducible, and suitable for high-throughput screening.[18] They rely on the principle that viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[16] This provides a quantitative measure of cell viability.

  • Why a Human Cell Line (e.g., HEK 293 or HepG2)? Using a standard, well-characterized human cell line allows for the assessment of potential toxicity to human cells, providing an early indication of the compound's safety profile.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., human embryonic kidney cells, HEK 293) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive controls (e.g., a known cytotoxic agent like doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial enzymes in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The concentration that inhibits 50% of cell viability (IC₅₀) is determined from the dose-response curve.

Diagram: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow A Seed Human Cells in 96-Well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Pyridine Derivatives B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilizing Agent F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

Interpreting the Data: The Selectivity Index

The ultimate goal is to identify compounds that are highly potent against bacteria but have low toxicity towards mammalian cells. The Selectivity Index (SI) is a critical parameter calculated as:

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells. While specific cytotoxicity data for the newest derivatives is often limited in initial publications, it is a mandatory next step in their development pipeline. For example, studies on trisubstituted pyridines targeting ATP synthase disappointingly found that their cytotoxicity against HEK 293 cells paralleled their antibacterial activity, resulting in a low SI and highlighting the need for further chemical modification to improve selectivity.[10]

Part 3: Exploring the Mechanism of Action (MoA)

Understanding how a novel antibacterial agent works is crucial for predicting its spectrum of activity, potential for resistance development, and for future optimization. While the MoA for many new derivatives is still under investigation, some promising avenues are being explored.

Case Study: Inhibition of Bacterial ATP Synthase

One exciting development is the identification of pyridine derivatives that target bacterial ATP synthase, an enzyme essential for cellular energy production.[10] This target is validated by the success of the anti-tubercular drug bedaquiline.

Diagram: Proposed Mechanism of ATP Synthase Inhibition

MoA_Diagram cluster_membrane Bacterial Inner Membrane atp_synthase Fₒ Subunit Proton Channel F₁ Subunit atp_production ATP Synthesis No Energy Production atp_synthase:f2->atp_production atp_synthase:f1->atp_production protons_out H⁺ (High Conc.) Periplasm protons_out->atp_synthase:f1 Proton Motive Force protons_in H⁺ (Low Conc.) Cytoplasm cell_death Cell Death atp_production->cell_death pyridine Pyridine Derivative pyridine->atp_synthase:f1 Blocks Channel

Caption: Pyridine derivatives can inhibit ATP synthase by blocking the proton channel.

This MoA is advantageous because:

  • Novelty: It is not targeted by most conventional antibiotics, reducing the likelihood of cross-resistance.

  • Essentiality: ATP synthesis is fundamental for bacterial survival, making it a bactericidal target.

Conclusion and Future Outlook

The pyridine scaffold represents a highly promising platform for the development of next-generation antibacterial agents. As demonstrated, novel derivatives can exhibit potent and broad-spectrum activity, in some cases rivaling or exceeding that of established antibiotics.[12][13] The versatility of pyridine chemistry allows for the exploration of novel mechanisms of action, such as the inhibition of ATP synthase, which is critical for overcoming the challenge of multidrug resistance.[10]

However, the path to clinical application requires rigorous evaluation. Future work must focus not only on optimizing antibacterial potency but also on ensuring a high selectivity index to minimize host cytotoxicity.[10] Furthermore, understanding the potential for resistance development and elucidating detailed mechanisms of action will be paramount. The continued exploration of this privileged scaffold, guided by the robust benchmarking methodologies outlined in this guide, holds significant promise for replenishing our dwindling pipeline of effective antibiotics.

References

A Researcher's Guide to Kinase Selectivity Profiling of Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, particularly in oncology.[1][2] The development of small-molecule inhibitors that can selectively modulate the activity of a specific kinase is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[3][4] Among the myriad of scaffolds explored, pyridine-based structures have emerged as a privileged core in the design of potent and selective kinase inhibitors.[5][6] This guide provides an in-depth comparison of pyridine-based inhibitors, supported by experimental data and detailed protocols for assessing their kinase selectivity, to aid researchers in navigating this complex field.

The Imperative of Kinase Selectivity

The therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity profile.[7][8] While potent inhibition of the desired target is crucial, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][9][10] Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is paramount during drug development.[8][11][12] Kinase selectivity profiling serves to:

  • De-risk clinical candidates: By identifying potential off-target liabilities early in the discovery process.[11]

  • Elucidate mechanism of action: Distinguishing on-target from off-target cellular effects.[12]

  • Guide lead optimization: Providing structure-activity relationship (SAR) data to enhance selectivity.[3]

  • Enable tool compound selection: Ensuring that research compounds are sufficiently selective for target validation studies.[8]

The pyridine scaffold, with its versatile chemistry and ability to form key hydrogen bond interactions within the kinase hinge region, offers a robust starting point for developing inhibitors with tailored selectivity profiles.[6][10]

Comparative Selectivity Profiles of Pyridine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity and selectivity of representative pyridine-based compounds against various kinases. This data, synthesized from recent literature, highlights the diversity of targets and the varying degrees of selectivity that can be achieved with this scaffold.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine Analogues

Compound IDChemical SeriesTarget KinaseIC50 (µM)*Antitumor Activity (GI50, µM)†
5b PyridinePIM-10.044[13]0.302 - 3.57[13]
8d Thieno[2,3-b]pyridinePIM-10.019[13]N/A
10c PyridonePIM-10.128[13]N/A
15e S-alkylPIM-10.083[13]N/A

*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. †GI50: The concentration of drug that inhibits cell growth by 50%, evaluated against the NCI 60-cell line panel.[13]

Table 2: TYK2 Kinase Inhibitory Activity of an Acyl Pyridine Analogue

Compound IDTarget KinaseIn Vitro SelectivityIn Vivo Efficacy ModelIn Vivo Outcome
12 TYK2 (JH2 Domain)Selective over other JAK family kinases[13]IL-23 induced ear thickness in miceSignificant reduction in ear swelling[13]

Table 3: VRK1 and VRK2 Inhibitory Activity of Aminopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity Score (S(50%))
26 VRK1150[6]0.04[6]
18 VRK2400 (KD)[6]N/A

Table 4: Aurora A Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseBiochemical IC50 (µM)Cellular p-T288 IC50 (µM)Cellular Selectivity (Aurora A vs. B)
28c Aurora AN/A0.16[14]480-fold[14]
40f Aurora A0.015[14]0.070[14]346-fold[14]

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a thorough assessment of kinase inhibitor selectivity.[7][15] Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes, while cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement.[16]

Biochemical Assays: A Direct Measure of Potency

Biochemical assays are the cornerstone of initial selectivity profiling, allowing for high-throughput screening against large panels of kinases.[8][11][17]

1. Radiometric Assays

This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the pyridine-based inhibitor in an appropriate reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Washing: If using a membrane, wash away unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.

Causality Behind Choices: The use of radiolabeled ATP provides a direct and highly sensitive measure of kinase activity.[7] The choice of [γ-³³P]ATP over [γ-³²P]ATP is often preferred due to its lower energy, resulting in reduced handling risks and sharper bands in autoradiography.

2. Mobility Shift Assays

This non-radiometric, fluorescence-based method relies on the electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product.[7][11][17]

Step-by-Step Protocol:

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, a fluorescently labeled peptide substrate, and the inhibitor in a microplate.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution containing EDTA to chelate Mg²⁺.

  • Electrophoresis: Transfer the reaction mixture to a microfluidic chip. An electric field is applied, separating the negatively charged phosphorylated product from the neutral or less negatively charged substrate.

  • Detection: The fluorescent signals from the substrate and product peaks are detected, and their ratios are calculated.

  • Data Analysis: Determine the percent inhibition based on the product-to-substrate ratio and calculate the IC50.

Causality Behind Choices: Mobility shift assays offer a safer and often more precise alternative to radiometric methods, with the added benefit of being amenable to high-throughput formats.[11][17] The separation based on charge provides a direct readout of enzymatic activity.

cluster_biochemical Biochemical Kinase Assay Workflow Reaction Mix Prepare Reaction: Kinase + Substrate + Inhibitor Initiate Add ATP Reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Detection Detect Signal (Radiometric or Fluorescence) Terminate->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.[18]

Cell-Based Assays: Assessing Efficacy in a Physiological Context

Cell-based assays are critical for validating biochemical findings and assessing the true cellular potency of an inhibitor.[16][19]

1. NanoBRET™ Target Engagement Assays

This technology measures the binding of an inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16][19]

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96- or 384-well white-bottom plate.

  • Compound Treatment: Add the pyridine-based inhibitor at various concentrations to the cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase active site.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent signal.

  • BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions. The BRET ratio is calculated from these values.

  • Data Analysis: Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Causality Behind Choices: The NanoBRET™ assay provides a quantitative measure of target engagement in the complex milieu of a living cell, accounting for cell permeability and competition with endogenous ATP.[16] This offers a more biologically relevant assessment of inhibitor potency compared to biochemical assays alone.[16]

2. Cellular Phosphorylation Assays

These assays measure the inhibition of a specific phosphorylation event downstream of the target kinase, providing a functional readout of inhibitor activity.[1][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat the cells with the inhibitor at various concentrations.

  • Stimulation (if necessary): Stimulate the pathway with an appropriate growth factor or ligand to induce phosphorylation of the downstream substrate.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Detection: Quantify the level of the phosphorylated substrate using methods like Western blotting, ELISA, or Meso Scale Discovery (MSD) assays with phospho-specific antibodies.[1]

  • Normalization: Normalize the phospho-protein signal to the total amount of the substrate protein.

  • Data Analysis: Determine the IC50 by plotting the normalized phospho-protein signal against the inhibitor concentration.

Causality Behind Choices: By measuring a direct downstream consequence of kinase activity, this assay confirms that the inhibitor not only binds to its target but also functionally inhibits it within the cellular signaling network.[19]

cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyridine-Based Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: A representative signaling pathway and the point of intervention.[18]

Interpreting the Data: Beyond IC50 Values

While IC50 values are a primary metric, a holistic interpretation of selectivity data is crucial.[7][15] Consider the following:

  • Selectivity Score (S-score): This metric quantifies the promiscuity of an inhibitor by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested.[20] A lower S-score indicates higher selectivity.

  • Kinome Dendrograms: Visualizing inhibition data on a dendrogram of the human kinome can reveal patterns of selectivity, such as inhibition of kinases within the same family or across different branches.[16]

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or active efflux of the compound.[7] Conversely, higher cellular potency could suggest accumulation within the cell or effects on a multi-protein complex not replicated in vitro.[7]

Conclusion

The pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors. Achieving the desired selectivity profile, however, requires a rigorous and multi-pronged analytical approach. By combining robust biochemical assays for broad kinome screening with physiologically relevant cell-based assays for target engagement and functional validation, researchers can gain a comprehensive understanding of their compounds' behavior. This detailed characterization is indispensable for advancing potent and selective pyridine-based inhibitors from the bench to the clinic, ultimately contributing to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Cellular Activity Assays for Novel CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK8 in Oncology

Cyclin-dependent kinase 8 (CDK8) has emerged from the shadow of its cell-cycle-regulating cousins to become a high-interest target in oncology.[1][2] As a transcriptional regulator within the Mediator complex, CDK8 does not directly control cell division but rather fine-tunes the expression of key genes involved in oncogenic signaling pathways.[2][3] Its overexpression or aberrant activity is linked to poor prognosis in cancers like colorectal, breast, and prostate cancer, primarily through its potentiation of pathways such as Wnt/β-catenin and STAT signaling.[1][4][5]

Developing potent and selective CDK8 inhibitors is therefore a critical goal. However, demonstrating that a novel compound effectively engages CDK8 and modulates its activity within the complex environment of a living cell is the central challenge. A biochemical IC50 value is only the first step; true drug development relies on robust cellular assays to provide a quantitative understanding of a compound's potency, target engagement, and downstream functional effects. This guide provides an in-depth comparison of state-of-the-art cellular assays, explaining not just the "how" but the critical "why" behind each methodological choice.

Part 1: Quantifying Direct Target Engagement in Live Cells

The first and most crucial question for any inhibitor is: does it bind to its intended target inside a cell? Answering this requires an assay that can measure the physical interaction between the compound and the target protein in a physiological context.

The Gold Standard: NanoBRET™ Target Engagement (TE) Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7]

Principle of the Assay The assay works by expressing the target protein (CDK8) as a fusion with the small, intensely bright NanoLuc® Luciferase, which acts as the BRET energy donor.[6] A fluorescently labeled tracer compound that is known to bind CDK8 is then added to the cells. When this tracer binds to the NanoLuc®-CDK8 fusion protein, the proximity allows for energy transfer from the luciferase to the tracer, generating a BRET signal.[6] A test compound that competes for the same binding site will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity.[6][7]

cluster_0 NanoBRET™ Target Engagement Principle CDK8_NL NanoLuc®-CDK8 Fusion Protein BRET BRET Signal (Energy Transfer) CDK8_NL->BRET binds to Tracer Fluorescent Tracer Tracer->BRET excites Inhibitor Test Inhibitor Compound Inhibitor->CDK8_NL competes & binds NoBRET No BRET Signal Inhibitor->NoBRET causes

Caption: Workflow of the NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ TE for CDK8 [8][9]

  • Cell Transfection: Co-transfect HEK293 cells with a NanoLuc®-CDK8 fusion vector and a vector for its binding partner, Cyclin C. The co-expression of Cyclin C is critical as it stabilizes CDK8 and ensures it is in a physiologically relevant, active conformation.[8]

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well or 384-well white assay plate.

  • Tracer Addition: Prepare the NanoBRET™ Tracer at 2X the final desired concentration and add it to the cells. The tracer concentration should be optimized to be at or below the tracer's EC50 for robust competitive binding data.

  • Compound Treatment: Immediately add the test inhibitor compound in a dose-response curve. Include "no inhibitor" (vehicle) controls and a positive control inhibitor with known potency. Incubate for 2 hours at 37°C, 5% CO₂.[9]

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. This inhibitor is crucial to quench any signal from luciferase released from dead cells, ensuring the signal is exclusively from intact, live cells.[9] Add the detection reagent to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>610nm) sequentially.[10]

  • Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's intracellular potency.[8]

Data Comparison: NanoBRET™ vs. Biochemical Assays

Assay TypePrincipleMeasuresKey AdvantageKey Limitation
NanoBRET™ TE Live-cell BRETIntracellular target binding & affinity (IC50)Physiologically relevant; accounts for cell permeability and efflux.[7]Requires genetic modification of cells (transfection).
Biochemical Kinase Assay In vitro enzyme reactionEnzymatic activity inhibition (IC50)High-throughput, direct measure of kinase inhibition.[11][12]Lacks biological context; does not measure cell permeability.[6]

Part 2: Measuring Downstream Pathway Modulation

Confirming target engagement is essential, but demonstrating that this engagement leads to a functional consequence is equally important. For CDK8, a well-validated pharmacodynamic marker is the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727).[13][14]

The Workhorse Assay: Western Blot for Phospho-STAT1 (S727)

CDK8 directly phosphorylates STAT1 at S727, a modification required for its full transcriptional activity in response to stimuli like interferon-gamma (IFNγ).[13][14][15] Inhibition of CDK8 kinase activity therefore leads to a measurable decrease in pSTAT1 (S727) levels.[16][17]

cluster_1 CDK8-STAT1 Signaling Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK JAK Kinase IFNgR->JAK activates STAT1_Y STAT1 (pY701) JAK->STAT1_Y phosphorylates Nucleus Nucleus STAT1_Y->Nucleus translocates to STAT1_S STAT1 (pS727) Full Activation Transcription Gene Transcription STAT1_S->Transcription promotes CDK8 CDK8/Mediator Complex CDK8->STAT1_S phosphorylates Inhibitor CDK8 Inhibitor Inhibitor->CDK8 inhibits

Caption: CDK8-mediated phosphorylation of STAT1 at S727.

Experimental Protocol: pSTAT1 Western Blot [13][16]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HCT116, VCaP) and allow cells to adhere. Pre-treat cells with a dose-response curve of the CDK8 inhibitor for 2-4 hours.

  • Stimulation: Add IFNγ (e.g., 10 ng/mL) to all wells (except the unstimulated control) for 30-60 minutes to induce the JAK-STAT pathway and make STAT1 available for CDK8-mediated phosphorylation.[14] This stimulation step is the key to creating a robust and reproducible assay window.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of STAT1.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To validate results, strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin). This self-validating step confirms that any decrease in the phospho-signal is due to inhibition, not changes in total protein or loading errors.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize the pSTAT1 signal to total STAT1 and the loading control.

Part 3: Assessing Global Cellular Effects & Advanced Applications

Beyond direct target engagement and pathway modulation, it is crucial to understand the broader impact of a CDK8 inhibitor on cell health and to characterize novel modalities like targeted protein degraders.

A) Cell Viability: The CellTiter-Glo® Luminescent Assay

This assay provides a simple, robust measure of cell viability by quantifying ATP, an indicator of metabolically active cells.[18][19] It is an essential tool for determining if a CDK8 inhibitor is cytotoxic or cytostatic.

Principle of the Assay The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin.[20] When added to cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing a "glow-type" luminescent signal that is directly proportional to the number of viable cells.[18][19][20]

Experimental Protocol: CellTiter-Glo® [19][21]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the CDK8 inhibitor for a prolonged period (e.g., 72 hours) to observe effects on cell proliferation.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measurement: Record luminescence using a plate-reading luminometer.

B) Targeted Protein Degradation: The HiBiT® System

For novel inhibitors that function as targeted protein degraders (e.g., PROTACs), it is necessary to directly measure the degradation of the target protein. The HiBiT system is an ideal technology for this application.[22][23]

Principle of the Assay The system relies on the NanoBiT® protein complementation technology. An 11-amino-acid peptide, HiBiT, is genetically fused to the target protein (CDK8) at its endogenous locus using CRISPR/Cas9.[22][24][25] This small tag rarely disrupts protein function. The HiBiT peptide has a high affinity for a larger, complementary protein subunit called LgBiT.[22][26] When the HiBiT detection reagent (containing LgBiT and a luciferase substrate) is added to the cells, LgBiT binds to the HiBiT-tagged CDK8, reconstituting a bright, functional luciferase.[24] The luminescent signal is directly proportional to the amount of HiBiT-CDK8 protein present. Treatment with a degrader compound will cause a loss of signal, which can be quantified to determine degradation efficiency (DC50) and kinetics.[22][23]

cluster_2 HiBiT® Assay for Protein Degradation CDK8_HiBiT Endogenous CDK8 (HiBiT-tagged) Proteasome Proteasome CDK8_HiBiT->Proteasome targeted to Luminescence Luminescent Signal CDK8_HiBiT->Luminescence generates Degrader Degrader Compound (e.g., PROTAC) Degrader->CDK8_HiBiT induces ubiquitination of NoSignal Loss of Signal Proteasome->NoSignal degrades protein, causing LgBiT LgBiT Protein + Substrate LgBiT->CDK8_HiBiT binds to

Caption: Workflow of the HiBiT® assay for targeted protein degradation.

Experimental Protocol: HiBiT® Lytic Detection [26][27]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence into the endogenous locus of the CDK8 gene in the desired cell line. This ensures physiological expression levels.[23]

  • Cell Culture and Treatment: Plate the HiBiT-CDK8 cells and treat with the degrader compound across a range of concentrations and time points.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and contains both the LgBiT protein and the luciferase substrate.[27]

  • Incubation: Mix briefly and incubate for 10 minutes at room temperature.

  • Measurement: Read luminescence on a plate reader. The signal is stable for several hours, allowing for batch processing of plates.[24]

  • Analysis: Normalize the data to vehicle-treated controls to calculate the percentage of remaining protein. Plot this against compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Forward Look

The selection of a cellular assay for a novel CDK8 inhibitor depends entirely on the question being asked. For confirming intracellular target binding and determining potency, the NanoBRET™ TE assay is unparalleled. To measure the direct functional output of kinase inhibition, a pSTAT1 (S727) Western blot serves as a robust and specific pharmacodynamic assay. For assessing overall effects on cell health or characterizing novel degrader modalities, CellTiter-Glo® and the HiBiT® system provide powerful, quantitative solutions.

A successful drug discovery campaign will strategically integrate these assays. Initial screens may rely on high-throughput biochemical or NanoBRET™ assays, followed by mechanism-of-action and functional validation using Western blotting. By employing this multi-faceted, data-driven approach, researchers can build a comprehensive cellular profile of their novel CDK8 inhibitors, paving the way for the development of next-generation cancer therapeutics.

References

A Comparative Guide to the Antifungal Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The enduring challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents. Among the vast landscape of heterocyclic compounds, pyridine and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[1][2] Their structural versatility allows for targeted modifications that can significantly enhance antifungal efficacy. This guide provides a comparative analysis of various pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the standardized protocols used for their evaluation.

Section 1: Mechanisms of Antifungal Action

The efficacy of many pyridine-based antifungals stems from their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This pathway is a prime target because it is crucial for fungal viability and distinct from the cholesterol synthesis pathway in humans.

1.1 Inhibition of Lanosterol 14α-Demethylase (Erg11/CYP51)

A primary mechanism for a significant class of pyridine derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway. By binding to the enzyme's active site, these compounds prevent the demethylation of lanosterol. This blockade leads to a depletion of ergosterol and a toxic accumulation of methylated sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][5] Interestingly, some novel 2,5-disubstituted pyridine compounds have been identified that exhibit azole-like activity by targeting Erg11, despite lacking the traditional azole ring structure.[4]

1.2 Other Potential Mechanisms

While ergosterol biosynthesis is a major target, other mechanisms contribute to the antifungal portfolio of pyridine derivatives. Some compounds function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and cellular energy production.[6] Others have been shown to interfere with cell wall integrity or other vital cellular processes.[7] The specific mechanism is often dictated by the unique structural features and substituent groups on the pyridine ring.

Below is a diagram illustrating the targeted inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Pathway_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme Erg11 / CYP51 (Lanosterol Demethylase) lanosterol->enzyme Substrate ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor Pyridine Derivative (e.g., CpdLC-6888) inhibitor->enzyme Inhibits enzyme->ergosterol Catalyzes

Caption: Inhibition of Erg11 by a pyridine derivative blocks ergosterol synthesis.

Section 2: Structure-Activity Relationship (SAR) Insights

The antifungal potency of pyridine derivatives is highly dependent on their chemical structure. The nature, position, and number of substituents on the pyridine ring play a critical role in determining their biological activity.

  • Halogenation: The presence of halogen atoms, such as chlorine or fluorine, on the pyridine or associated phenyl rings can significantly enhance antifungal activity. This is often attributed to increased lipophilicity, which facilitates passage through the fungal cell membrane, and improved binding interactions with the target enzyme.

  • Amino and Isopropyl Groups: Specific positioning of functional groups is crucial. For instance, studies on nicotinamide derivatives found that the precise placement of amino and isopropyl groups was critical for potent activity against Candida albicans.[7]

  • Side Chains: The side chain moiety plays a complementary role in target binding.[8] For example, in a series of coruscanone A analogs, the styryl-like side chain was found to be important for antifungal efficacy.[8]

  • Nitrogen Position: Even the position of the nitrogen atom within the pyridine ring can influence activity. In studies involving quaternized chitosan derivatives, compounds with the nitrogen at the 3-position of the pyridine ring demonstrated stronger antifungal effects than those with the nitrogen at the 2- or 4-positions.[9]

These SAR insights are vital for the rational design of new, more potent antifungal compounds.

Section 3: Comparative Efficacy Data

The most common metric for comparing the in vitro efficacy of antifungal compounds is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. The table below summarizes representative MIC data for different classes of pyridine derivatives against common fungal pathogens.

Compound Class/DerivativeFungal StrainMIC (µg/mL)Key Structural FeaturesReference
Nicotinamide Derivative (16g) Candida albicans (Fluconazole-Resistant)0.125 - 12-amino pyridine with meta-isopropyl aniline[7]
Pyridine Carboxamide (3f) Botrytis cinereaIC₅₀ = 5.66-chloro-N-(2-(phenylamino)phenyl)nicotinamide[6]
2,5-Disubstituted Pyridine (CpdLC-6888) Candida albicansPotent Inhibitor2,5-disubstituted pyridine core[4]
3-Aryl-5-(pyridin-3-yl) derivative Candida species16Dihydropyrazole-1-carbothioamide scaffold[10]
Pyrido[2,3-d]pyrimidine (4n) Candida albicans200Fused pyridine-pyrimidine core with pyrazole[11]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. IC₅₀ (half maximal inhibitory concentration) is reported where MIC is unavailable.

Section 4: Standardized Protocol for Antifungal Susceptibility Testing

To ensure reproducibility and enable meaningful comparisons between studies, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing. The broth microdilution method (CLSI M27 for yeasts and M38 for filamentous fungi) is the gold standard.[12][13][14][15]

Workflow: Broth Microdilution Method (Adapted from CLSI M27)

The causality behind this protocol is to expose a standardized fungal inoculum to a serial dilution of the test compound, allowing for the determination of the lowest concentration that inhibits growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) D 4. Inoculate wells with fungal suspension A->D B 2. Serially dilute pyridine derivatives in 96-well plate using RPMI medium B->D C 3. Prepare positive (no drug) & negative (no fungi) controls E 5. Incubate plate at 35°C for 24-48 hours D->E F 6. Visually or spectrophotometrically read the turbidity in each well E->F G 7. Determine MIC: lowest concentration with significant growth inhibition (e.g., ≥50% reduction) F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antifungal Agent: The pyridine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI-1640.

  • Inoculum Preparation: The fungal isolate to be tested is grown on agar (e.g., Sabouraud Dextrose Agar). A suspension is created in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve the final standardized inoculum concentration.[12]

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells (fungus with no drug, and medium with no fungus) are included.

  • Incubation: The plates are incubated at 35°C for a specified period, typically 24 to 48 hours for yeasts like Candida albicans.[12]

  • MIC Determination: Following incubation, the plates are examined for fungal growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.

Conclusion

Pyridine derivatives represent a versatile and potent class of compounds in the development of new antifungal therapies. Their primary mode of action often involves the targeted disruption of the fungal-specific ergosterol biosynthesis pathway, a mechanism shared with highly successful azole drugs.[3][16] Through strategic chemical modifications guided by structure-activity relationship studies, researchers can optimize the efficacy, spectrum of activity, and pharmacological properties of these agents. The use of standardized evaluation protocols, such as the CLSI broth microdilution method, is paramount for generating reliable and comparable data, thereby accelerating the journey from chemical synthesis to clinical application. The continued exploration of this chemical scaffold holds significant promise for addressing the urgent global health threat of fungal infections.

References

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Octahydrofuro[3,4-c]pyridine, a heterocyclic compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, we will adopt a conservative, risk-based approach, drawing parallels from its structural components—a fused furan and pyridine ring system—and general principles of hazardous waste management for heterocyclic amines.

Hazard Assessment: A Precautionary Approach

Given the structural alerts within this compound, a thorough hazard assessment is the foundational step for ensuring safety. The pyridine moiety suggests potential for toxicity, flammability, and environmental hazards, while the overall structure as a heterocyclic amine warrants careful handling.

Assumed Hazard Profile:

Hazard CategoryPotential Risks Based on Structural Analogs (Pyridine)Recommended Precautions
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Suspected of causing cancer.[1]Avoid all personal contact, including inhalation.[2] Wear appropriate Personal Protective Equipment (PPE).
Physical Hazards As a liquid, may be flammable. Vapors may form explosive mixtures with air.[1]Keep away from heat, sparks, open flames, and hot surfaces.[1] Store in a well-ventilated area.
Environmental Hazards Potentially harmful to aquatic life.[1]Prevent release into the environment.[1][3]

This precautionary hazard profile should guide all handling and disposal procedures until specific data for this compound becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves prior to use.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a properly fitted respirator with an appropriate cartridge should be used.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • Container: Use a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard warnings (e.g., "Flammable," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage area should be cool, dry, and well-ventilated.

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to federal, state, and local regulations is mandatory.[5][6]

Step 1: Waste Characterization Based on our precautionary assessment, this compound waste should be treated as hazardous. It is the responsibility of the waste generator to determine if their waste is hazardous.[7]

Step 2: Containerization Ensure the waste is in a properly labeled and sealed container as described in the "Segregation and Storage" section. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Request for Pickup Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Provide them with all the necessary information about the waste, including its name and estimated quantity.

Step 4: Documentation Maintain accurate records of the waste generated, including the date of generation, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

Caption: Disposal workflow for this compound.

Spill Management: Be Prepared

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Clean-up: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific disposal information is lacking, a conservative and informed approach is paramount. By treating this compound with the caution afforded to its hazardous structural analogs and adhering to established hazardous waste management protocols, researchers can ensure a safe and compliant laboratory environment.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. This guide, crafted by a Senior Application Scientist, provides an in-depth operational plan for the safe handling of Octahydrofuro[3,4-c]pyridine, focusing on the critical selection and use of Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the known hazards of structurally similar heterocyclic amines and pyridine derivatives, ensuring a conservative and robust approach to laboratory safety.

Hazard Assessment: Understanding the Risks of this compound

Based on the analysis of related compounds, researchers must assume that this compound presents the following potential hazards:

Potential Hazard Description Primary Routes of Exposure
Acute Toxicity Harmful if ingested, absorbed through the skin, or inhaled.Oral, Dermal, Inhalation
Skin Irritation/Corrosion May cause redness, itching, and inflammation upon contact.Dermal
Eye Irritation/Damage Vapors or direct contact can lead to serious eye irritation.Ocular
Flammability Assumed to be a flammable liquid, posing a fire risk.Inhalation of vapors, ignition sources
Respiratory Irritation Vapors may irritate the respiratory tract.Inhalation

Given these potential risks, a multi-layered PPE strategy is not just recommended; it is essential for mitigating exposure and ensuring a safe laboratory environment.

The Shield: Selecting the Appropriate PPE

The selection of PPE is a critical control measure. The following provides a detailed breakdown of the recommended PPE ensemble for handling this compound, with a rationale for each component.

Hand Protection: A Critical Barrier

The choice of gloves is arguably one of the most critical decisions in handling liquid chemicals. For this compound, a two-layered glove system is recommended to provide robust protection against both degradation and permeation.

  • Inner Glove: A thin, disposable nitrile glove. While some sources indicate that nitrile has poor resistance to amines, it offers good splash resistance and dexterity for fine motor tasks.[2][3] Its primary role here is as an initial barrier and to protect against incidental contact.

  • Outer Glove: A butyl rubber glove. Butyl rubber is recommended for handling pyridine and its derivatives due to its excellent resistance to these substances.[4][5] It provides a more substantial barrier for prolonged handling or in situations with a higher risk of splashes.

Rationale for Double Gloving: This approach leverages the strengths of two different materials. The nitrile inner glove provides a snug fit and a preliminary barrier, while the outer butyl glove offers superior chemical resistance to the specific class of compound being handled. This combination significantly reduces the risk of exposure in the event of a small tear or degradation of the outer glove.

Body Protection: Beyond the Splash Zone

A flame-resistant lab coat is mandatory when working with any flammable substance. It should be fully buttoned with sleeves rolled down to provide maximum coverage. For tasks with a significant splash potential, such as transferring large volumes, a chemically resistant apron worn over the lab coat is also recommended.

Eye and Face Protection: A Clear Necessity

The potential for serious eye irritation necessitates robust eye and face protection.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling this compound. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles during procedures with a high risk of splashing, such as when transferring the chemical or working with heated solutions.[6]

Respiratory Protection: Guarding Against the Invisible

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[7] In the event of a spill or if work must be performed outside of a fume hood (which should be strongly discouraged and subject to a thorough risk assessment), respiratory protection is required. An air-purifying respirator (APR) with an organic vapor cartridge would be the minimum requirement in such a scenario.[8]

Operational Protocols: A Step-by-Step Guide

Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow A Inspect all PPE for damage B Don inner nitrile gloves A->B C Don flame-resistant lab coat B->C D Don outer butyl gloves C->D E Don chemical splash goggles D->E F Don face shield (if required) E->F

PPE Donning Sequence
  • Inspect all PPE: Before starting, carefully inspect all items for any signs of damage, such as cracks, tears, or discoloration.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Goggles: Put on the chemical splash goggles.

  • Face Shield: If the procedure requires it, put on the face shield over the goggles.

Doffing PPE: A Methodical Removal

The removal of PPE is a critical step to prevent contamination of the skin and work area.

PPE_Doffing_Workflow A Remove face shield (if worn) B Remove outer butyl gloves A->B C Remove lab coat B->C D Remove chemical splash goggles C->D E Remove inner nitrile gloves D->E F Wash hands thoroughly E->F

PPE Doffing Sequence
  • Face Shield: Remove the face shield by grasping the headband and pulling it away from your face.

  • Outer Gloves: Carefully remove the outer butyl gloves, avoiding contact with the contaminated exterior. A common technique is to peel one glove off with the other gloved hand, then use the ungloved fingers to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated side is inward.

  • Goggles: Remove the chemical splash goggles.

  • Inner Gloves: Remove the inner nitrile gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Management of a Chemical Lifecycle

Proper disposal of chemical waste is a legal and ethical responsibility. All materials that come into contact with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Solid Waste: All contaminated solid waste, including disposable labware, absorbent materials from spills, and used PPE, must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.

Final Disposal

The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Common disposal methods for this type of chemical waste include incineration at high temperatures.[9] Never dispose of this compound or its waste down the drain or in the regular trash.[7]

By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely advance their work with novel compounds like this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.